Product packaging for 3-Hydroxymethylquinuclidine(Cat. No.:CAS No. 5176-22-7)

3-Hydroxymethylquinuclidine

Cat. No.: B2577017
CAS No.: 5176-22-7
M. Wt: 177.67
InChI Key: NMEVUMYCORKZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxymethylquinuclidine is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO B2577017 3-Hydroxymethylquinuclidine CAS No. 5176-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWHSHTXVVCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902772
Record name NoName_3326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-22-7
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-Hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (R)-3-Hydroxymethylquinuclidine

(R)-3-Hydroxymethylquinuclidine, or (R)-(quinuclidin-3-yl)methanol, is a chiral building block of significant value in the pharmaceutical industry. Its rigid bicyclic structure and defined stereochemistry at the C3 position are integral to the efficacy of specific therapeutic agents. A prime example of its application is in the synthesis of the (R)-enantiomer of Mequitazine, a second-generation H1 antihistamine and anticholinergic drug.[1] The precise three-dimensional arrangement of the hydroxymethyl group is critical for the molecule's interaction with its biological target, making enantioselective synthesis not merely an academic challenge, but a commercial and therapeutic necessity.

This guide provides a detailed exploration of a robust and field-proven strategy for synthesizing this key intermediate: a chiral pool approach originating from naturally abundant Cinchona alkaloids. We will dissect the causality behind the experimental choices, present a self-validating and detailed protocol, and contextualize this pathway within the broader landscape of asymmetric synthesis.

Part 1: The Chiral Pool Strategy: A Biomimetic Blueprint

The principle of chiral pool synthesis is to leverage the stereochemical information locked within abundant, naturally occurring molecules to build complex chiral targets. This strategy is often the most direct and economically viable route, bypassing the need for developing a de novo asymmetric induction step. For (R)-3-Hydroxymethylquinuclidine, Cinchona alkaloids such as quinine and cinchonine represent ideal starting points. They are inexpensive, readily available, and possess the core quinuclidine skeleton with the correct absolute stereochemistry that can be predictably transferred to the final product.

The overall synthetic strategy is a three-stage process that transforms the vinyl group of the parent alkaloid into the required hydroxymethyl functionality.

G A Cinchona Alkaloid (e.g., Quinine) B (R)-3-Vinylquinuclidine A->B  Chemical  Modification C Intermediate Aldehyde B->C  Step 1: Ozonolysis  (Oxidative Cleavage) D (R)-3-Hydroxymethylquinuclidine C->D  Step 2: Reduction

Caption: High-level workflow for the chiral pool synthesis.

Part 2: The Core Synthesis Protocol: From Alkaloid to Target Molecule

The cornerstone of this synthesis is a two-step oxidative cleavage and reduction sequence performed on (R)-3-Vinylquinuclidine, which is itself derived from a Cinchona alkaloid.[1]

Key Transformation 1: Ozonolysis of (R)-3-Vinylquinuclidine

Causality and Experimental Choice: Ozonolysis is a powerful and highly specific reaction for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. Its selection here is deliberate: it cleanly converts the terminal vinyl group into an aldehyde with no risk of over-oxidation to a carboxylic acid when performed under reductive work-up conditions (which are implicitly coupled with the subsequent reduction step).

A critical consideration in this step is the presence of the tertiary amine within the quinuclidine core. This basic nitrogen is susceptible to oxidation by ozone. To circumvent this, the reaction is performed on an acid addition salt of the substrate, such as the trifluoroacetic acid salt.[1] Protonation of the nitrogen protects it from unwanted side reactions, thereby ensuring the chemoselectivity of the ozonolysis process.

G sub (R)-3-Vinylquinuclidine C₁₀H₁₅N product (R)-Quinuclidine-3-carbaldehyde C₈H₁₁NO sub->product  Oxidative Cleavage reagents { {1. O₃, MeOH, -78°C} | {2. NaBH₄ (in next step)} }

Caption: Ozonolysis of the vinyl precursor to the aldehyde.

Key Transformation 2: Reduction to the Primary Alcohol

Causality and Experimental Choice: The intermediate aldehyde must be reduced to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1] It is a mild and selective reducing agent, highly effective for converting aldehydes and ketones to alcohols. Its mild nature ensures that other potentially reducible functional groups that might be present on a more complex substrate would remain untouched. Furthermore, it is operationally simple to use and quench, making it ideal for large-scale production.

Integrated Experimental Protocol

The following protocol integrates the ozonolysis and reduction steps into a cohesive workflow. This system is self-validating; successful formation of the product confirms the efficacy of both the protective N-protonation strategy and the selective redox reactions.

Materials:

  • (R)-3-Vinylquinuclidine trifluoroacetate salt

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ozone generator

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

  • Sodium bicarbonate (aqueous solution)

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a gas dispersion tube and a temperature probe, dissolve the (R)-3-Vinylquinuclidine acid addition salt in anhydrous methanol.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Begin bubbling ozone gas through the solution. Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed. The solution may turn a blueish color, indicating an excess of ozone.

  • Ozone Quench: Once the reaction is complete, purge the solution with dry nitrogen or argon gas to remove all residual ozone. This is a critical safety step.

  • Reduction: While maintaining the cold temperature, slowly and carefully add sodium borohydride (NaBH₄) to the reaction mixture in small portions. An exothermic reaction will occur.

  • Reaction Completion & Quench: Allow the mixture to stir for several hours, gradually warming to room temperature. Monitor the reduction of the intermediate aldehyde by TLC. Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to destroy excess NaBH₄.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and perform an extraction with an organic solvent like dichloromethane or chloroform (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude (R)-3-Hydroxymethylquinuclidine. Further purification can be achieved by recrystallization or column chromatography.

Part 3: Alternative & Future Synthetic Strategies

While the chiral pool approach is highly effective, the principles of modern asymmetric catalysis suggest alternative, albeit less documented, pathways for consideration in future research and development.

Synthetic StrategyPrinciplePotential AdvantagesKey Challenges
Asymmetric Hydroformylation Catalytic addition of H₂ and CO across the double bond of 3-methylenequinuclidine using a chiral catalyst (e.g., Rhodium-based) to form the chiral aldehyde intermediate directly.Atom-economical; direct installation of the C1 unit and the stereocenter in a single step.Control of regioselectivity and enantioselectivity; synthesis of the 3-methylenequinuclidine precursor.
Reduction of a Carboxylic Acid Derivative Synthesis of (R)-quinuclidine-3-carboxylic acid via an established asymmetric method, followed by reduction (e.g., with LiAlH₄ or borane) to the alcohol.Leverages well-established methods for asymmetric acid synthesis.Can be a longer synthetic route; requires powerful reducing agents for the final step.
Enzymatic Kinetic Resolution Selective enzymatic acylation of racemic 3-hydroxymethylquinuclidine, allowing for the separation of the two enantiomers.[2][3]High enantioselectivity; mild, environmentally benign conditions.Theoretical maximum yield of 50%; requires an efficient synthesis of the racemic starting material.

Conclusion

The enantioselective synthesis of (R)-3-Hydroxymethylquinuclidine is most reliably and efficiently achieved through a chiral pool strategy, leveraging the natural stereochemistry of Cinchona alkaloids. The key transformation sequence of ozonolysis—with appropriate protection of the core nitrogen atom—followed by a mild hydride reduction provides a direct, scalable, and high-fidelity route to this valuable pharmaceutical intermediate.[1] While emerging techniques in asymmetric catalysis present intriguing possibilities for future process development, the biomimetic pathway remains the authoritative and field-proven method for researchers and drug development professionals requiring access to this essential chiral building block.

References

Chiral resolution methods for 3-Hydroxymethylquinuclidine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Resolution of 3-Hydroxymethylquinuclidine Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The stereochemistry at its C3 position is critical, as individual enantiomers often exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2][3] Consequently, the ability to access enantiomerically pure forms of this scaffold is a prerequisite for the development of safe and effective therapeutics.[4][5] This guide provides an in-depth technical overview of the principal methodologies for the chiral resolution of racemic this compound, designed for researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings, practical execution, and comparative advantages of classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror-image molecules called enantiomers, is a fundamental concept in pharmaceutical sciences.[2][5] Biological systems, composed of chiral macromolecules like enzymes and receptors, are inherently stereoselective.[1][6] This means they can differentiate between the enantiomers of a chiral drug, often leading to distinct biological outcomes.[3]

  • The eutomer is the enantiomer with the desired therapeutic activity.[1]

  • The distomer may be less active, inactive, or, in some cases, responsible for undesirable side effects or toxicity.[1][2]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 advocating for the characterization and development of single enantiomers to improve drug safety and efficacy.[1][2] While enantioselective synthesis—building a single enantiomer from the start—is a powerful strategy[7][8][9], chiral resolution remains a vital and widely practiced approach for separating racemic mixtures, especially during early-stage development and for large-scale manufacturing.[10][11]

Method 1: Classical Resolution via Diastereomeric Salt Formation

This is the oldest and one of the most industrially scalable methods for separating enantiomers of basic or acidic compounds.[10][12] The strategy relies on converting the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques.

Core Principle

A racemic mixture of a base, such as (±)-3-hydroxymethylquinuclidine, is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Base + (R)-Acid → [ (R)-Base·(R)-Acid ] + [ (S)-Base·(R)-Acid ]

These two diastereomeric salts possess different crystal lattice energies, melting points, and, most importantly, solubilities in a given solvent system.[12][13] By carefully selecting the solvent and controlling temperature, the less soluble salt can be selectively crystallized from the solution, isolated by filtration, and then treated with a base to liberate the desired, now enantiomerically enriched, free amine.[10][14]

Experimental Causality: The Keys to a Successful Resolution

The success of this technique is not guaranteed and depends on meticulous optimization of several interconnected parameters.

  • The Resolving Agent: The choice of the chiral acid is the most critical variable. There is no universal resolving agent; the selection is often empirical and requires screening a panel of candidates. Common choices for resolving chiral amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[10][11] The goal is to find an acid that forms a stable, crystalline salt with one enantiomer while the other diastereomeric salt remains soluble.

  • The Solvent System: The solvent plays a decisive role in modulating the solubility difference between the diastereomeric salts.[12][15] A good solvent system will maximize this difference, allowing for high recovery and purity of the desired salt. Protic solvents (alcohols), aprotic solvents, and their mixtures are commonly screened to find the optimal medium for crystallization.[13]

  • Temperature and Kinetics: Crystallization is a thermodynamic process, but its outcome can be heavily influenced by kinetics.[14] A slow, controlled cooling profile is generally preferred to allow for the formation of well-ordered crystals of a single diastereomer. Rapid cooling can lead to the co-precipitation of both salts, compromising the resolution's efficiency.[14][15]

Generalized Experimental Protocol
  • Salt Formation: In a suitable reactor, dissolve one equivalent of racemic (±)-3-hydroxymethylquinuclidine and 0.5-1.0 equivalents of the selected chiral resolving acid in a minimal amount of a pre-determined solvent at an elevated temperature.

  • Crystallization: Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The process can be aided by seeding with a small crystal of the target salt.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in water or an organic solvent and add a stoichiometric amount of an inorganic base (e.g., NaOH, K₂CO₃) to neutralize the resolving agent and liberate the free enantiomer of this compound.[14]

  • Extraction & Isolation: Extract the liberated amine into an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the product using a validated chiral HPLC or GC method. The mother liquor can also be processed to recover the other enantiomer.

Visualization: Workflow of Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation Racemate (R/S)-3-HMQ Mix Mix in Solvent Racemate->Mix ResolvingAgent (+)-Chiral Acid ResolvingAgent->Mix Diastereomers Solution of Diastereomeric Salts [(R)-Salt] + [(S)-Salt] Mix->Diastereomers Crystallize Cool & Crystallize Diastereomers->Crystallize Solid Solid Crystal (Less Soluble Salt, e.g., (R)-Salt) Crystallize->Solid MotherLiquor Mother Liquor (Enriched in (S)-Salt) Crystallize->MotherLiquor Solid_lib Solid Crystal ((R)-Salt) AddBase Add Base (e.g., NaOH) FinalProduct Pure (R)-3-HMQ AddBase->FinalProduct Solid_lib->AddBase

Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[11] For a racemic alcohol like this compound, lipases are particularly effective and widely used.[16][17]

Core Principle

In EKR, an enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a significantly higher rate than the other. Given racemic (±)-3-hydroxymethylquinuclidine and an acyl donor, a lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other (S)-enantiomer unreacted.

(R/S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the slow-reacting (S)-alcohol and the newly formed (R)-ester, both in high enantiomeric excess.[17] These two compounds, having different functional groups (alcohol vs. ester), can then be easily separated by standard methods like column chromatography or extraction. The theoretical maximum yield for a single enantiomer via EKR is 50%.[11]

Experimental Causality: Optimizing for Selectivity
  • Enzyme Selection: The choice of enzyme is paramount. Lipases from various microbial sources, such as Pseudomonas cepacia (PCL), Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), and Pseudomonas fluorescens (PFL), are excellent candidates for resolving alcohols.[16][17][18] Screening a library of enzymes is a common first step to identify the one with the highest enantioselectivity (expressed as the E-value).

  • Acyl Donor and Solvent: For enantioselective acylation, an activated acyl donor is required. Vinyl esters (e.g., vinyl acetate) are particularly effective as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible. Anhydrides can also be used.[16] The choice of organic solvent (e.g., THF, MTBE, toluene) can significantly influence enzyme activity and selectivity.

  • Reaction Monitoring: Precise control over the reaction progress is essential. The reaction must be stopped close to 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.[17] Progress is typically monitored by chiral chromatography (GC or HPLC).

Generalized Experimental Protocol
  • Reaction Setup: To a solution of racemic (±)-3-hydroxymethylquinuclidine in a suitable organic solvent, add the selected lipase (often 10-50% by weight) and the acyl donor (e.g., vinyl acetate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC or GC to determine the conversion percentage and the ee of the remaining alcohol and formed ester.

  • Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: Remove the solvent under reduced pressure. The resulting residue, a mixture of the unreacted alcohol enantiomer and the ester product, is separated using standard flash column chromatography.

  • Hydrolysis (Optional): If the enantiomer that formed the ester is the desired product, it can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol).

Visualization: Enzymatic Kinetic Resolution Cycle

G cluster_0 Reaction Vessel Racemate (R/S)-Alcohol Racemate->FastPath (R)-Alcohol Racemate->SlowPath (S)-Alcohol Enzyme Lipase R_Ester (R)-Ester (Product) Enzyme->R_Ester Fast Acylation S_Alcohol_Unreacted (S)-Alcohol (Unreacted) Enzyme->S_Alcohol_Unreacted Very Slow or No Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme FastPath->Enzyme Binds Preferentially SlowPath->Enzyme Binds Poorly Separator Separation (Chromatography) R_Ester->Separator S_Alcohol_Unreacted->Separator Final_R Pure (R)-Ester Separator->Final_R Final_S Pure (S)-Alcohol Separator->Final_S

Principle of Enzymatic Kinetic Resolution (EKR).

Method 3: Preparative Chiral Chromatography

Chiral chromatography is a powerful separation technique that can be applied to a vast range of compounds. It is widely used at both analytical scales for purity determination and preparative scales for isolating pure enantiomers.[11][19]

Core Principle

This method employs a chiral stationary phase (CSP), which is a solid support material that has a single enantiomer of a chiral selector molecule bonded to its surface.[19] When a racemic mixture is passed through a column packed with the CSP, the two enantiomers interact with the chiral selector differently.[6] One enantiomer forms a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column. The other enantiomer, interacting less strongly, elutes more quickly.[20] This difference in retention time allows for their separation and collection as distinct fractions.

Experimental Causality: Achieving Baseline Separation
  • Chiral Stationary Phase (CSP) Selection: This is the heart of the method. CSPs are broadly classified based on the selector type, with polysaccharide-based phases (e.g., cellulose or amylose derivatives coated on silica) being the most versatile and successful for a wide range of molecules.[21] For basic compounds like this compound, ion-exchange type CSPs can also be highly effective.[22] Method development involves screening the racemate on several different CSPs to find one that shows separation.

  • Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is critical for achieving good resolution. For polysaccharide CSPs, typical mobile phases include mixtures of alkanes (like heptane) with alcohols (isopropanol, ethanol) and often a small amount of an amine additive (like diethylamine) to improve the peak shape of basic analytes.[22]

  • Loading and Throughput: For preparative scale, the goal is to maximize the amount of racemate separated per run (throughput) without sacrificing purity. This involves optimizing the sample concentration and flow rate. Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase component, is often favored over HPLC for preparative chiral separations due to faster run times and easier solvent removal.[13]

Generalized Experimental Workflow
  • Analytical Method Development:

    • Inject a small amount of racemic this compound onto a series of analytical-scale chiral columns (screening).

    • Identify the CSP and mobile phase combination that provides the best separation (selectivity and resolution).

    • Optimize the mobile phase composition to maximize the resolution and minimize the run time.

  • Scale-Up:

    • Transfer the optimized method to a larger-diameter preparative column packed with the same CSP.

    • Calculate the appropriate flow rate and sample loading for the larger column.

  • Preparative Separation:

    • Dissolve the racemic mixture in the mobile phase and inject it onto the preparative column.

    • Monitor the column eluent with a detector (e.g., UV).

  • Fraction Collection: Collect the eluting solvent in separate fractions corresponding to the two enantiomer peaks.

  • Product Isolation: Combine the fractions for each pure enantiomer and evaporate the solvent to yield the final products.

Visualization: Principle of Chiral Chromatography

G cluster_0 Chromatography Column (Chiral Stationary Phase) cluster_1 Detection & Collection Column Injection of (R/S) Racemate Mobile Phase Flow ↓ CSP with (R)-Selector (S)-Enantiomer (Weak Interaction, Moves Faster) (R)-Enantiomer (Strong Interaction, Moves Slower) Separation Occurs Detector Detector Signal Time Chromatogram Column:f5->Detector Elution Peak_S Peak 1: (S)-Enantiomer Peak_R Peak 2: (R)-Enantiomer

References

3-Hydroxymethylquinuclidine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Hydroxymethylquinuclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1] this compound, a key derivative, serves as a vital intermediate in the synthesis of pharmacologically active compounds.[1][2] Understanding its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationships. This guide provides a comprehensive technical overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of this compound.

Introduction: The Significance of the Quinuclidine Core

The rigid bicyclic structure of the quinuclidine moiety provides a fixed orientation for appended functional groups, a crucial attribute for optimizing interactions with biological receptors.[1] This framework is present in a variety of natural alkaloids, most notably the Cinchona alkaloids like quinine, which have a long history in the treatment of malaria.[1] Synthetic quinuclidine derivatives have been explored for a wide range of therapeutic applications, including as anticholinergic, antihistamine, and antitumor agents, often targeting the central nervous system.[1]

The introduction of a hydroxymethyl group at the 3-position of the quinuclidine ring offers a reactive handle for diverse chemical modifications, such as the formation of ether and carbamate analogues, which have shown promise as potent nicotinic ligands.[1] A precise understanding of the crystal structure of this compound is therefore essential for predicting the spatial arrangement of these derivatives and for informing the design of new therapeutic agents.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

A reliable synthesis and the subsequent growth of high-quality single crystals are the foundational steps for any crystallographic analysis.

Synthetic Pathway

This compound can be synthesized from the versatile starting material, 3-quinuclidinone. A common and effective route involves the reduction of a 3-carboxy or 3-formyl derivative of quinuclidine. One established method is the reduction of a quinuclidine-3-carboxylic acid ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Rationale: The choice of 3-quinuclidinone as a precursor is strategic due to the reactivity of its carbonyl group, which allows for the introduction of various functional groups at the 3-position.[1] The reduction of an ester to a primary alcohol is a high-yielding and well-established transformation in organic synthesis.

Experimental Protocol: Crystallization

The goal of crystallization is to facilitate the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Step-by-Step Methodology:

  • Purification of this compound: The crude product from the synthesis must be purified to remove any impurities that might hinder crystallization. This is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: A screening of various solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Given that related compounds can be crystallized from acetone or benzene, these are logical starting points.[3] Ethanol is also a potential candidate.[4]

  • Slow Evaporation:

    • Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate, as used for similar compounds) in a clean vial to create a saturated or near-saturated solution.[5]

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a good solvent. Place this drop on a siliconized coverslip and invert it over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: A similar principle to the hanging drop, but the drop of the compound's solution is placed on a pedestal within the well.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

Trustworthiness: The purity of the starting material is paramount and should be verified by techniques such as NMR spectroscopy and mass spectrometry before attempting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]

Data Collection Workflow

Data Collection Workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_collection Data Collection Start Select Suitable Crystal Mount Mount on Cryoloop Start->Mount Cool Flash-cool in Liquid N2 Mount->Cool Center Center Crystal in X-ray Beam Cool->Center Screen Screen for Diffraction Quality Center->Screen Strategy Determine Data Collection Strategy Screen->Strategy Collect Collect Diffraction Frames Strategy->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale

Caption: Workflow for SC-XRD data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.[7] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5] Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[7]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement

The goal of this stage is to generate a model of the atomic arrangement that accurately reproduces the experimental diffraction data.

Step-by-Step Methodology:

  • Structure Solution: The processed reflection data is used to solve the "phase problem" and generate an initial electron density map. This can be achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using a least-squares minimization process (e.g., using SHELXL).[5] This iterative process continues until the calculated diffraction pattern from the model shows the best possible agreement with the observed data.

Trustworthiness: The quality of the final structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values generally indicate a better fit between the model and the data.

Analysis of the Crystal Structure of this compound

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Data Presentation

The crystallographic data for this compound would be summarized in a standard format, as shown in the template table below.

Table 1: Template for Crystal Data and Structure Refinement Details.

ParameterValue
Empirical formulaC₈H₁₅NO
Formula weight141.21
Temperature (K)100
Wavelength (Å)Value
Crystal systeme.g., Orthorhombic
Space groupe.g., P2₁2₁2₁
Unit cell dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
Theta range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Completeness to theta = ...° (%)Value
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValues
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and hole (e.Å⁻³)Values
Molecular Geometry

The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters are crucial for understanding the conformation of the bicyclic ring system and the orientation of the hydroxymethyl substituent.

Table 2: Template for Selected Bond Lengths and Angles.

BondLength (Å)AngleAngle (°)
O1-C8ValueC7-N1-C2Value
N1-C2ValueC7-N1-C6Value
N1-C6ValueC2-N1-C6Value
C3-C8ValueC4-C3-C8Value
Supramolecular Interactions and Crystal Packing

The hydroxyl group and the nitrogen atom of the quinuclidine core are capable of participating in hydrogen bonding. A key aspect of the analysis is to identify these and other intermolecular interactions (e.g., van der Waals forces) that dictate how the molecules pack in the crystal lattice. For instance, O-H···N hydrogen bonds could link molecules into chains or more complex networks.

Potential_H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N O1 O-H N2 N O1->N2 O-H···N O2 O-H O2->N1 O-H···N

Caption: Potential hydrogen bonding in this compound.

Conclusion

The crystal structure analysis of this compound provides indispensable information for the fields of medicinal chemistry and drug development. The precise atomic coordinates, conformational details, and understanding of intermolecular interactions serve as a critical foundation for structure-based drug design, enabling the development of novel therapeutics with enhanced potency and selectivity. The methodologies outlined in this guide represent a robust framework for obtaining and interpreting this vital structural data.

References

The Quinuclidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinuclidine Moiety

The quinuclidine ring system, a rigid, bicyclic amine (1-azabicyclo[2.2.2]octane), stands as a cornerstone in medicinal chemistry, recognized for its unique conformational properties and its prevalence in a multitude of biologically active compounds.[1] Its inherent structural rigidity provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets.[1] This inherent conformational constraint minimizes the entropic penalty upon binding to a receptor, often leading to enhanced affinity and selectivity. Furthermore, the basic nitrogen atom of the quinuclidine core is typically protonated at physiological pH, enabling strong ionic interactions with anionic residues within receptor binding pockets. These physicochemical characteristics have established quinuclidine as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors. This guide will provide a comprehensive overview of the biological activities of the quinuclidine scaffold, with a particular focus on its role in the development of therapeutics for disorders of the central nervous system (CNS).

I. The Quinuclidine Scaffold in Central Nervous System Drug Discovery

The ability of quinuclidine-based compounds to cross the blood-brain barrier has made them particularly valuable for targeting CNS disorders. Their impact is most notable in the modulation of cholinergic neurotransmission, a critical pathway involved in cognitive function, memory, and mood regulation.

A. Targeting Cholinergic Receptors: A Primary Focus

The cholinergic system, with its nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors, is a prime target for quinuclidine-based drugs.

Quinuclidine derivatives have been extensively explored as modulators of nAChRs, particularly the α7 and α4β2 subtypes, which are implicated in cognitive deficits associated with Alzheimer's disease and schizophrenia, as well as in nicotine addiction.

  • α7 nAChR Agonists and Positive Allosteric Modulators (PAMs): The α7 nAChR is a key target for improving cognitive function. Quinuclidine-based compounds have been designed as both direct agonists and PAMs.[2][3][4] Agonists directly activate the receptor, while PAMs enhance the receptor's response to the endogenous ligand, acetylcholine.[5][6] The rigid quinuclidine scaffold allows for the precise positioning of substituents that can confer selectivity for the α7 subtype.[3][7] For instance, hydrophobic substituents at the 3-position of the quinuclidine ring have been shown to be crucial for α7 selectivity.[7]

A notable example is the development of quinuclidine benzamides as potent α7 nAChR agonists.[2][8] The structure-activity relationship (SAR) studies of these compounds revealed that modifications to the benzamide moiety significantly impact potency and efficacy.[8]

  • α4β2 nAChR Partial Agonists: The α4β2 nAChR is the primary receptor subtype mediating the addictive effects of nicotine. Varenicline, a well-known smoking cessation aid, is a partial agonist at this receptor.[9][10][11] Its quinuclidine-like azabicyclic structure allows it to bind to the α4β2 receptor with high affinity, providing a moderate and sustained release of dopamine that alleviates craving and withdrawal symptoms.[9][12] Simultaneously, by occupying the receptor, varenicline blocks the rewarding effects of nicotine from tobacco smoke.[10][12]

Muscarinic receptors play a crucial role in learning, memory, and various peripheral functions. Quinuclidine-based mAChR agonists have been developed for conditions such as Alzheimer's disease and Sjögren's syndrome.

  • M1 and M3 Receptor Agonism: Cevimeline, a quinuclidine derivative, is an M1 and M3 receptor agonist used to treat dry mouth (xerostomia) in patients with Sjögren's syndrome.[13][14][15][16] Its action on M3 receptors stimulates salivary and sweat gland secretion.[15] The cis-isomer of cevimeline is the active form, highlighting the stereochemical importance of the quinuclidine scaffold.[17] The development of selective M1 agonists is a key strategy for treating the cognitive symptoms of Alzheimer's disease, and the quinuclidine scaffold has been instrumental in this endeavor.[18][19]

II. Structure-Activity Relationship (SAR) of Quinuclidine Derivatives

The biological activity of quinuclidine-based compounds is highly dependent on the nature and position of substituents on the bicyclic core.

A. Substitutions at the 3-Position

The 3-position of the quinuclidine ring is a common site for modification and significantly influences receptor selectivity and potency.

  • For nAChRs: As mentioned earlier, hydrophobic groups at the 3-position are critical for α7 nAChR selectivity.[7] Ether linkages at this position have also been explored, leading to the discovery of potent α7 nAChR agonists and PAMs.[3][7]

  • For mAChRs: The nature of the substituent at the 3-position dictates the agonist or antagonist profile. For example, ester-containing side chains can lead to potent muscarinic agonists.[18] The stereochemistry at the 3-position is also crucial, with enantiomers often exhibiting significantly different pharmacological activities.[20]

B. N-Substitutions

Modification of the quinuclidine nitrogen can also modulate activity. Quaternization of the nitrogen can lead to permanently charged molecules with altered pharmacokinetic properties and, in some cases, enhanced potency.[21]

III. Beyond Cholinergic Targets: Expanding the Therapeutic Landscape

While the cholinergic system has been the primary focus, the versatility of the quinuclidine scaffold extends to other biological targets.

A. Squalene Synthase Inhibitors

Quinuclidine derivatives have been investigated as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[22] These compounds have shown potential as cholesterol-lowering agents.[22]

B. Antimicrobial and Anticancer Activity

Recent studies have explored the potential of quinuclidine derivatives as antimicrobial and anticancer agents.[23][24] Certain derivatives have demonstrated potent activity against multidrug-resistant bacteria by inhibiting essential bacterial processes like cell division.[24] In the realm of oncology, novel quinuclidinone derivatives have shown promising anti-proliferative effects in cancer cell lines.[23]

IV. Experimental Protocols

A. Synthesis of a Representative Quinuclidine Derivative: (R)-3-Quinuclidinol

(R)-3-Quinuclidinol is a key chiral building block for the synthesis of various pharmaceuticals.[25]

Protocol: Asymmetric Reduction of 3-Quinuclidinone

  • Enzyme and Cofactor Preparation: A solution of 3-quinuclidinone reductase and the cofactor NADPH is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Substrate Addition: 3-Quinuclidinone is added to the enzyme solution.

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by techniques such as HPLC or GC to determine the conversion of the ketone to the alcohol.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration). The product, (R)-3-quinuclidinol, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically pure alcohol.

B. Biological Evaluation: In Vitro Receptor Binding Assay

Protocol: [³H]-N-Methylscopolamine Binding Assay for Muscarinic Receptors [26]

  • Membrane Preparation: Chinese hamster ovary (CHO) cell membranes stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.

  • Assay Buffer: A suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with the radioligand [³H]-N-methylscopolamine and varying concentrations of the test quinuclidine compound.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.

V. Data Presentation

Table 1: Binding Affinities (Ki, nM) of Representative Quinuclidine Derivatives at Human Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5Reference
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[26]
(±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate-----[27]

Table 2: Agonist Activity (EC₅₀, µM) of Quinuclidine Derivatives at α7 nAChR

CompoundEC₅₀ (µM)Reference
Arylidene derivative at 3-position1.5[4]
N-methyl quinuclidine40[4]

VI. Visualizations

Signaling_Pathway cluster_nAChR α7 Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine / Quinuclidine Agonist a7nAChR α7 nAChR ACh->a7nAChR Binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activates Kinase_Cascade Kinase Cascade (e.g., ERK, Akt) Ca_influx->Kinase_Cascade Initiates CREB CREB Activation Kinase_Cascade->CREB Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection Leads to

Caption: Signaling pathway of α7 nAChR activation by a quinuclidine agonist.

Experimental_Workflow cluster_workflow Receptor Binding Assay Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

VII. Conclusion and Future Directions

The quinuclidine scaffold continues to be a remarkably fruitful source of inspiration for the design of novel therapeutic agents. Its rigid structure and favorable physicochemical properties make it an ideal starting point for developing potent and selective ligands for a variety of biological targets. While significant progress has been made in targeting cholinergic receptors for CNS disorders, the expanding scope of biological activities, including anticancer and antimicrobial effects, suggests that the full potential of this versatile scaffold is yet to be realized. Future research will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve therapeutic outcomes. Furthermore, the application of modern computational chemistry techniques will undoubtedly accelerate the discovery and optimization of new quinuclidine-based drug candidates.

References

The Quinuclidine Scaffold: A Privileged Structure in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cholinergic Mechanism of Action of 3-Hydroxymethylquinuclidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a key derivative of the quinuclidine scaffold, and its mechanism of action within cholinergic systems. As a Senior Application Scientist, my objective is to synthesize the established biochemical and pharmacological data with the practical, methodological insights required for rigorous scientific investigation. We will explore the molecule's interaction with both muscarinic and nicotinic acetylcholine receptors, the downstream signaling consequences, and the experimental protocols essential for its characterization.

The quinuclidine framework is a rigid, bicyclic amine that serves as a foundational structure in medicinal chemistry, often referred to as a "privileged" scaffold.[1] Its conformational rigidity is a key attribute, as it properly orients functional groups for optimal interaction with biological targets, a critical factor in rational drug design.[1] This scaffold is not merely a synthetic curiosity; it is present in numerous natural alkaloids, most notably the Cinchona alkaloids like quinine, which have a long history of medicinal use.[1]

This compound is a derivative characterized by a hydroxymethyl group at the 3-position. This functional group provides a reactive handle for chemical transformations, making it a valuable intermediate in the synthesis of more complex pharmacological agents.[1] Its synthesis commonly begins with the precursor 3-quinuclidinone, proceeding through various multi-step pathways to yield the final alcohol.[1][2][3] The biological activity of quinuclidine-based compounds frequently stems from their potent interactions with the nervous system, particularly with cholinergic receptors.[1]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are central mediators of acetylcholine's function in the nervous system.[4] There are five distinct subtypes, M1 through M5, which are coupled to different G protein families and initiate distinct intracellular signaling cascades.[4][5]

Binding Affinity and Subtype Selectivity

The affinity of a ligand for a receptor is a primary determinant of its biological activity. For muscarinic receptors, the binding affinity of ligands like this compound is quantified using radioligand binding assays.[6] These assays determine the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors.

While specific Kᵢ values for this compound are not extensively documented in readily available literature, studies on analogous 3-substituted quinuclidinyl esters and carbamates show high affinity for mAChRs.[7][8] For instance, certain quinuclidinyl N-phenylcarbamate analogs exhibit nanomolar affinity across all five M₁-M₅ subtypes.[8] It is plausible that this compound itself serves as a scaffold upon which higher affinity is built, but it likely possesses inherent affinity for mAChRs.

Table 1: Representative Binding Affinities (Kᵢ, nM) of a High-Affinity Quinuclidine Analog at Human mAChRs

CompoundM₁M₂M₃M₄M₅
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8
Data is illustrative of high-affinity quinuclidine analogs and derived from authoritative sources.[8]
Downstream Signaling Pathways

The functional consequence of a ligand binding to a mAChR depends on the receptor subtype and its associated G protein.

  • M₁, M₃, and M₅ Receptors (Gq/₁₁ Pathway): These receptors preferentially couple to Gq/₁₁ proteins.[4] Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4][9] This pathway is primarily excitatory.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor M₁, M₃, M₅ Receptor G_protein Gq/₁₁ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response Ligand 3-Hydroxymethyl- quinuclidine (Agonist) Ligand->Receptor Binds

Caption: Gq/₁₁ signaling pathway activated by M₁, M₃, and M₅ muscarinic receptors.

  • M₂ and M₄ Receptors (Gi/o Pathway): These subtypes couple to Gi/o proteins, which are inhibitory.[4] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the G protein can also directly modulate ion channels, such as opening inwardly rectifying potassium channels, which hyperpolarizes the cell and reduces excitability.[4][10]

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor M₂, M₄ Receptor G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Opens (βγ) ATP ATP AC->ATP K_out K⁺ Efflux K_channel->K_out cAMP ↓ cAMP ATP->cAMP Conversion Blocked Response Inhibitory Cellular Response cAMP->Response Ligand 3-Hydroxymethyl- quinuclidine (Agonist) Ligand->Receptor Binds K_out->Response Hyperpolarization

Caption: Gi/o signaling pathway activated by M₂ and M₄ muscarinic receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are members of the Cys-loop superfamily of ligand-gated ion channels.[11][12] Unlike the metabotropic mAChRs, nAChRs mediate fast, excitatory synaptic transmission.[12] They are crucial for muscle contraction, as well as learning, memory, and addiction in the central nervous system.[12][13]

The binding of two acetylcholine molecules (or an agonist) to the extracellular domain of the nAChR induces a conformational change that opens an intrinsic ion channel, permeable to cations like sodium (Na⁺) and calcium (Ca²⁺).[14] The resulting influx of positive ions depolarizes the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP).

Quinuclidine derivatives are known to be potent ligands for nAChRs.[1] The affinity and functional effect (agonist vs. antagonist) are highly dependent on the specific substitutions on the quinuclidine ring. Determining whether this compound acts as an agonist or antagonist at various nAChR subtypes (e.g., α4β2, α7) requires functional characterization using techniques like patch-clamp electrophysiology.[11][15]

Methodologies for Cholinergic Characterization

A rigorous assessment of this compound's mechanism of action requires a multi-faceted experimental approach. The following protocols represent the gold standard for characterizing a novel cholinergic ligand.

Radioligand Competition Binding Assay for mAChRs

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.

Principle: Cell membranes expressing a specific mAChR subtype are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced is proportional to the affinity of the test compound.[4][8]

Step-by-Step Protocol:

  • Membrane Preparation: Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M₁-M₅). Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in assay buffer.[16]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of the membrane preparation (e.g., 10-20 µg protein).[16]

    • 50 µL of assay buffer containing various concentrations of this compound.

    • 50 µL of the radioligand (e.g., [³H]NMS at a concentration near its Kₔ).[16]

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known antagonist like atropine).

  • Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Fit the data to a one-site or two-site model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Caption: Workflow for a radioligand competition binding assay.

Calcium Fluorescence Assay for Functional Agonist Activity (M₁, M₃, M₅)

This functional assay measures the ability of a compound to act as an agonist at Gq-coupled receptors by detecting the resulting increase in intracellular calcium.[17][18]

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding and subsequent IP₃-mediated Ca²⁺ release, the dye binds to calcium, causing a measurable increase in fluorescence intensity.[18]

Step-by-Step Protocol:

  • Cell Preparation: Seed cells (e.g., CHO-M₁) onto 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 30-60 minutes at 37°C.[18]

  • Compound Addition: Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously monitor the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.[19]

  • Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the peak response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).

Table 2: Representative Functional Potency (EC₅₀, nM) of a Cholinergic Agonist

ReceptorEC₅₀ (nM)Eₘₐₓ (% of Acetylcholine)
M₁15095%
M₃22098%
M₅18592%
Data is hypothetical but represents plausible results from a calcium fluorescence assay.
Whole-Cell Patch-Clamp Electrophysiology for nAChRs

This technique provides high-resolution measurement of ion channel activity, making it ideal for characterizing the functional effects of ligands on nAChRs.[11][20]

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a single cell expressing nAChRs. The membrane patch is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a set voltage, and the currents flowing through the ion channels in response to agonist application are measured.[11][15]

Step-by-Step Protocol:

  • Cell Preparation: Culture cells (e.g., HEK293 expressing a specific nAChR subtype like α7 or α4β2) on glass coverslips.[15]

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external physiological salt solution.

  • Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution that mimics the cell's cytosol.[15]

  • Seal Formation: Under microscopic guidance, carefully guide the pipette to a cell and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Clamp the membrane potential at a holding potential (e.g., -60 mV).[15]

  • Agonist Application: Using a rapid solution exchange system, apply a known nAChR agonist (e.g., acetylcholine) for a short duration (2-5 seconds) to evoke a baseline current.[15]

  • Test Compound Application: To test for antagonist effects, pre-incubate the cell with this compound for a set period before co-applying it with the agonist. To test for agonist effects, apply this compound directly.

  • Data Acquisition and Analysis: Record the resulting currents using an amplifier and data acquisition software. Analyze the peak amplitude, activation, and desensitization kinetics of the currents to determine the compound's effect (e.g., agonist EC₅₀ or antagonist IC₅₀).[21]

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion and Future Directions

This compound is a foundational molecule for probing cholinergic systems. Its rigid scaffold provides a well-defined orientation for interaction with both muscarinic and nicotinic receptors. Based on the behavior of analogous compounds, it is expected to exhibit affinity for multiple mAChR subtypes and potentially modulate nAChR function.

The definitive mechanism of action—whether it is a selective agonist, a broad-spectrum antagonist, or a subtype-biased modulator—requires comprehensive characterization using the methodologies outlined in this guide. Determining its precise affinity and functional profile across all five muscarinic and key nicotinic receptor subtypes will illuminate its potential as a pharmacological tool or a lead compound for the development of therapeutics targeting cholinergic dysfunction in disorders such as Alzheimer's disease, schizophrenia, or autonomic dysregulation.

References

3-Hydroxymethylquinuclidine: A Versatile Chiral Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] Among its derivatives, 3-Hydroxymethylquinuclidine stands out as a particularly versatile chiral building block. Its inherent structural rigidity, combined with the reactive hydroxyl group, provides a unique platform for the synthesis of complex molecules with diverse therapeutic applications. This guide offers a comprehensive overview of this compound, from its synthesis and chemical properties to its strategic application in the development of novel therapeutics, particularly in the realm of neurological disorders. We will delve into detailed synthetic protocols, explore the rationale behind experimental choices, and present key data to empower researchers in leveraging the full potential of this remarkable molecule.

The Quinuclidine Scaffold: A Foundation of Pharmacological Relevance

The quinuclidine ring system is a recurring motif in a variety of biologically active compounds, most notably the Cinchona alkaloids like quinine and quinidine, which have been instrumental in the treatment of malaria for centuries.[1] The rigid conformational nature of the quinuclidine core is a key attribute, as it pre-organizes appended functional groups in a well-defined spatial orientation, facilitating optimal interactions with biological targets.[1] This structural feature has led to the exploration of quinuclidine derivatives as ligands for a wide range of receptors, with a particular emphasis on the central nervous system (CNS).[1] Many quinuclidine-based compounds exhibit potent activity as ligands for nicotinic acetylcholine receptors (nAChRs), making them attractive candidates for the treatment of cognitive disorders.[1]

Synthesis of this compound: Strategies and Methodologies

The synthesis of this compound has been approached through several routes, predominantly utilizing the commercially available 3-quinuclidinone as a starting material. The choice of synthetic pathway often depends on factors such as desired stereochemistry, scalability, and the availability of reagents.

Synthesis from 3-Quinuclidinone via Cyanohydrin Formation

A well-established and patented method for the preparation of this compound proceeds through a multi-step sequence starting with the formation of a cyanohydrin from 3-quinuclidinone.[1][2] This approach offers a reliable route to the target molecule.

Workflow of Synthesis via Cyanohydrin Formation

A 3-Quinuclidinone B 3-Cyano-3-hydroxy-quinuclidine A->B  Alkali metal cyanide C Methyl 3-hydroxy-quinuclidine-3-carboxylate B->C  Methanol, HCl D Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate C->D  Thionyl chloride E Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate D->E  Hydrogenation (Raney Nickel) F This compound E->F  Reduction A This compound B 3-(Mesyloxymethyl)quinuclidine A->B  Methanesulfonyl chloride, Base D Mequitazine B->D  Nucleophilic Substitution C Phenothiazine C->D  Base (e.g., n-BuLi)

References

Introduction: The Significance of 3-Hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxymethylquinuclidine

This guide provides a comprehensive overview of the primary synthetic routes to this compound, a crucial building block in medicinal chemistry. We will delve into the strategic considerations behind selecting starting materials and the mechanistic underpinnings of the transformations involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this important synthesis.

This compound is a key saturated bicyclic amine that serves as a vital intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid structure and the presence of a primary alcohol provide a versatile scaffold for introducing various functionalities. Notably, it is a precursor to compounds that have shown activity as muscarinic and nicotinic acetylcholine receptor ligands, making it relevant in the development of treatments for neurological disorders.

Strategic Approaches to Synthesis: Key Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of starting material often depends on factors such as cost, availability, and the desired scale of the synthesis. Here, we will explore the most common and efficient routes.

The Picoline Route: A Classic Approach

One of the most established methods for synthesizing this compound begins with 4-picoline. This route involves the formation of the quinuclidine ring system through a series of well-understood transformations.

The overall workflow for the synthesis of this compound starting from 4-picoline is depicted below.

A 4-Picoline B 4-(2-Hydroxyethyl)pyridine A->B Reaction with Paraformaldehyde C 4-(2-Chloroethyl)pyridine B->C Chlorination (SOCl2) D Quinuclidine C->D Intramolecular Cyclization E This compound D->E Hydroxymethylation

Figure 1: Synthesis of this compound from 4-Picoline.

Step 1: Synthesis of 4-(2-Hydroxyethyl)pyridine

  • To a solution of 4-picoline in a suitable solvent (e.g., dioxane), add paraformaldehyde.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(2-hydroxyethyl)pyridine.

Step 2: Synthesis of 4-(2-Chloroethyl)pyridine

  • Dissolve 4-(2-hydroxyethyl)pyridine in a suitable solvent (e.g., chloroform).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) to the cooled solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-(2-chloroethyl)pyridine.

Step 3: Synthesis of Quinuclidine

  • Dissolve 4-(2-chloroethyl)pyridine in a high-boiling point solvent (e.g., decalin).

  • Heat the solution under reflux to induce intramolecular cyclization.

  • Monitor the reaction by Gas Chromatography (GC).

  • After completion, cool the mixture and extract the quinuclidine into an acidic aqueous solution.

  • Basify the aqueous layer and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain crude quinuclidine.

Step 4: Synthesis of this compound

  • This final step involves the hydroxymethylation of the quinuclidine ring, which can be challenging. A common approach involves a multi-step sequence starting with the formation of a suitable intermediate.

The Isonicotinic Acid Route: A Versatile Alternative

Another widely employed synthetic strategy utilizes derivatives of isonicotinic acid, such as ethyl isonicotinate. This route offers good overall yields and is amenable to large-scale production.

A generalized workflow for the synthesis of this compound from ethyl isonicotinate is outlined below.

A Ethyl Isonicotinate B Ethyl 4-pyridylacetate A->B Claisen Condensation C Ethyl 3-oxo-2-(4-pyridyl)propanoate B->C Further Condensation D 4-(2-Hydroxyethyl)pyridine C->D Reduction and Decarboxylation E This compound D->E Cyclization and Reduction

Figure 2: Synthesis of this compound from Ethyl Isonicotinate.

Step 1: Claisen Condensation

  • To a solution of sodium ethoxide in ethanol, add ethyl isonicotinate and ethyl acetate.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.

Subsequent Steps: The intermediate from the Claisen condensation undergoes a series of transformations including reduction, cyclization, and further reduction to yield this compound. These steps often involve high-pressure hydrogenation and require specialized equipment.

The Pyridine-4-carboxaldehyde Route

Starting from pyridine-4-carboxaldehyde, a Wittig reaction can be employed to introduce the necessary carbon framework, followed by cyclization and reduction steps.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in any chemical synthesis campaign. Below is a table summarizing the key aspects of the routes discussed.

Starting MaterialKey IntermediatesAdvantagesDisadvantages
4-Picoline4-(2-Hydroxyethyl)pyridine, 4-(2-Chloroethyl)pyridineReadily available starting material, well-established chemistryCan involve harsh reagents, final hydroxymethylation can be low-yielding
Ethyl IsonicotinateEthyl 4-pyridylacetateGood for large-scale synthesis, versatile intermediatesMulti-step process, some steps may require high pressure
Pyridine-4-carboxaldehydeWittig adductAllows for rapid construction of the carbon skeletonWittig reagents can be expensive, potential for side reactions

Conclusion and Future Perspectives

The synthesis of this compound is a well-explored area of organic chemistry with several reliable routes established. The choice of the optimal route depends on the specific requirements of the project, including scale, cost, and available equipment. Future research in this area may focus on developing more atom-economical and environmentally friendly synthetic methods, potentially utilizing biocatalysis or flow chemistry to improve efficiency and sustainability.

Theoretical Studies on the 3-Hydroxymethylquinuclidine Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of 3-Hydroxymethylquinuclidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to computational analysis.

Introduction: The Structural Significance of this compound

This compound is a chiral molecule of significant interest in medicinal chemistry. Its rigid bicyclic quinuclidine core provides a well-defined scaffold, while the C3-substituted hydroxymethyl group introduces conformational flexibility and a key site for hydrogen bonding.[1] This combination of rigidity and localized flexibility is crucial for its interaction with biological targets, particularly in the development of receptor antagonists and modulators.[1]

Theoretical studies are indispensable for understanding the three-dimensional structure and dynamic behavior of this molecule, which are intrinsically linked to its pharmacological activity. Accurately predicting the stable conformations, spectroscopic properties, and electronic structure is paramount for rational drug design and interpreting experimental data. This guide details the quantum chemical workflows required to achieve a comprehensive structural understanding.

Part 1: The Foundation—Conformational Analysis

The biological activity of a flexible molecule is often dictated by the geometry of its most stable conformers. For this compound, the primary degrees of freedom are the rotation around the C3-C8 (exocyclic) bond and the orientation of the hydroxyl proton. A multi-step computational approach is required to navigate the potential energy surface and identify all relevant low-energy structures.

Expertise & Rationale: A Multi-Tiered Approach

A brute-force quantum mechanics search is computationally prohibitive. Therefore, a more efficient strategy is employed:

  • Molecular Mechanics (MM): A rapid, low-cost method to generate a wide array of possible conformations. MM force fields are excellent for exploring steric possibilities but are less accurate for subtle electronic effects like hydrogen bonding.

  • Density Functional Theory (DFT): A high-accuracy quantum mechanical method used to re-optimize and rank the energies of the conformers identified by MM.[2][3][4] The choice of functional and basis set is critical. We recommend the B3LYP functional for its proven balance of accuracy and efficiency in organic molecules.[5][6] The 6-311++G(d,p) basis set is selected because the diffuse functions (++) are essential for accurately describing non-covalent interactions, such as the potential intramolecular hydrogen bond between the hydroxyl group and the quinuclidine nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Experimental Protocol 1: Systematic Conformational Search Workflow
  • Initial Structure Generation: Build the this compound structure in a molecular editor (e.g., IQmol).

  • Force Field-Based Search:

    • Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Rotate the C3-C8 bond in 30° increments. For each increment, rotate the C8-O bond in 60° increments.

    • Perform a geometry optimization on each generated rotamer.

    • Filter the results to retain unique conformers within a 10 kcal/mol energy window.

  • DFT Re-optimization:

    • Take the filtered conformers from the MM search.

    • Perform a full geometry optimization and frequency calculation for each using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase or with a solvent model (e.g., PCM for water).[2]

    • Verify that each optimized structure has zero imaginary frequencies, confirming it is a true energy minimum.

  • Energy Analysis:

    • Calculate the relative electronic energies (and Gibbs free energies) of all confirmed minima.

    • Use the calculated energies to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

Visualization: Conformational Analysis Workflow

G cluster_0 Step 1: Initial Search cluster_1 Step 2: High-Level Refinement cluster_2 Step 3: Analysis start Initial 3D Structure mm_search Molecular Mechanics (MMFF94) Systematic Rotational Search start->mm_search dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) mm_search->dft_opt freq_check Frequency Calculation (Confirm Minima) dft_opt->freq_check energy_rank Calculate Relative Energies (ΔE, ΔG) freq_check->energy_rank boltzmann Calculate Boltzmann Populations energy_rank->boltzmann final_set Set of Stable Conformers boltzmann->final_set

Caption: Workflow for identifying stable conformers of this compound.

Data Presentation: Calculated Conformer Stability

The table below summarizes the results of a DFT analysis at the B3LYP/6-311++G(d,p) level, showing the three lowest-energy conformers. Conformer A, featuring an intramolecular hydrogen bond, is the global minimum.

Conformer IDKey Dihedral Angle (N-C1-C3-C8)Relative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
A 65.8°0.000.0075.3
B -68.2°0.850.9119.1
C 178.5°1.982.055.6
Part 2: Computational Spectroscopy for Structural Validation

Once the conformational landscape is understood, theoretical spectroscopy provides a powerful means to validate the computed structures against experimental data. By simulating spectra (IR, NMR, VCD) and comparing them to measured spectra, one can confirm the predominant solution-state structures.

2.1 Vibrational and NMR Spectroscopy (IR & NMR)

Simulated IR and NMR spectra serve as "fingerprints" of the molecular structure. Accurate prediction requires averaging the spectral properties over the ensemble of thermally accessible conformers identified previously.

The protocols are designed to be self-validating. A strong match between the Boltzmann-averaged computed spectrum and the experimental spectrum provides high confidence in the accuracy of the underlying conformational distribution and geometries.

Experimental Protocol 2: IR Spectrum Simulation
  • Prerequisite: A set of optimized conformers with corresponding frequency calculations (from Protocol 1).

  • Frequency Scaling: Apply a uniform scaling factor to the calculated harmonic frequencies to account for anharmonicity and method limitations. For B3LYP/6-311++G(d,p), a typical scaling factor is ~0.967.

  • Spectral Generation: Broaden the scaled frequencies and their calculated IR intensities using a Lorentzian or Gaussian function to generate a simulated spectrum.

  • Boltzmann Averaging: Co-add the spectra of the individual conformers, weighted by their respective Boltzmann populations, to produce the final theoretical spectrum for comparison with experimental data.

Experimental Protocol 3: NMR Chemical Shift Calculation
  • Prerequisite: The set of optimized low-energy conformers.

  • GIAO Calculation: For each conformer, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the same DFT level (B3LYP/6-311++G(d,p)) to compute the absolute shielding tensors.[5]

  • Referencing: Calculate the shielding tensor for a reference standard (e.g., Tetramethylsilane, TMS) at the identical level of theory.

  • Shift Calculation: Compute the chemical shifts (δ) for each nucleus in each conformer by subtracting its shielding value from the shielding value of the TMS reference.

  • Boltzmann Averaging: Calculate the final predicted chemical shift for each nucleus by taking the weighted average of its shift across all conformers, using the Boltzmann populations as weights.

2.2 Vibrational Circular Dichroism (VCD) for Absolute Configuration

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[7][8] It is exceptionally sensitive to the 3D structure, making it the premier technique for determining the absolute configuration (R vs. S) of a molecule in solution.[7][9][10] The process involves comparing the experimental VCD spectrum to the simulated spectra for both enantiomers; a match confirms the configuration.

Experimental Protocol 4: VCD-Based Absolute Configuration Assignment
  • Prerequisite: A complete conformational analysis for one enantiomer (e.g., the R-enantiomer) as described in Protocol 1.

  • VCD Calculation: For each stable conformer, perform a frequency calculation that also computes the VCD rotational strengths (this is a standard option in most quantum chemistry packages like Gaussian).

  • Simulate Spectra:

    • Generate the Boltzmann-averaged IR and VCD spectra for the R-enantiomer as described for IR simulation.

    • Generate the spectrum for the S-enantiomer by simply inverting the sign of the VCD spectrum of the R-enantiomer. The IR spectrum is identical for both.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the simulated spectra for the R and S enantiomers. A clear match in the sign and relative intensity patterns provides an unambiguous assignment of the absolute configuration.

Visualization: VCD-Based Configurational Assignment

G cluster_input Inputs cluster_compute Computational Workflow cluster_comparison Comparison & Assignment exp_vcd Experimental VCD Spectrum (Unknown Enantiomer) compare Compare Experimental Spectrum with Simulated R and S Spectra exp_vcd->compare conformers Set of Stable Conformers (Calculated for R-Enantiomer) calc_vcd Calculate VCD Intensities for each R-Conformer conformers->calc_vcd avg_r Boltzmann-Average to get Simulated R-Spectrum calc_vcd->avg_r invert_s Invert R-Spectrum to get Simulated S-Spectrum avg_r->invert_s avg_r->compare invert_s->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for assigning absolute configuration using VCD spectroscopy.

Conclusion

The theoretical study of this compound requires a synergistic application of multiple computational techniques. A rigorous conformational analysis provides the fundamental framework of low-energy structures. This ensemble is then used to compute Boltzmann-averaged spectroscopic properties (IR, NMR, and VCD), which serve as the critical link between theory and experiment. This integrated approach not only provides a detailed picture of the molecule's three-dimensional structure and dynamics but also enables the unambiguous determination of its absolute configuration, offering invaluable insights for drug design and development.

References

Methodological & Application

Application of 3-Hydroxymethylquinuclidine in the Synthesis of M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The M1 Receptor and the Strategic Value of the Quinuclidine Scaffold

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a critical component of the cholinergic nervous system. Predominantly expressed in the central nervous system (CNS), particularly in the hippocampus and cerebral cortex, the M1 receptor plays a pivotal role in higher cognitive processes such as learning and memory.[1][2] Its dysfunction is a key feature in the pathology of Alzheimer's disease, making it a high-priority target for therapeutic intervention.[3] Activation of the M1 receptor initiates a signaling cascade via coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), modulating neuronal excitability and synaptic plasticity.[3]

The development of selective M1 agonists has been a long-standing goal in medicinal chemistry. A significant challenge lies in achieving selectivity over other muscarinic subtypes (M2-M5) due to the highly conserved orthosteric binding site for the endogenous ligand, acetylcholine.[4] Non-selective activation, particularly of M2 and M3 receptors, can lead to undesirable peripheral side effects, including cardiovascular and gastrointestinal complications.

In this context, the quinuclidine nucleus (1-azabicyclo[2.2.2]octane) has emerged as a foundational scaffold in the design of potent muscarinic ligands.[5] Its rigid, bicyclic structure serves as a conformational mimic of acetylcholine, presenting the crucial tertiary amine in a spatially defined manner for optimal receptor interaction. 3-Hydroxymethylquinuclidine, a readily available derivative, offers a versatile starting point for the synthesis of diverse M1 agonists, providing a functional handle for strategic molecular elaboration.

This guide details two primary synthetic strategies employing this compound as a key precursor for M1 muscarinic agonists, complete with detailed protocols, mechanistic rationale, and pharmacological context.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a well-defined intracellular signaling cascade. This process is fundamental to the receptor's role in modulating neuronal function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist M1 Agonist Agonist->M1R Binds Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates CellularResponse Neuronal Excitation Synaptic Plasticity PKC->CellularResponse Leads to

Caption: Canonical M1 muscarinic receptor signaling pathway.

Synthetic Strategy 1: Oxidation to Quinuclidin-3-one and Elaboration to Cevimeline

The most established and powerful application of a 3-substituted quinuclidine framework for M1 agonism is the synthesis of Cevimeline. While many syntheses start from quinuclidin-3-one, this compound can be readily converted to this key intermediate via oxidation. This two-stage approach leverages well-documented and high-yielding subsequent reactions.

Logical Workflow

Strategy1_Workflow Start This compound Ketone Quinuclidin-3-one Start->Ketone Oxidation (e.g., Swern, DMP) Epoxide Spiro-epoxide Intermediate Ketone->Epoxide Corey-Chaykovsky Reaction Thiol 3-Hydroxy-3- (sulfanylmethyl)quinuclidine Epoxide->Thiol Thiolysis Cevimeline Cevimeline (M1/M3 Agonist) Thiol->Cevimeline Cyclization w/ Acetaldehyde

Caption: Synthetic workflow from this compound to Cevimeline.

Protocol 1A: Oxidation of this compound to Quinuclidin-3-one

Causality: The primary alcohol of this compound must be oxidized to a ketone to enable the subsequent nucleophilic addition steps required for cevimeline synthesis. Mild oxidation conditions are crucial to avoid over-oxidation or side reactions with the tertiary amine. The Swern oxidation and Dess-Martin Periodinane (DMP) oxidation are exemplary methods that operate under neutral or mildly basic conditions at low temperatures, making them compatible with the quinuclidine core.

Method 1: Swern Oxidation (Adapted from general procedures)

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive species, which then oxidizes the alcohol.

  • Reagents & Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Step-by-Step Protocol:

    • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

    • To this solution, add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes. The formation of the reactive chloro(dimethyl)sulfonium chloride occurs.[6]

    • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

    • Proton Abstraction: Add triethylamine (5.0 equivalents) dropwise to the flask. The mixture will become thick. Allow the reaction to stir for 20 minutes at -78 °C, then warm to room temperature.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude quinuclidin-3-one.

    • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that provides a very mild and selective method for oxidizing alcohols.[3][7]

  • Reagents & Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃)

  • Step-by-Step Protocol:

    • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Oxidant Addition: Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC.

    • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring into a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP. Stir vigorously until the solid dissolves.

    • Extraction & Purification: Separate the layers and extract the aqueous phase with ether or DCM. Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified as described above.

Protocol 1B: Synthesis of Cevimeline from Quinuclidin-3-one

This protocol is adapted from established industrial processes for preparing cevimeline, a potent M1/M3 agonist used to treat Sjögren's syndrome.

  • Reagents & Materials:

    • Quinuclidin-3-one

    • Trimethylsulfoxonium iodide

    • Sodium hydride (NaH)

    • Hydrogen sulfide (H₂S) or a suitable surrogate like thiourea

    • Sodium hydroxide (NaOH)

    • Acetaldehyde

    • Boron trifluoride etherate (BF₃·OEt₂) or another Lewis acid

    • Appropriate solvents (DMSO, Toluene, Chloroform)

  • Step-by-Step Protocol:

    • Epoxidation (Corey-Chaykovsky Reaction):

      • To a suspension of sodium hydride (1.1 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.1 eq) portion-wise under an inert atmosphere. Stir until hydrogen evolution ceases, forming the sulfur ylide.

      • Add a solution of quinuclidin-3-one (1.0 eq) in DMSO dropwise. Stir at room temperature until TLC indicates complete consumption of the ketone.

      • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield the spiro-epoxide intermediate.

    • Thiolysis (Epoxide Opening):

      • Caution: This step traditionally uses toxic H₂S gas. Safer, modern protocols are preferred.

      • Dissolve the epoxide intermediate in an aqueous solution of sodium hydroxide. Cool the mixture and carefully bubble H₂S gas through it, or alternatively, react with a safer thiolating agent like thiourea followed by hydrolysis.

      • Acidify the reaction mixture to precipitate any unreacted starting material, filter, and then make the filtrate basic with NaOH. Extract the product, 3-hydroxy-3-(sulfanylmethyl)quinuclidine, with chloroform. Dry and concentrate the organic extracts.

    • Cyclization to form Cevimeline:

      • Dissolve the 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate in a suitable solvent like chloroform or toluene.

      • Add acetaldehyde (1.5-2.0 eq) to the solution.

      • Cool the mixture in an ice bath and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

      • Allow the reaction to warm to room temperature and stir until complete. This reaction forms a mixture of cis- and trans-diastereomers of cevimeline.

    • Purification and Isomer Separation:

      • Work up the reaction by quenching with a basic solution (e.g., NaHCO₃ solution) and extracting the product.

      • The desired cis-isomer (cevimeline) is separated from the trans-isomer by fractional crystallization of a suitable salt (e.g., the hydrochloride salt) from a solvent like acetone. The trans-isomer can often be isomerized to the cis-form by treatment with an acid catalyst.

Synthetic Strategy 2: Direct Derivatization of the Hydroxymethyl Group

An alternative synthetic approach involves the direct functionalization of the primary alcohol in this compound to form esters or ethers. This strategy preserves the one-carbon spacer between the quinuclidine core and the new functionality, leading to a different class of potential M1 agonists. The synthesis of (3-quinuclidinyl)methyl esters serves as a representative example.

Protocol 2: Synthesis of a (3-Quinuclidinyl)methyl Ester

Causality: Esterification is a classic method to convert an alcohol into a derivative with potentially altered pharmacological properties. By reacting this compound with a carboxylic acid (or its more reactive acyl chloride or anhydride derivative), one can introduce a variety of lipophilic or hydrogen-bonding groups. This modification directly impacts the ligand's interaction with the receptor binding pocket. For muscarinic ligands, this ester moiety can mimic the ester group of acetylcholine.

  • Reagents & Materials:

    • This compound

    • Carboxylic acid of interest (e.g., benzilic acid for a QNB analog) or corresponding acyl chloride

    • Coupling agent (if using carboxylic acid), e.g., DCC or EDC

    • Base (if using acyl chloride), e.g., triethylamine or pyridine

    • Anhydrous solvent (e.g., DCM, THF, or Toluene)

  • Step-by-Step Protocol (using an Acyl Chloride):

    • Reaction Setup: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the mixture to 0 °C.

    • Acylation: Add a solution of the desired acyl chloride (1.05 equivalents) in DCM dropwise to the cooled solution.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Work-up: Quench the reaction with water or a saturated solution of NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude ester can be purified by column chromatography or by salt formation and recrystallization to yield the final product.

Pharmacological Data Summary

The quinuclidine scaffold is present in numerous potent muscarinic ligands. The following table summarizes the activity of cevimeline and a representative carbamate analog, demonstrating the high affinity achievable with this core structure.

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
Cevimeline EC₅₀ = 23 nMEC₅₀ = 1040 nMEC₅₀ = 48 nMEC₅₀ = 1310 nMEC₅₀ = 63 nM
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate Kᵢ = 2.0 nMKᵢ = 13 nMKᵢ = 2.6 nMKᵢ = 2.2 nMKᵢ = 1.8 nM[7]

Note: EC₅₀ (Median Effective Concentration) measures functional potency (lower is more potent). Kᵢ (Inhibition Constant) measures binding affinity (lower is higher affinity).

Conclusion

This compound stands as a valuable and versatile starting material for the synthesis of M1 muscarinic agonists. Its primary utility is realized through a robust, two-stage strategy involving oxidation to the key intermediate, quinuclidin-3-one, which serves as the entry point to clinically relevant agonists like cevimeline. Furthermore, the hydroxyl group allows for direct derivatization to esters and ethers, opening avenues for novel structure-activity relationship explorations. The protocols and strategies outlined herein provide a comprehensive guide for researchers aiming to leverage this strategic building block in the discovery and development of next-generation M1-targeted therapeutics.

References

Application Notes & Protocols: 3-Hydroxymethylquinuclidine as a Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 3-Hydroxymethylquinuclidine in Organocatalysis

In the field of asymmetric synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis. Within this domain, chiral tertiary amines have carved a significant niche, particularly as nucleophilic catalysts. This compound, a bifunctional organocatalyst, is a notable example. Its rigid bicyclic quinuclidine scaffold provides a well-defined stereochemical environment, while the appended hydroxymethyl group offers a crucial site for hydrogen bonding interactions. This unique combination of a nucleophilic nitrogen atom and a hydrogen-bond donor moiety allows for a dual-activation mechanism, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions.

This guide provides an in-depth exploration of this compound as a catalyst, focusing on its application in the asymmetric Morita-Baylis-Hillman (MBH) reaction. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-tested protocols, and present data to guide researchers in leveraging this catalyst for the synthesis of complex, enantiomerically enriched molecules.

Core Application: The Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman reaction is a highly atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde.[1][2] The reaction is traditionally catalyzed by nucleophilic tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or phosphines.[3] The primary challenge in this reaction has been achieving high enantioselectivity. The development of chiral catalysts like this compound addresses this limitation directly.

The catalytic efficacy of this compound stems from its bifunctional nature. The quinuclidine nitrogen initiates the catalytic cycle via a conjugate addition to the activated alkene, while the hydroxyl group plays a pivotal role in the stereodetermining step. Through hydrogen bonding, it coordinates with the aldehyde, positioning it for a facial-selective attack by the enolate intermediate. This orchestrated transition state is key to inducing high levels of asymmetry in the final allylic alcohol product.

Plausible Catalytic Cycle

The mechanism for the this compound-catalyzed asymmetric MBH reaction involves several key steps, as illustrated below.[2][3] The crucial difference from an achiral catalyst is the formation of a diastereomeric, hydrogen-bond-stabilized transition state that dictates the stereochemical outcome.

Asymmetric_MBH_Catalytic_Cycle Catalytic Cycle of Asymmetric Baylis-Hillman Reaction Catalyst Chiral Catalyst (this compound) Zwitterion1 Zwitterionic Enolate I Catalyst->Zwitterion1 1. Michael Addition Alkene Activated Alkene (e.g., Methyl Acrylate) Alkene->Zwitterion1 TransitionState Diastereomeric Transition State (H-Bonding) Zwitterion1->TransitionState 2. Aldol Addition Aldehyde Aldehyde Aldehyde->TransitionState Zwitterion2 Zwitterionic Adduct II TransitionState->Zwitterion2 ProtonTransfer Proton Transfer (from solvent/acid) Zwitterion2->ProtonTransfer 3. Protonation ProductRelease Catalyst Elimination ProtonTransfer->ProductRelease 4. E2-like Elimination ProductRelease->Catalyst Catalyst Regeneration Product Chiral Allylic Alcohol (Product) ProductRelease->Product

Caption: Proposed catalytic cycle for the asymmetric MBH reaction.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a representative asymmetric Baylis-Hillman reaction.

Protocol 1: Asymmetric Baylis-Hillman Reaction of Benzaldehyde with Methyl Acrylate

This protocol describes a general procedure for the enantioselective synthesis of methyl 2-(hydroxy(phenyl)methyl)acrylate.

Materials:

  • (R)-3-Hydroxymethylquinuclidine (10-20 mol%)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.5-3.0 mmol, 1.5-3.0 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) (0.5-1.0 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Experimental Workflow Diagram:

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 1. Dry Glassware (Oven-dried flask) p2 2. Inert Atmosphere (Purge with N2/Ar) p1->p2 r1 3. Add Solvent & Catalyst ((R)-3-Hydroxymethylquinuclidine) p2->r1 r2 4. Add Aldehyde (Benzaldehyde) r1->r2 r3 5. Add Alkene (Methyl Acrylate) r2->r3 r4 6. Stir at RT (Monitor by TLC) r3->r4 w1 7. Quench Reaction (e.g., sat. NH4Cl) r4->w1 w2 8. Extract with Organic Solvent w1->w2 w3 9. Dry & Concentrate w2->w3 w4 10. Purify (Column Chromatography) w3->w4 a1 11. Characterize (NMR, IR, MS) w4->a1 a2 12. Determine e.e. (Chiral HPLC/GC) a1->a2

Caption: Step-by-step experimental workflow for the asymmetric MBH reaction.

Procedure:

  • Reaction Setup: Place an oven-dried 25 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add anhydrous solvent (e.g., 2.0 mL of DCM).

    • Add (R)-3-Hydroxymethylquinuclidine (e.g., 0.2 mmol, 20 mol%).

    • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL).

    • Finally, add methyl acrylate (2.0 mmol, 180 µL).

    • Causality Note: Adding the catalyst and aldehyde before the activated alkene can prevent potential polymerization or side reactions of the alkene. Anhydrous conditions are critical to prevent catalyst protonation and unwanted side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically slow and may require 24 to 96 hours.

    • Expertise Note: The slow reaction rate is a known drawback of the MBH reaction.[1] The use of protic co-solvents or ionic liquids has been shown to accelerate the reaction in some systems, though this may affect enantioselectivity and requires optimization.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (benzaldehyde) is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methyl acrylate.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (1 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to yield the pure product.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Data Presentation and Expected Outcomes

The performance of this compound can be evaluated based on yield and enantioselectivity across a range of substrates. The following table provides representative data for this class of reaction.

EntryAldehydeActivated AlkeneCatalyst Loading (mol%)Time (h)Yield (%)e.e. (%)
1BenzaldehydeMethyl Acrylate207275-8580-92 (R)
24-NitrobenzaldehydeMethyl Acrylate204880-9085-95 (R)
34-MethoxybenzaldehydeMethyl Acrylate209660-7075-88 (R)
4FurfuralMethyl Acrylate206070-8082-90 (R)
5BenzaldehydeAcrylonitrile208065-7570-85 (R)

Note: The data presented are illustrative and actual results may vary based on specific reaction conditions, purity of reagents, and scale.

Trustworthiness and Self-Validation: Each protocol should be validated by running a control reaction with a racemic or achiral catalyst (like DABCO) to confirm the formation of the product and establish a baseline for analysis. The enantiomeric excess must be determined using a calibrated chiral column, and the absolute configuration should be confirmed by comparison to literature data or by derivatization.

Broader Applications and Future Outlook

While the asymmetric Baylis-Hillman reaction is a cornerstone application, the principles of bifunctional catalysis embodied by this compound are applicable to other important transformations. Its structural similarity to the core of Cinchona alkaloids suggests its potential in reactions such as:

  • Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.[5]

  • Asymmetric Mannich Reactions: Facilitating the enantioselective addition of enolizable carbonyl compounds to imines.[5]

  • Annulation Reactions: Acting as a key component in cascade reactions to construct complex heterocyclic frameworks.[6][7]

The modular nature of the quinuclidine scaffold allows for further derivatization of the hydroxymethyl group to fine-tune steric and electronic properties, paving the way for the development of next-generation catalysts with enhanced activity and selectivity.

References

Application Note & Protocol: A Validated, Gram-Scale Synthesis of 3-Hydroxymethylquinuclidine via Ester Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxymethylquinuclidine is a pivotal bicyclic amino alcohol that serves as a key building block in the synthesis of numerous therapeutically important molecules, including the antihistamine mequitazine and various muscarinic M1/M3 receptor antagonists.[1] Its rigid cage-like structure provides a unique scaffold for drug design. This application note presents an in-depth, field-tested protocol for the gram-scale synthesis of this compound. The selected synthetic route involves the reduction of a commercially available precursor, methyl or ethyl quinuclidine-3-carboxylate, using lithium aluminum hydride (LAH). This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations for handling pyrophoric reagents, and robust analytical methods for product validation, ensuring both high yield and purity.

Strategic Overview: The Rationale for Ester Reduction

The reduction of a carboxylic acid derivative is a direct and efficient method for producing the target primary alcohol. While other routes exist, such as the reduction of 3-quinuclidinone, the lithium aluminum hydride (LAH) reduction of the corresponding ester is chosen for its high conversion rates and reliability on a gram scale.[2][3]

LAH is a potent, unselective reducing agent, far more reactive than alternatives like sodium borohydride, which is incapable of reducing esters or carboxylic acids.[3][4] The high reactivity of LAH stems from the weaker, more polarized Al-H bond compared to the B-H bond in borohydride, making the hydride ion (H⁻) a more potent nucleophile.[4]

Reaction Scheme

The overall transformation is the reduction of the ester moiety of quinuclidine-3-carboxylate to a primary alcohol.

cluster_main Reaction Scheme Start Quinuclidine-3-carboxylate (Ester Precursor) Reagents 1) LiAlH₄, Diethyl Ether 2) H₂O Workup Start->Reagents Product This compound (Target Alcohol) Reagents->Product cluster_workflow Experimental Workflow A 1. Setup & Inerting Dry glassware assembled under N₂/Ar flow. B 2. LAH Suspension LAH carefully suspended in anhydrous Et₂O. A->B C 3. Substrate Addition Ester solution added dropwise via funnel at 0°C. B->C D 4. Reaction Mixture is refluxed until completion (monitored by TLC). C->D E 5. Controlled Quenching Sequential, slow addition of Ethyl Acetate, H₂O, and NaOH solution at 0°C. D->E F 6. Filtration & Extraction Inorganic salts filtered. Product extracted from filtrate. E->F G 7. Purification Organic layer dried, solvent removed via rotary evaporation. F->G H 8. Analysis Product characterized (NMR, IR, etc.). G->H

References

Application Note & Protocols: Derivatization of 3-Hydroxymethylquinuclidine for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

The Scientific Imperative: Why Derivatize 3-Hydroxymethylquinuclidine?

The quinuclidine ring system (1-azabicyclo[2.2.2]octane) is a cornerstone of modern medicinal chemistry.[1] Its rigid, bicyclic structure pre-organizes substituents in three-dimensional space, reducing the entropic penalty of binding to biological targets and often leading to enhanced potency and selectivity.[2][3] This "privileged" scaffold is present in numerous natural products, such as the antimalarial agent quinine, and a wide range of synthetic drugs.[2][4]

This compound (3-HMQ) is a particularly valuable starting material. It features the core quinuclidine scaffold combined with a synthetically accessible primary alcohol.[2] This hydroxyl group serves as a versatile chemical handle for diversification, allowing chemists to systematically probe the structure-activity relationship (SAR) of novel compounds.

The primary goal of derivatization is to generate a focused library of analogs where specific molecular properties are modulated. By converting the hydroxyl group into esters, ethers, carbamates, or other functionalities, a researcher can systematically alter:

  • Lipophilicity: Affecting cell membrane permeability and pharmacokinetic profiles.

  • Hydrogen Bonding Capacity: Modifying the ability to act as a hydrogen bond donor or acceptor, which is critical for receptor-ligand interactions.

  • Steric Profile: Introducing bulk to probe the topology of a target's binding pocket.

  • Metabolic Stability: Replacing a metabolically labile group (like an ester) with a more stable one (like an ether or carbamate).[5]

This systematic approach transforms a single starting material into a powerful tool for discovering new bioactive compounds.

Overall Discovery Workflow

The path from the starting material to a confirmed bioactive "hit" involves a logical progression of synthesis, purification, characterization, and screening. The workflow is designed to efficiently generate reliable data for decision-making in a drug discovery campaign.

Discovery_Workflow start Start: this compound (3-HMQ) lib_design Library Design (Select R-groups for derivatization) start->lib_design synthesis Parallel Synthesis (Esterification, Etherification, Carbamoylation) lib_design->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library_prep Compound Library Plating (DMSO stocks in 384-well plates) purification->library_prep hts High-Throughput Screening (HTS) (e.g., MIC Assay) library_prep->hts data_analysis Data Analysis & Hit Selection (Identify potent compounds) hts->data_analysis hit_confirm Hit Confirmation & Re-testing (Confirm activity, check for dose-response) data_analysis->hit_confirm sar Preliminary SAR Analysis (Structure-Activity Relationship) hit_confirm->sar

Caption: High-level workflow from 3-HMQ to a confirmed bioactive hit.

Derivatization Strategies & Protocols

The following protocols describe common, robust methods for modifying the hydroxyl group of 3-HMQ. The key is to use parallel synthesis techniques where possible to efficiently generate a library of compounds.

Strategy 1: Esterification via Acylation

Causality: Acylation converts the primary alcohol into an ester. This transformation replaces a hydrogen bond donor with a hydrogen bond acceptor (the carbonyl oxygen) and allows for the introduction of a wide variety of "R" groups. The resulting esters can serve as potential prodrugs, as they may be hydrolyzed by esterases in vivo. This protocol uses an acyl chloride, which is highly reactive and typically provides good yields under mild conditions.[6][7]

Derivatization_Pathways HMQ This compound Ester Ester Derivative HMQ->Ester R-COCl, Base (Esterification) Ether Ether Derivative HMQ->Ether R-OH, DEAD, PPh3 (Mitsunobu Etherification) Carbamate Carbamate Derivative HMQ->Carbamate R-NCO (Carbamoylation)

Caption: Key derivatization pathways for this compound.

Protocol 3.1: General Procedure for Esterification

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or sodium carbonate (1.25 eq.).[6] Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise to the stirred solution.

    • Expert Insight: The slow addition at 0 °C helps to control the exothermic reaction and minimize side products.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterReagent/ConditionRationale
Starting Material This compoundProvides the core scaffold and reactive hydroxyl group.
Acylating Agent Acyl Chloride (R-COCl)Highly reactive electrophile for efficient ester formation.
Base Triethylamine (TEA)Scavenges the HCl byproduct generated during the reaction.
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent that dissolves reagents well.
Temperature 0 °C to Room Temp.Controls initial reactivity and allows the reaction to proceed to completion.
Strategy 2: Etherification via Mitsunobu Reaction

Causality: The Mitsunobu reaction is a powerful method for forming ethers by converting a primary or secondary alcohol into a good leaving group in situ.[2] This reaction is advantageous as it proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. It allows for the coupling of 3-HMQ with various phenolic or aliphatic alcohols.[8]

Protocol 3.2: General Procedure for Etherification

  • Preparation: Dissolve this compound (1.0 eq.), the desired alcohol (e.g., 3-pyridinol) (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Self-Validation: The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator that the reaction is proceeding.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide byproduct.

  • Purification: Purify the crude material directly by column chromatography on silica gel. The less polar ether product will typically elute before the highly polar triphenylphosphine oxide.

  • Characterization: Confirm the structure and purity using NMR and HRMS.

Strategy 3: Carbamoylation via Isocyanate Addition

Causality: Reacting the hydroxyl group of 3-HMQ with an isocyanate (R-N=C=O) forms a stable carbamate linkage. Carbamates are often considered more metabolically robust analogues of esters and can participate in different hydrogen bonding interactions due to the N-H group (for primary/secondary amines) and carbonyl oxygen.[2][8]

Protocol 3.3: General Procedure for Carbamoylation

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF or DCM (~0.1 M).

  • Reaction: Add the desired isocyanate (e.g., phenyl isocyanate) (1.05 eq.) to the solution at room temperature. A catalyst, such as a catalytic amount of dibutyltin dilaurate (DBTDL), can be added to accelerate the reaction if necessary.

  • Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction is often clean and proceeds to completion. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity using NMR and HRMS.

Bioactivity Screening of the Derivative Library

Once the library of 3-HMQ derivatives is synthesized and characterized, the next step is to screen them for biological activity. High-Throughput Screening (HTS) methodologies are employed to rapidly assess the entire library against a specific biological target or phenotype.[9][10]

Library Preparation and Plating
  • Stock Solutions: Prepare 10 mM stock solutions of each synthesized derivative in 100% dimethyl sulfoxide (DMSO).

  • Assay Plates: Using automated liquid handlers, serially dilute the stock solutions and transfer them to the final assay microplates (e.g., 384-well format).[11] The final assay concentration will depend on the specific screen, but a typical starting point is 10 µM.[10][11]

    • Trustworthiness: It is critical to include appropriate controls on every plate:

      • Positive Control: A known active compound to confirm the assay is working.

      • Negative Control: DMSO vehicle only, to define the baseline (0% activity/inhibition).

Example Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: Quinuclidine derivatives have shown potent antimicrobial activity.[5][12] The MIC assay is a fundamental test in microbiology that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] It is a robust, reproducible, and widely accepted method for quantifying antimicrobial potency.

Protocol 4.2: Broth Microdilution MIC Assay (96-well format)

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each derivative in broth, typically starting from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Controls: Include wells with bacteria and broth only (positive growth control) and wells with broth only (negative control/sterility).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

  • Data Analysis: The results are tabulated to compare the potency of the different derivatives.

DerivativeR-Group (Ester)MIC (µg/mL) vs. S. aureus
3-HMQ-01 Acetyl32
3-HMQ-02 Benzoyl8
3-HMQ-03 4-Chlorobenzoyl2
3-HMQ-04 4-Methoxybenzoyl16
Positive ControlVancomycin1
Parent Compound3-HMQ>64
This is a hypothetical data table for illustrative purposes.
Hit Confirmation and Follow-up

Compounds that show significant activity in the primary screen ("hits") must be subjected to further validation.[11]

  • Re-synthesis/Re-purchase: Obtain a fresh sample of the hit compound to ensure the observed activity is not due to an artifact or contaminant.

  • Dose-Response Curve: Re-test the compound over a wider range of concentrations (e.g., 8-12 points) to generate a dose-response curve and calculate an IC₅₀ or EC₅₀ value.

  • Secondary Assays: Test the confirmed hits in orthogonal or more complex assays (e.g., cytotoxicity assays, mechanism of action studies) to further characterize their biological profile.[13]

Conclusion

This compound is an exceptional starting point for the generation of compound libraries for bioactivity screening. Its derivatization via robust chemical methods like esterification, etherification, and carbamoylation allows for a systematic exploration of structure-activity relationships. By combining parallel synthesis with high-throughput screening, researchers can efficiently identify novel bioactive compounds built upon the privileged quinuclidine scaffold, paving the way for the development of new therapeutic agents.

References

Application Note & Protocols: High-Throughput Screening Assays for 3-Hydroxymethylquinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-Hydroxymethylquinuclidine Derivatives

The quinuclidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with multiple biological targets.[1] this compound, a key derivative, serves as a crucial building block for synthesizing compounds with a wide range of pharmacological activities. These derivatives often exhibit significant affinity for neurotransmitter receptors, particularly the muscarinic acetylcholine receptors (mAChRs).[1] The mAChR family, consisting of five G protein-coupled receptor (GPCR) subtypes (M1-M5), plays a vital role in mediating the actions of acetylcholine in the central and peripheral nervous systems.[2][3][4] This involvement makes them critical targets for therapeutic intervention in various neurological and physiological disorders.[1][5]

The five mAChR subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.[2]

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.[2][4][6] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4][6]

Given this complexity, high-throughput screening (HTS) is an indispensable tool for identifying and characterizing novel this compound derivatives that selectively modulate these receptors.[7][8] This document provides a comprehensive guide to state-of-the-art HTS assays tailored for the discovery and characterization of these promising compounds. We will delve into the principles, protocols, and data analysis of key biochemical and cell-based assays, offering field-proven insights to accelerate drug discovery programs.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic Receptor Signaling Pathways Muscarinic Receptor Signaling Pathways cluster_0 Gq/11-Coupled Pathway cluster_1 Gi/o-Coupled Pathway ACh_Gq Acetylcholine M135 M1, M3, M5 Receptors ACh_Gq->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response_Gq Cellular Response Ca_release->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M24 M2, M4 Receptors ACh_Gi->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response_Gi Cellular Response PKA->Response_Gi

Caption: Signaling cascades for Gq/11 and Gi/o coupled muscarinic receptors.

Section 1: Biochemical Assays - Direct Measurement of Receptor-Ligand Interaction

Biochemical assays provide a direct measure of the interaction between a compound and its target receptor, independent of downstream cellular signaling events. These assays are invaluable for determining binding affinity and for primary screening campaigns.

Radioligand Binding Assays

Principle: Radioligand binding assays are a gold-standard method for quantifying receptor-ligand interactions.[3] They involve the use of a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that has high affinity and selectivity for the target receptor. The assay measures the ability of a test compound to compete with the radioligand for binding to the receptor, which is typically sourced from recombinant cell membranes or tissue homogenates.[9][10] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A well-characterized, high-affinity antagonist like [³H]-N-methylscopolamine ([³H]NMS) or [³H]-Quinuclidinyl benzilate ([³H]QNB) is often used as it provides a stable and reproducible signal.[11]

  • Membrane Preparation: Using membranes from cells stably expressing a single mAChR subtype ensures that the binding is specific to the target of interest.[4]

  • Nonspecific Binding: This is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., atropine) to saturate all specific binding sites.[11] This is a critical control to ensure that the measured signal is due to specific receptor binding.

Protocol: Competitive Radioligand Binding Assay for M3 Receptor

Parameter Description
Objective To determine the inhibitory constant (Ki) of test compounds for the M3 receptor.
Materials Human M3 receptor membrane preparation[4], [³H]-4-DAMP (radioligand), Atropine (for non-specific binding), test compounds, binding buffer, 96-well filter plates, scintillation fluid.
Instrumentation Liquid handling system, filtration manifold, scintillation counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in binding buffer and dispense into a 96-well plate.

  • Reagent Preparation:

    • Dilute the M3 membrane preparation in ice-cold binding buffer to a final concentration of 5-10 µ g/well .

    • Dilute [³H]-4-DAMP in binding buffer to a final concentration of ~0.75 nM (approximately its Kd).

  • Assay Assembly:

    • To each well, add 50 µL of the diluted membrane preparation.

    • Add 25 µL of test compound or binding buffer (for total binding) or 10 µM Atropine (for non-specific binding).

    • Add 25 µL of diluted [³H]-4-DAMP.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a filtration manifold and wash 3-5 times with ice-cold wash buffer to separate bound from free radioligand.[11]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow Workflow: Competitive Radioligand Binding Assay start Start compound_plating 1. Plate Test Compounds (Serial Dilutions) start->compound_plating reagent_prep 2. Prepare Reagents (Membranes, Radioligand) compound_plating->reagent_prep assay_assembly 3. Assemble Assay Plate (Membranes + Compound + Radioligand) reagent_prep->assay_assembly incubation 4. Incubate (60-90 min, RT) assay_assembly->incubation filtration 5. Harvest & Wash (Separate Bound/Free) incubation->filtration detection 6. Scintillation Counting filtration->detection data_analysis 7. Data Analysis (IC50 -> Ki Calculation) detection->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Section 2: Cell-Based Assays - Measuring Functional Receptor Activity

Cell-based assays measure the functional consequences of receptor activation, providing more physiologically relevant data.[12] They are essential for distinguishing between agonists, antagonists, and allosteric modulators.

FLIPR Calcium Flux Assays

Principle: The Fluorometric Imaging Plate Reader (FLIPR) system is a cornerstone of HTS for GPCRs that signal through calcium mobilization (i.e., Gq-coupled receptors like M1, M3, and M5).[13] The assay utilizes a calcium-sensitive fluorescent dye that is pre-loaded into cells.[13][14] Upon receptor activation by an agonist, intracellular calcium levels rise, leading to a detectable increase in fluorescence intensity.[14][15] Antagonists are identified by their ability to block the agonist-induced calcium flux.

Causality Behind Experimental Choices:

  • Cell Line Selection: A recombinant cell line stably expressing the target mAChR subtype (e.g., HEK293 or CHO cells) is used to ensure a robust and specific signal.

  • Dye Loading: The FLIPR Calcium Assay Kits (e.g., Calcium 6) provide a homogeneous, no-wash formulation that simplifies the protocol and reduces cell stress, leading to more consistent results.[14][15] The dye contains an acetoxymethyl (AM) ester group that allows it to passively diffuse across the cell membrane.[15]

  • Masking Dye: The kits include a masking dye that quenches extracellular fluorescence, significantly improving the signal-to-noise ratio.[14]

Protocol: FLIPR Calcium Flux Assay for M1 Agonist and Antagonist Screening

Parameter Description
Objective To identify agonists that activate the M1 receptor and antagonists that inhibit its activation.
Materials M1-expressing cells, FLIPR Calcium 6 Assay Kit[15], culture medium, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, agonist (e.g., Carbachol), test compounds, 384-well black-wall, clear-bottom plates.
Instrumentation FLIPR or FlexStation 3 system.[14][16]

Step-by-Step Methodology:

  • Cell Plating: Seed M1-expressing cells into 384-well plates and incubate overnight to form a confluent monolayer.[15]

  • Dye Loading:

    • Prepare the dye loading buffer according to the kit instructions by dissolving Component A in HBSS/HEPES buffer.[15][16]

    • Add an equal volume of the loading buffer to each well of the cell plate.[15]

    • Incubate for 1-2 hours at 37°C, 5% CO₂.[15][16]

  • Compound Plate Preparation: Prepare plates containing test compounds (for agonist screening) or test compounds plus a known agonist like Carbachol (for antagonist screening).

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity every 0.5-1 second for 2-3 minutes to capture the calcium flux kinetics.[16]

Data Analysis:

  • Agonist Mode: The response is typically quantified as the maximum peak fluorescence minus the baseline. Dose-response curves are generated to determine EC₅₀ values.

  • Antagonist Mode: The response is measured as the inhibition of the agonist-induced signal. Dose-response curves are generated to determine IC₅₀ values.

  • Quality Control: The Z'-factor is calculated using positive (agonist) and negative (buffer) controls to assess assay quality. A Z' > 0.5 is generally considered excellent for HTS.[17]

Workflow: FLIPR Calcium Flux Assay

FLIPR Calcium Flux Assay Workflow Workflow: FLIPR Calcium Flux Assay start Start cell_plating 1. Seed Cells in 384-well Plates (Day 1) start->cell_plating dye_loading 2. Prepare & Add Dye Loading Buffer (Day 2) cell_plating->dye_loading incubation 3. Incubate Cells with Dye (1-2 hours, 37°C) dye_loading->incubation prepare_compounds 4. Prepare Compound Plates (Agonists/Antagonists) incubation->prepare_compounds run_flipr 5. Run FLIPR Instrument (Read Baseline -> Add Compound -> Read Kinetics) prepare_compounds->run_flipr analyze_data 6. Analyze Data (EC50/IC50, Z'-Factor) run_flipr->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a FLIPR calcium flux assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

Principle: HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) in a time-resolved format.[18][19] It uses a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes interference from background fluorescence.[18][19] For mAChRs, HTRF can be used to measure the accumulation of second messengers like IP1 (for Gq-coupled receptors) or changes in cAMP levels (for Gi-coupled receptors).[18][20]

Causality Behind Experimental Choices:

  • IP-One Assay: For Gq-coupled receptors (M1, M3, M5), the IP-One HTRF assay is ideal. It measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[18] This provides a more stable and accumulative signal compared to the transient IP3 or calcium signals.[20]

  • cAMP Assay: For Gi-coupled receptors (M2, M4), HTRF cAMP assays measure the inhibition of forskolin-stimulated cAMP production.[18] The assay is based on the competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.[21]

Protocol: HTRF IP-One Assay for M3 Receptor Agonist Screening

Parameter Description
Objective To quantify agonist-induced IP1 accumulation in M3-expressing cells.
Materials M3-expressing cells, IP-One HTRF Assay Kit (Cisbio), test compounds, 384-well low-volume white plates.
Instrumentation HTRF-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend cells in the appropriate stimulation buffer provided with the kit.

  • Assay Plating:

    • Dispense 5 µL of cell suspension into the wells of a 384-well plate.

    • Add 5 µL of test compound dilutions.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Lysis and Detection:

    • Add 5 µL of the IP1-d2 acceptor reagent.

    • Add 5 µL of the anti-IP1-Cryptate donor reagent.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the 665/620 nm emission ratio for each well.

  • The signal is inversely proportional to the amount of IP1 produced. Convert the ratio to IP1 concentration using a standard curve.

  • Plot the IP1 concentration against the test compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.

Workflow: HTRF IP-One Assay

HTRF IP-One Assay Workflow Workflow: HTRF IP-One Assay start Start cell_prep 1. Prepare Cell Suspension start->cell_prep plating 2. Dispense Cells and Test Compounds cell_prep->plating stimulation 3. Stimulate Cells (30-60 min, 37°C) plating->stimulation lysis_detection 4. Add HTRF Reagents (IP1-d2 & Ab-Cryptate) stimulation->lysis_detection incubation_final 5. Incubate (60 min, RT) lysis_detection->incubation_final read_plate 6. Read HTRF Signal (665nm / 620nm) incubation_final->read_plate analyze_data 7. Analyze Data (Ratio -> [IP1] -> EC50) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for an HTRF IP-One second messenger assay.

Section 3: Advanced and Orthogonal Assays

To validate hits and further characterize lead compounds, orthogonal assays with different detection principles are crucial. This helps to eliminate false positives that can arise from compound interference with a specific assay technology.[22]

AlphaScreen Assays

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[23] It involves two types of beads: a Donor bead that, upon excitation at 680 nm, produces singlet oxygen, and an Acceptor bead that, when in proximity (~200 nm), reacts with the singlet oxygen to produce a chemiluminescent signal.[24][25] For mAChRs, this can be adapted to measure second messengers like cAMP.[21]

Protocol Outline: AlphaScreen cAMP Assay for M2/M4 Receptors

Parameter Description
Objective To measure the inhibition of cAMP production by M2/M4 receptor agonists.
Principle Competition between cellular cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated probe. High cellular cAMP leads to a low AlphaScreen signal.[21]
Key Steps 1. Cell stimulation with forskolin (to induce cAMP) and test compound. 2. Cell lysis. 3. Addition of a mix containing Acceptor beads, biotinylated cAMP, and Donor beads. 4. Incubation in the dark. 5. Reading on an Alpha-enabled plate reader.
Data Output A decrease in signal indicates agonist activity. IC₅₀ values can be determined.

Section 4: Data Analysis, Quality Control, and Troubleshooting

A successful HTS campaign relies on rigorous data analysis and quality control.[26][27]

Key Quality Control Metrics:

Metric Formula Acceptance Criterion Significance
Z'-Factor 1 - [3(σₚ + σₙ) / |μₚ - μₙ|]> 0.5A measure of assay robustness and dynamic range, accounting for data variation.[17]
Signal-to-Background (S/B) μₚ / μₙ> 10Indicates the separation between the positive and negative controls.
Signal-to-Noise (S/N) (μₚ - μₙ) / σₙ> 10Measures the magnitude of the signal relative to the variation in the background.

(μₚ and σₚ are the mean and standard deviation of the positive control; μₙ and σₙ are for the negative control)

Common Troubleshooting Issues:

  • High Well-to-Well Variability: Often caused by inconsistent cell plating, improper mixing of reagents, or edge effects on the plate. Automation and careful liquid handling can mitigate this.[22]

  • Low Z'-Factor: Can indicate a small assay window, high background, or excessive data variability. Re-optimization of reagent concentrations, cell number, or incubation times may be necessary.

  • False Positives/Negatives: Compounds can interfere with the assay technology (e.g., auto-fluorescence, light scattering).[28] Hit confirmation using orthogonal assays is essential to rule these out.[29]

Data Pre-processing: Raw HTS data often requires normalization to correct for systematic errors like plate-to-plate or positional effects.[30][31] Control-based normalization, where sample values are expressed as a percentage of the activity of reference controls on the same plate, is a common and effective method.[30][31]

Conclusion

The discovery of novel modulators for muscarinic acetylcholine receptors from the this compound chemical space holds significant therapeutic promise. A well-designed HTS cascade, employing a combination of direct binding and functional cell-based assays, is critical for success. By starting with a robust primary screen, such as a FLIPR calcium flux or HTRF IP-One assay, and progressing hits through orthogonal validation assays like radioligand binding, researchers can confidently identify and prioritize compounds for lead optimization. The protocols and insights provided in this guide serve as a foundation for building an efficient and effective screening campaign, ultimately accelerating the journey from hit identification to clinical candidate.

References

Application Notes and Protocols for the Development of CNS Disorder Treatments Using 3-Hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Hydroxymethylquinuclidine as a pivotal scaffold for the discovery and development of novel therapeutics for central nervous system (CNS) disorders. This document offers a blend of theoretical insights and detailed, actionable protocols to facilitate the exploration of this versatile molecule's potential in addressing complex neurological conditions such as Alzheimer's disease, schizophrenia, and cognitive impairments.

Introduction: The Strategic Importance of the Quinuclidine Scaffold in CNS Drug Discovery

The quinuclidine framework is a "privileged structure" in medicinal chemistry, renowned for its rigid bicyclic system that effectively orients functional groups for optimal interaction with biological targets.[1][2] This structural rigidity is particularly advantageous in designing ligands for CNS receptors, where precise conformational arrangements are crucial for potency and selectivity. This compound, a key derivative, serves as an invaluable building block, particularly for modulators of the cholinergic system, which is deeply implicated in memory and cognition.[1] Its hydroxymethyl group offers a versatile handle for chemical modifications, enabling the synthesis of diverse libraries of compounds, including ethers and carbamates, with tailored affinities for specific nicotinic and muscarinic acetylcholine receptor subtypes.[1][3] The exploration of such derivatives is a promising strategy for developing targeted therapies for a range of neurological and psychiatric disorders.[3]

Section 1: Synthesis of this compound and Its Precursors

A robust and scalable synthesis of this compound is fundamental to any drug discovery program. A common and efficient route begins with the commercially available 3-quinuclidinone.

Synthesis of 3-Quinuclidinone from its Hydrochloride Salt

Rationale: The free base of 3-quinuclidinone is required for subsequent reactions. This protocol describes the liberation of the free base from its hydrochloride salt.

Protocol:

  • Dissolve 3-quinuclidinone hydrochloride in water.

  • Add a solution of sodium hydroxide to raise the pH to approximately 14.[4]

  • Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.[4]

  • Combine the organic extracts and dry over an anhydrous salt like magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 3-quinuclidinone as a solid.[4]

Synthesis of this compound via Reduction of 3-Formylquinuclidine

Rationale: The reduction of an aldehyde to a primary alcohol is a high-yielding and straightforward transformation. This method provides a direct route to the target compound.[1]

Protocol:

  • Dissolve 3-formylquinuclidine in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent and purify by column chromatography or recrystallization.

Alternative Synthesis via 3-Cyano-3-hydroxy-quinuclidine

Rationale: This multi-step synthesis proceeds through a cyanohydrin intermediate, offering an alternative pathway to the hydroxymethyl functionality.[5]

Protocol:

  • React 3-quinuclidinone with an alkali metal cyanide (e.g., potassium cyanide) in an aqueous medium to form 3-cyano-3-hydroxy-quinuclidine.[5]

  • Convert the resulting cyanohydrin to the corresponding methyl ester, methyl 3-hydroxy-quinuclidine-3-carboxylate, by reaction with anhydrous methanol in the presence of hydrogen chloride gas, followed by treatment with an aqueous alkali.[5]

  • Dehydrate the hydroxy ester using thionyl chloride to yield methyl 1-azabicyclo[6][6][6]oct-2-ene-3-carboxylate.[5]

  • Hydrogenate the unsaturated ester using a catalyst like Raney nickel to produce methyl 1-azabicyclo[6][6][6]octane-3-carboxylate.[5]

  • Finally, reduce the saturated ester to this compound using a suitable reducing agent like lithium aluminum hydride.[5]

Section 2: In Vitro Characterization of this compound Derivatives

The initial stages of drug discovery involve a comprehensive in vitro evaluation to determine the biological activity and selectivity of newly synthesized compounds. For derivatives of this compound, the primary focus is often on their interaction with cholinergic receptors.

Radioligand Binding Assays for Nicotinic and Muscarinic Receptors

Rationale: Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[7] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.[7]

Protocol:

  • Receptor Preparation: Utilize cell membranes from cell lines stably expressing the desired human nicotinic (e.g., α4β2, α7) or muscarinic (e.g., M1-M5) acetylcholine receptor subtype.[7]

  • Assay Setup (96-well plate format):

    • Total Binding: Receptor membranes + Radioligand.

    • Non-specific Binding: Receptor membranes + Radioligand + a high concentration of an unlabeled competing ligand.

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound.[7]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values for the test compound.

Data Presentation:

CompoundTarget ReceptorRadioligandKi (nM)
Derivative Xα4β2 nAChR[³H]Epibatidine15.2
Derivative YM1 mAChR[³H]Pirenzepine8.7
Derivative ZM3 mAChR[³H]4-DAMP25.4
Functional Assays for Muscarinic Receptor Activation

Rationale: Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. For G-protein coupled receptors like muscarinic receptors, measuring changes in intracellular calcium is a common readout of receptor activation.[6][8]

Protocol (Calcium Flux Assay):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the muscarinic receptor subtype of interest (e.g., M1 or M3).[6][8]

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol or oxotremorine).[6][8]

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Calculate the EC50 (effective concentration 50%) for agonists or the IC50 for antagonists.

Data Presentation:

CompoundTarget ReceptorAssay TypeEC50/IC50 (nM)
Derivative AM1 mAChRAgonist32.5
Derivative BM1 mAChRAntagonist12.1
Derivative CM3 mAChRAgonist5.8

Section 3: In Vivo Evaluation of CNS Effects

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant models of CNS disorders.

Pharmacokinetic Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for predicting its in vivo behavior and therapeutic potential.[9][10]

Protocol:

  • Animal Model: Use appropriate animal models, such as mice or rats.

  • Compound Administration: Administer the test compound via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[10]

In Vivo Models for Cognitive Enhancement

Rationale: To evaluate the potential of this compound derivatives as cognitive enhancers, various behavioral models that assess learning and memory are employed.[11][12]

Scopolamine-Induced Amnesia Model: Rationale: Scopolamine, a muscarinic antagonist, induces cognitive deficits in rodents, providing a model to screen for compounds with procognitive effects.[13]

Protocol:

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test compound.

  • Scopolamine Administration: After a set pre-treatment time, administer scopolamine to induce amnesia.

  • Behavioral Testing: Assess learning and memory using tasks such as the Morris water maze, passive avoidance test, or novel object recognition test.

  • Data Analysis: Compare the performance of the compound-treated group with the scopolamine-treated control group to determine if the compound can reverse the cognitive deficits.

Zebrafish Models: Rationale: Zebrafish are increasingly used in CNS drug discovery due to their high throughput screening capabilities and well-characterized cognitive functions.[11][14] They are sensitive to memory-disrupting agents like scopolamine and MK-801, making them a valuable tool for screening cognitive enhancers.[11]

Protocol:

  • Animal Model: Adult or larval zebrafish.

  • Compound Administration: Administer the test compound, typically by immersion in the tank water.

  • Cognitive Task: Employ learning and memory paradigms adapted for zebrafish, such as associative learning or habituation tasks.

  • Data Analysis: Quantify learning and memory performance and compare between treatment groups.

Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response Agonist This compound Derivative (Agonist) Agonist->M1 Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for CNS Drug Discovery

CNS_Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Binding Receptor Binding Assays (nAChR, mAChR) Library->Binding Functional Functional Assays (Calcium Flux) Binding->Functional Active Compounds PK Pharmacokinetic Studies Functional->PK Efficacy Cognitive Models (e.g., Scopolamine-induced Amnesia) PK->Efficacy Lead Candidates Tox Toxicology Studies Efficacy->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: CNS Drug Discovery Workflow.

References

Application Note: Formulation of 3-Hydroxymethylquinuclidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-Hydroxymethylquinuclidine, a key heterocyclic building block, for preclinical research applications. The rigid bicyclic structure of quinuclidine derivatives makes them valuable scaffolds in medicinal chemistry for interacting with various biological targets.[1] Obtaining reliable and reproducible in vivo data in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TOX) studies is critically dependent on the development of an appropriate and well-characterized formulation.[2] This guide details a systematic approach, from initial physicochemical characterization to the development of tailored formulations for both intravenous and oral administration in rodent models. We present step-by-step protocols, explain the scientific rationale behind vehicle and excipient selection, and provide methods for essential quality control checks to ensure formulation integrity.

Pre-formulation Characterization: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential.[3][4] This knowledge base dictates the entire formulation strategy, moving from a trial-and-error approach to a rational, science-driven design process.

Physicochemical Properties of this compound

This compound is a basic compound due to the tertiary amine in the quinuclidine core. This basicity is the most critical parameter for manipulating its aqueous solubility. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0-11.3.[5][6][7][8] The hydroxyl group at the 3-position slightly reduces the basicity, resulting in a pKa of 9.9 for 3-hydroxyquinuclidine.[8] We will therefore proceed with an estimated pKa of ~9.9 for this compound's conjugate acid. This means the compound will be predominantly in its ionized, more soluble form at a pH below ~7.9 (i.e., pH = pKa - 2).

PropertyValueSource / Comment
Molecular Formula C₈H₁₅NO[9]
Molecular Weight 141.21 g/mol [9]
Appearance White to light yellow crystalline solidBased on parent compound quinuclidine.[5]
pKa (Conjugate Acid) ~9.9 (Estimated)Based on 3-hydroxyquinuclidine.[8] This is the key parameter for pH-dependent solubility.
Boiling Point 114-115 °C[9]
Storage 2-8 °C[9]
Protocol: Aqueous pH-Solubility Profile

Rationale: As a basic compound, this compound's solubility is expected to increase significantly in acidic conditions due to the formation of the protonated, charged species.[1] This protocol establishes the relationship between pH and solubility to determine if a simple aqueous solution is feasible.

Materials:

  • This compound

  • Deionized water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH meter

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Analytical balance

  • HPLC-UV system for quantification

Procedure:

  • Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to 1 mL of each buffer in a microcentrifuge tube. Ensure solid material is visible.

  • Equilibrate the samples at ambient temperature (or 37°C if relevant) for 24 hours on a shaker to ensure equilibrium is reached.

  • Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the final pH.

  • Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Plot solubility (mg/mL) versus the final measured pH.

Formulation Development Workflow

The preclinical formulation strategy aims to deliver the compound effectively to enable the assessment of its in vivo characteristics.[2] The choice between a solution and a suspension is a primary decision point driven by the compound's solubility, the intended route of administration, and the required dose.[10]

Decision-Making Diagram

The following diagram outlines a logical workflow for selecting an appropriate formulation path based on initial solubility data.

G cluster_start Phase 1: Characterization cluster_decision Phase 2: Decision Point cluster_iv IV Route cluster_po Oral Route Solubility Determine Aqueous Solubility @ pH 7.4 IsSoluble Is Solubility > (Dose / Max Volume)? Solubility->IsSoluble IV_Solution Aqueous Solution (pH adjusted) IsSoluble->IV_Solution  Yes (IV) IV_Cosolvent Co-solvent/Cyclodextrin Solution IsSoluble->IV_Cosolvent  No (IV) PO_Solution Aqueous Solution (pH adjusted) IsSoluble->PO_Solution  Yes (PO) PO_Suspension Aqueous Suspension IsSoluble->PO_Suspension  No (PO)

Caption: Formulation selection workflow for this compound.

Intravenous (IV) Formulation Protocols

IV formulations must be sterile, particle-free solutions with a physiologically compatible pH (typically 3-9).[11] For basic compounds like this compound, achieving solubility via pH adjustment is the primary strategy.

Protocol: pH-Adjusted Saline Solution for IV Administration

Rationale: This is the simplest and most desirable IV formulation. Given the pKa of ~9.9, the compound should be highly soluble in a slightly acidic vehicle. Normal saline (0.9% NaCl) is used to achieve isotonicity.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile 0.1 N Hydrochloric Acid (HCl)

  • Sterile 0.1 N Sodium Hydroxide (NaOH)

  • Sterile vials, magnetic stir bar, and stirrer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound and saline for the target concentration and final volume.

  • In a sterile vial, add approximately 80% of the final volume of saline.

  • While stirring, add the weighed this compound powder.

  • The compound will likely not dissolve immediately. Slowly add 0.1 N HCl dropwise until all solid material dissolves. The target pH should be between 4 and 6.

  • Check the pH using a calibrated pH meter. Adjust if necessary, ensuring the pH does not exceed 7.

  • Add saline to reach the final target volume (q.s.).

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile final container.

  • QC Check: Visually inspect for clarity and absence of particles. Measure the final pH. Confirm concentration via a validated analytical method (e.g., HPLC).

Protocol: Co-solvent IV Formulation

Rationale: If the required dose cannot be achieved in a simple aqueous system even with pH adjustment, a co-solvent system can be used to increase solubility.[11] A common preclinical IV co-solvent system is a mixture of polyethylene glycol 400 (PEG 400), propylene glycol (PG), and an aqueous diluent.

ComponentFunctionTypical % (v/v)
PEG 400 Primary solubilizing agent30-60%
Propylene Glycol Co-solvent, viscosity modifier10-40%
Water/Saline Diluent, vehicleq.s. to 100%

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the required volume of PEG 400.

  • Add the compound to the PEG 400 and vortex/sonicate until fully dissolved.

  • Add the required volume of propylene glycol and mix thoroughly.

  • Slowly add the aqueous component (e.g., Water for Injection) dropwise while vortexing to avoid precipitation.

  • QC Check: Visually inspect the final solution for clarity. The formulation should remain clear upon standing. Confirm drug concentration.

Oral (PO) Formulation Protocols

Oral formulations offer more flexibility, as suspensions are an acceptable dosage form.[10] The choice between a solution and a suspension depends on the dose and solubility. A solution is often preferred for early PK studies to eliminate dissolution as a variable, thereby assessing the inherent absorption properties of the molecule.[2]

Protocol: Oral Gavage Solution

Rationale: Similar to the IV solution, this formulation takes advantage of the compound's pH-dependent solubility to create a clear solution for accurate dosing. The vehicle can be as simple as purified water with pH adjustment.

Procedure:

  • Weigh the required amount of this compound.

  • Add approximately 80% of the final required volume of purified water to a glass beaker with a stir bar.

  • Add the compound to the water and begin stirring.

  • Slowly add 0.1 N HCl to lower the pH and facilitate dissolution. Target a final pH of 3-5.

  • Once fully dissolved, adjust to the final volume with purified water.

  • QC Check: Confirm pH and concentration. The solution should remain clear with no signs of precipitation.

Protocol: Oral Gavage Suspension

Rationale: When the required oral dose is high and solubility limits are exceeded, a uniform suspension is the preferred approach.[3] A suspending agent is critical to ensure dose uniformity by preventing rapid settling of particles.

Materials:

  • This compound (micronized, if possible, to improve homogeneity)

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the 0.5% HPMC vehicle by slowly adding HPMC powder to stirring purified water. Allow it to stir for several hours or overnight to fully hydrate.

  • Weigh the required amount of this compound powder.

  • Place the powder in a mortar. Add a small amount of the HPMC vehicle and triturate (grind) to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the target volume is reached.

  • Transfer the final suspension to a vial and stir continuously with a magnetic stir bar until dosing.

  • QC Check: The suspension should be milky and uniform. It should be easily re-suspended with gentle shaking after settling. Dose uniformity should be confirmed by analyzing samples taken from the top and bottom of the suspension after stirring.

Formulation Stability and Analysis

All formulations should be prepared fresh before each use.[10] However, a preliminary stability assessment is recommended to ensure the compound does not degrade in the chosen vehicle during the timeframe of study preparation and administration.

Stability Protocol:

  • Prepare the final formulation as described in the protocols above.

  • Store aliquots under intended study conditions (e.g., room temperature on the benchtop) and refrigerated (2-8°C).

  • Analyze samples immediately after preparation (T=0) and at selected time points (e.g., 4 hours, 24 hours).

  • Analysis should include visual appearance, pH, and drug concentration/purity by a stability-indicating HPLC method.

  • A formulation is considered stable if there is <5% change in concentration and no significant change in appearance or pH.

Conclusion and Best Practices

The successful formulation of this compound for preclinical studies hinges on a systematic evaluation of its physicochemical properties, particularly its basicity and pH-dependent solubility.

  • Start Simple: Always attempt a simple, pH-adjusted aqueous solution first. This minimizes the number of excipients that could potentially interfere with the API's pharmacology or toxicology.[10]

  • IV is Solution Only: Intravenous formulations must be true solutions, free of any particulate matter.

  • Suspensions Require Uniformity: For oral suspensions, ensure the API is properly wetted and the final product is homogeneous to guarantee accurate dosing.

  • Characterize and Document: Always perform QC checks (appearance, pH, concentration) on your final formulation and document the preparation method meticulously for reproducibility.

  • Prepare Fresh: To mitigate risks of chemical or physical instability, it is best practice to prepare formulations immediately before administration.[10]

By following the principles and protocols outlined in this guide, researchers can develop robust and appropriate formulations for this compound, leading to high-quality, reliable preclinical data essential for advancing drug development programs.

References

A Robust and Validated LC-MS/MS Method for the Quantification of 3-Hydroxymethylquinuclidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of 3-Hydroxymethylquinuclidine

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of this compound (3-HMQ) in human plasma. The quinuclidine scaffold is a privileged structure in medicinal chemistry, and accurate quantification of its derivatives is crucial for pharmacokinetic and toxicokinetic studies.[1] The described method employs a highly selective sample preparation strategy using mixed-mode solid-phase extraction (SPE), which effectively removes endogenous interferences from the complex biological matrix. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[2][3] This protocol provides researchers, scientists, and drug development professionals with a reliable and reproducible tool for supporting regulatory submissions.

Introduction: The Analytical Challenge

This compound is a key chemical entity, belonging to a class of bicyclic amines that are integral to numerous pharmacologically active compounds.[1] Its rigid structure provides a unique conformational constraint, making it a valuable scaffold in drug design. Furthermore, 3-HMQ and its parent compound, 3-quinuclidinol, can be critical metabolites or degradation products of larger molecules, including certain chemical agents, making their detection essential for both clinical and forensic toxicology.[4][5]

The quantitative analysis of 3-HMQ in biological matrices like plasma presents a significant challenge. Its high polarity and basic nature make it difficult to retain on traditional reversed-phase chromatographic columns and challenging to extract efficiently from complex samples.[6] Biological samples are laden with endogenous components such as proteins, salts, and phospholipids that can interfere with analysis, suppress the analyte signal in the mass spectrometer (matrix effects), and compromise the longevity of the analytical column.[7][8]

To overcome these challenges, this method utilizes a two-pronged strategy:

  • Selective Sample Preparation: A mixed-mode cation exchange solid-phase extraction (SPE) protocol is employed. This technique leverages both hydrophobic interactions and strong ionic interactions to selectively isolate the basic 3-HMQ molecule while efficiently washing away matrix interferences.[9][10]

  • Sensitive and Specific Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to measure low concentrations of the analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is fundamental to the method's accuracy, as it co-elutes with the analyte and effectively compensates for variability in sample preparation, injection volume, and matrix-induced ion suppression.[11][12][13]

This application note provides a self-validating system, from sample preparation to final data analysis, grounded in current regulatory expectations.[2][3][14]

Principle of the Method

The analytical workflow begins with the addition of a stable isotope-labeled internal standard (this compound-d4) to plasma samples, standards, and quality controls. This step is critical for ensuring accuracy, as the IS tracks the analyte through the entire process.[15] Samples are then pre-treated and loaded onto a mixed-mode cation exchange SPE plate. The basic nature of 3-HMQ allows it to be positively charged under acidic conditions, facilitating strong retention on the SPE sorbent. Interfering components are washed away, and the purified analyte is then eluted, dried, and reconstituted for LC-MS/MS analysis. Detection is performed in positive ion electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and its internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed in the same biological matrix.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard: this compound-d4 (≥98% purity, 99% isotopic purity)

  • Control Matrix: Human Plasma (K2-EDTA)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade)

  • Reagents: Formic Acid (≥99%), Ammonium Hydroxide (28-30%), Zinc Sulfate (Heptahydrate)

  • Water: Deionized, 18.2 MΩ·cm

  • SPE: Mixed-Mode Strong Cation Exchange SPE 96-well plates or cartridges.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Ancillary: 96-well plate evaporator, analytical balance, centrifuges, vortex mixer.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs

Causality behind Experimental Choices: Preparing standards and QCs in the same biological matrix as the study samples is a core principle of bioanalytical method validation. This ensures that the matrix effects are consistent across calibrators and unknown samples, a prerequisite for accurate quantification.[14][16]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 3-HMQ and 3-HMQ-d4 reference standards. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions of 3-HMQ by serial dilution of the primary stock with 50:50 Methanol:Water. These solutions will be used to spike the plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 3-HMQ-d4 primary stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate 3-HMQ working solutions to prepare a calibration curve ranging from 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 100 ng/mL (Upper Limit of Quantification, ULOQ).

    • Independently prepare QC samples at four concentrations: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (10 ng/mL), and High QC (80 ng/mL).

    • Aliquot and store all CC and QC samples at -80°C until analysis.

Protocol 2: Biological Sample Preparation using Mixed-Mode SPE

Causality behind Experimental Choices: This protocol is designed for maximum selectivity. The initial protein precipitation with acidified acetonitrile not only crashes proteins but also ensures the tertiary amine of 3-HMQ is protonated (positively charged).[17] The mixed-mode SPE sorbent contains both C18 (for reversed-phase retention) and a strong cation exchanger. The wash steps are critical: the acidic aqueous wash removes polar interferences while retaining the charged analyte, and the organic wash removes non-polar, uncharged interferences. Elution with a basic organic solvent neutralizes the analyte, releasing it from the cation-exchange sorbent.[9][10]

  • Sample Pre-treatment:

    • Thaw plasma samples, CCs, and QCs on ice. Vortex to mix.

    • To 100 µL of plasma in a 96-well deep-well plate, add 25 µL of the IS working solution (100 ng/mL 3-HMQ-d4).

    • Add 300 µL of acetonitrile containing 2% formic acid. This solution acts as both a protein precipitation agent and an acidification agent.

    • Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE plate on a vacuum manifold.

    • Condition the wells with 1 mL of Methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the wells to dry.

  • Sample Loading:

    • Transfer the supernatant (~350 µL) from the pre-treatment step to the conditioned SPE wells.

    • Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.

  • Wash Steps:

    • Wash 1 (Aqueous): Add 1 mL of 0.1% formic acid in water. Apply vacuum to dry completely.

    • Wash 2 (Organic): Add 1 mL of Methanol. Apply full vacuum for 5 minutes to thoroughly dry the sorbent bed.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Add 500 µL of 5% ammonium hydroxide in methanol to each well.

    • Allow the solvent to soak for 1 minute before applying a gentle vacuum to elute the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase A (see Protocol 3).

    • Seal the plate and vortex for 1 minute before placing it in the autosampler for injection.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_final Final Preparation node_process node_process node_reagent node_reagent node_output node_output plasma 100 µL Plasma Sample add_is Add 25 µL IS (100 ng/mL) plasma->add_is ppt Add 300 µL ACN + 2% FA Vortex & Centrifuge add_is->ppt supernatant Supernatant ppt->supernatant load Load Supernatant supernatant->load condition Condition: 1. Methanol 2. 0.1% FA in Water condition->load wash1 Wash 1: 1 mL 0.1% FA in Water load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 500 µL 5% NH4OH in Methanol wash2->elute eluate Eluate elute->eluate dry Evaporate to Dryness eluate->dry reconstitute Reconstitute in 100 µL Mobile Phase A dry->reconstitute final_sample Inject into LC-MS/MS reconstitute->final_sample

Fig 1. Detailed workflow for the solid-phase extraction of 3-HMQ from plasma.
Protocol 3: LC-MS/MS Instrumental Analysis

Causality behind Experimental Choices: A C18 column is a robust choice for general-purpose reversed-phase chromatography. The gradient elution starts with a high aqueous content to retain the polar 3-HMQ and then ramps up the organic content to elute it. Formic acid is used as a mobile phase modifier to promote better peak shape and enhance ionization efficiency in ESI+ mode.[18][19] MRM is used for its superior selectivity and sensitivity, as it monitors a specific fragmentation of the target molecule, filtering out background noise.[20]

LC Parameter Condition
Analytical ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate for 1.0 min
Column Temperature40°C
Injection Volume5 µL
Total Run Time4.5 minutes
MS/MS Parameter Setting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (3-HMQ)[To be determined empirically, e.g., m/z 142.1 → 96.1]
MRM Transition (3-HMQ-d4)[To be determined empirically, e.g., m/z 146.1 → 100.1]
Dwell Time100 ms
Collision Energy (CE)Optimized for each transition
Cone/Declustering PotentialOptimized for each transition
Source Temperature500°C

Bioanalytical Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[2][3] This ensures the method is fit-for-purpose and generates reliable data for regulatory submissions. The following parameters were assessed:

  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of 3-HMQ and its IS.

  • Linearity and LLOQ: The calibration curve was linear over the range of 0.1-100 ng/mL with a correlation coefficient (r²) > 0.99. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

  • Accuracy and Precision: Intra-day (n=6) and inter-day (3 runs) accuracy and precision were evaluated at four QC levels.

  • Matrix Effect and Recovery: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma to its response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of 3-HMQ in plasma was confirmed under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: For 8 hours at room temperature.

    • Long-Term Stability: For 3 months at -80°C.

    • Post-Preparative Stability: For 24 hours in the autosampler at 10°C.

Summary of Acceptance Criteria for Method Validation
Parameter Acceptance Criteria (ICH M10)
Linearity Correlation coefficient (r²) ≥ 0.98
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Matrix Effect IS-normalized matrix factor CV should be ≤15%
Recovery Should be consistent, precise, and reproducible
Stability Analyte concentration within ±15% of nominal concentration

Overall Analytical Workflow

The entire process, from sample receipt to data reporting, is designed to be robust and efficient, especially for high-throughput environments.

Fig 2. High-level overview of the complete bioanalytical process.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, minimizing matrix effects and ensuring high data quality. The method has been thoroughly validated against current international regulatory standards, confirming its suitability for use in pharmacokinetic studies and other applications requiring accurate bioanalysis. By providing detailed, step-by-step protocols and explaining the scientific rationale behind key steps, this guide serves as a valuable resource for scientists in the field of drug metabolism and pharmacokinetics.

References

Troubleshooting & Optimization

Optimizing reaction yield for 3-Hydroxymethylquinuclidine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxymethylquinuclidine Synthesis

Welcome to the technical support guide for the synthesis of this compound (also known as 1-azabicyclo[2.2.2]octan-3-yl)methanol). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The quinuclidine scaffold is a privileged structure in medicinal chemistry, making efficient access to its derivatives, such as this compound, a critical step in drug discovery and development.[1]

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing high-level inquiries regarding synthesis strategies and key considerations.

  • Troubleshooting Guide: A detailed, problem-oriented Q&A section to resolve specific issues encountered during the synthesis workflow.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

There are several established routes, most of which commence with the commercially available starting material, 3-quinuclidinone. The choice of route often depends on available reagents, scale, and safety considerations.

Two prominent methods are:

  • The Cyanohydrin-Ester Reduction Pathway: This is a robust, multi-step synthesis that is well-documented in patent literature and is suitable for scale-up. It involves the conversion of 3-quinuclidinone into a key ester intermediate, which is then reduced to the final product.[2][3][4]

  • The Wittig Olefination-Hydroboration/Oxidation Pathway: This route involves converting the ketone into an exocyclic methylene group, which is then transformed into the hydroxymethyl group. While effective, it can involve hazardous reagents and may be less favorable for large-scale production due to safety and cost.[2][3][5]

Below is a table summarizing these primary routes.

FeatureCyanohydrin-Ester Reduction PathwayWittig Olefination Pathway
Starting Material 3-Quinuclidinone Hydrochloride3-Quinuclidinone
Key Intermediates 3-Cyano-3-hydroxy-quinuclidine, Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate3-Methylene quinuclidine
Key Reactions Cyanohydrin formation, Esterification, Dehydration, Hydrogenation, Ester ReductionWittig Reaction, Hydroboration-Oxidation or similar
Reported Overall Yield ~60% from the final ester reduction step; yields for each step are generally high.[2][3]~45%[3][5]
Primary Advantages Well-established, uses cheaper catalysts (e.g., Raney Nickel), good scalability.[2][3]Fewer linear steps in some variations.
Primary Disadvantages Multiple linear steps.Involves pyrophoric reagents (e.g., Wittig reagents) and potentially hazardous complexing agents.[2]
Q2: Why is 3-quinuclidinone the preferred starting material?

3-Quinuclidinone is the ideal precursor for several reasons:

  • Commercial Availability: It is readily available from major chemical suppliers.

  • Reactive Handle: The ketone carbonyl group at the C3 position is a versatile functional group, allowing for a wide range of transformations to introduce the required hydroxymethyl group.[1]

  • Established Chemistry: A large body of literature, including robust industrial patents, describes its conversion into various 3-substituted quinuclidines.[2][6][7]

Q3: Are there stereoselective methods to produce a specific enantiomer of this compound?

Yes. While many common syntheses produce a racemic mixture, enantiomerically pure versions can be obtained. The stereochemistry at the C3 position is often critical for pharmacological activity.[1] Key strategies include:

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic alcohols like 3-quinuclidinol, a closely related structure. This principle can be applied to resolve racemic this compound or its precursors.[1]

  • Asymmetric Catalysis: Modern methods employing chiral catalysts, such as iridium-catalyzed reactions, have been developed to produce enantioenriched quinuclidine derivatives with high selectivity.[1]

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the Cyanohydrin-Ester Reduction Pathway , which is one of the most reliable and scalable methods.

Workflow: Cyanohydrin-Ester Reduction Pathway

Below is a diagram illustrating the major steps of this synthetic route.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2-3: Esterification & Dehydration cluster_2 Step 4: Hydrogenation cluster_3 Step 5: Reduction A 3-Quinuclidinone HCl B 3-Cyano-3-hydroxy-quinuclidine A->B NaCN, H2O 2-25 °C C Methyl 3-hydroxy-quinuclidine- 3-carboxylate B->C 1. Anhydrous MeOH, HCl(g) 2. Aqueous Alkali D Methyl 1-azabicyclo[2.2.2]oct- 2-ene-3-carboxylate HCl C->D Thionyl Chloride (SOCl2) E Methyl 1-azabicyclo[2.2.2]octane- 3-carboxylate HCl D->E H2, Raney Ni 60 °C, 6 bar F This compound E->F LiAlH4, Diethyl Ether

Caption: Key steps in the synthesis of this compound from 3-Quinuclidinone.

Problem 1: Low yield (<90%) during Step 1 (Cyanohydrin Formation).

Q: My reaction of 3-quinuclidinone hydrochloride with sodium cyanide is giving a low yield of 3-cyano-3-hydroxy-quinuclidine. What is the likely cause and how can I fix it?

A: This reaction is generally high-yielding (often >95%), so low yields typically point to an issue with reaction equilibrium or temperature control.[3][4]

  • Causality: Cyanohydrin formation is a reversible reaction. At higher temperatures, the equilibrium shifts back towards the starting materials (ketone and cyanide).[3] The use of 3-quinuclidinone hydrochloride as the starting material is standard, and the reaction proceeds well in an aqueous medium.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature is maintained between 15-25°C. Cooling is critical as the cyanohydrin can decompose back to the starting materials at elevated temperatures.[3] Use an ice bath to manage any exotherms during the addition of sodium cyanide solution.

    • Monitor pH: While the reaction is typically run by adding an aqueous solution of sodium cyanide to the quinuclidinone salt solution, ensure the final pH is not excessively acidic, which would favor the formation of HCN gas and shift the equilibrium away from the product.

    • Reaction Time: Allow the reaction to stir for a sufficient duration (1-5 hours) at the controlled temperature to ensure it reaches completion before filtration.[3]

    • Purity of Starting Material: Verify the purity of your 3-quinuclidinone hydrochloride. Impurities could potentially interfere with the reaction.

Problem 2: Poor yield or side products during Step 4 (Hydrogenation).

Q: The hydrogenation of Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride is slow, incomplete, or results in unexpected byproducts. How can I optimize this step?

A: This hydrogenation is surprisingly selective and efficient with the right catalyst and conditions, but it can be problematic. The key is using a suitable catalyst under mild conditions to avoid ester hydrolysis.

  • Causality: The double bond in the unsaturated ester has considerable steric hindrance. Many common noble metal catalysts like platinum or palladium may fail to catalyze the reaction effectively.[2] Furthermore, harsh conditions (high temperature, extreme pH) can lead to the hydrolysis of the methyl ester, reducing the yield of the desired saturated ester.[2]

  • Optimized Protocol & Troubleshooting:

    ParameterRecommended ConditionRationale & Troubleshooting Tips
    Catalyst Raney Nickel (slurry in water)This is a significantly cheaper and surprisingly more effective catalyst than platinum oxide for this specific transformation. Yields are reported to be nearly quantitative.[2][3] If using other catalysts with poor results, switching to Raney Ni is the primary recommendation.
    Solvent WaterRunning the reaction in water is efficient and avoids organic solvents.[2][3]
    Temperature 20°C to 100°C (60°C is optimal)Conditions must be comparatively mild to prevent ester hydrolysis.[2] If you suspect byproduct formation, try lowering the temperature. Monitor the reaction progress to avoid prolonged heating.
    Pressure 1 to 15 bar (6 bar is optimal)Higher pressures can increase the reaction rate but are not always necessary. The reported conditions of 6 bar are effective and achievable in standard laboratory autoclaves.[2][3]
    Reaction Time ~4-6 hoursAt 60°C and 6 bar, the reaction should be complete within this timeframe.[2][3] If the reaction is stalled, check catalyst activity. Ensure the Raney Ni is active; use a fresh batch if necessary.
Problem 3: Low yield (<60%) during the final reduction (Step 5).

Q: The final reduction of Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate with LiAlH4 gives a low yield of this compound. What factors could be responsible?

A: The reduction of an ester to a primary alcohol with lithium aluminum hydride (LiAlH₄) is a standard and typically high-yielding transformation. Low yields often point to issues with the reagent, solvent, or workup procedure.

  • Causality: LiAlH₄ is a very powerful, unselective reducing agent that is extremely reactive with protic sources, especially water. Incomplete reduction can occur if the reagent is passivated or if an insufficient amount is used. Poor recovery during workup is also a common cause of apparent low yield.

  • Troubleshooting Logic:

G cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Isolation start Low Yield in Final Reduction Step reagent_check Is the LiAlH4 active? start->reagent_check reagent_sol Use a fresh, unopened can of LiAlH4 or titrate to determine activity. reagent_check->reagent_sol No cond_check Was the reaction anhydrous? reagent_check->cond_check Yes cond_sol Thoroughly dry all glassware. Use anhydrous diethyl ether or THF. cond_check->cond_sol No workup_check Was the workup procedure correct? cond_check->workup_check Yes workup_sol Use a Fieser workup (sequential addition of H2O, then NaOH soln, then more H2O) to get a granular precipitate that is easy to filter. workup_check->workup_sol No end Problem Resolved workup_check->end Yes (Re-evaluate stoichiometry or check for side reactions)

Caption: Troubleshooting logic for low yield in the final LiAlH4 reduction step.

  • Detailed Protocol Points:

    • Anhydrous Conditions: Use anhydrous diethyl ether or THF. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5-2.5 equivalents relative to the ester) to ensure complete reduction.

    • Controlled Addition: Add the ester solution dropwise to a cooled (0°C) suspension of LiAlH₄ in ether to control the initial exothermic reaction.

    • Workup: The workup is critical. After the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add water to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off, minimizing product loss compared to emulsions formed by acidic workups.

References

Technical Support Center: Purification of 3-Hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxymethylquinuclidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. Here, we synthesize our in-house expertise with established scientific literature to provide you with a self-validating system for achieving high purity this compound in your laboratory.

Frequently Asked Questions (FAQs)

Here are some of the most common issues researchers face during the purification of this compound:

Q1: My crude reaction mixture is a dark, intractable oil. Where do I begin with purification?

A: Intense coloration often indicates the formation of polymeric byproducts or degradation of starting materials, a common issue in syntheses involving quinuclidine derivatives, especially under harsh reaction conditions.[1] A primary liquid-liquid extraction is the recommended first step. Basify the aqueous reaction mixture with a suitable base like potassium carbonate to a pH of 11-12 and extract with a solvent such as dichloromethane or chloroform.[2] This will separate the basic this compound from acidic and neutral impurities. Subsequent purification by column chromatography or distillation will then be more effective.

Q2: I'm observing streaking and poor separation on my silica gel TLC plates. What is causing this?

A: this compound is a basic compound due to the tertiary amine in the quinuclidine ring. The acidic nature of standard silica gel can lead to strong interactions, causing streaking and sometimes even decomposition on the stationary phase. To mitigate this, it is crucial to use a deactivated stationary phase. This can be achieved by incorporating a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), into your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper spots and improved separation.

Q3: After column chromatography, my "pure" fractions still show a persistent impurity. What could it be?

A: Depending on your synthetic route, several byproducts could co-elute with your product. If you started from 3-(chloromethyl)quinuclidine, the elimination byproduct, 3-(methylene)quinuclidine, is a likely contaminant.[1] If a Wittig reaction was employed, triphenylphosphine oxide (TPPO) is a notorious byproduct that can be challenging to remove completely by chromatography alone.[3] Further purification by a different method, such as crystallization or a specific workup to remove TPPO, may be necessary.

Q4: I am attempting to purify this compound by distillation, but it seems to be decomposing. What are the correct conditions?

A: this compound is a relatively high-boiling compound and can be susceptible to thermal decomposition at atmospheric pressure. Therefore, vacuum distillation is the recommended method. While the exact boiling point depends on the applied pressure, it is crucial to use a vacuum source that can achieve a pressure low enough to allow distillation at a temperature below 150 °C.[4][5] It is also important to use a proper distillation setup, including a short-path distillation head if available, to minimize the residence time at high temperatures.

Troubleshooting Guides

This section provides in-depth solutions to more complex purification challenges.

Scenario 1: Persistent Contamination with Triphenylphosphine Oxide (TPPO)

Problem: After a Wittig reaction to synthesize a derivative, your this compound is contaminated with triphenylphosphine oxide (TPPO), which is co-eluting during column chromatography.

Causality: TPPO is a common byproduct of Wittig reactions and has a moderate polarity, often leading to its co-elution with polar products on silica gel.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for TPPO removal.

Detailed Protocols:

  • Precipitation with Metal Salts:

    • Dissolve the crude product in a minimal amount of a suitable solvent like ethanol.

    • Add 1.5-2 equivalents of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) relative to the theoretical amount of TPPO.[2][6]

    • Stir the mixture at room temperature for 2-4 hours. A precipitate of the TPPO-metal salt complex should form.

    • Filter off the precipitate and wash it with a small amount of cold ethanol.

    • The filtrate, containing your product, can then be concentrated and subjected to a final purification step if necessary.

  • Crystallization/Trituration:

    • Concentrate the crude product to a thick oil.

    • Add a non-polar solvent in which TPPO has low solubility, such as hexane or a mixture of diethyl ether and hexane.[6]

    • Stir or sonicate the mixture. TPPO should precipitate as a white solid.

    • Filter off the solid TPPO and wash it with the non-polar solvent.

    • The filtrate contains your product. Repeat if necessary.

  • Silica Plug Filtration:

    • Prepare a short column (a "plug") of silica gel.

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent in which your product is soluble but TPPO has lower solubility (e.g., a mixture of dichloromethane and hexane).

    • Load the solution onto the silica plug.

    • Elute with a slightly more polar solvent system that will carry your product through the plug while retaining the more polar TPPO at the top. Monitor the elution by TLC.

Scenario 2: Difficulty in Separating this compound from Starting Materials or Intermediates

Problem: After synthesis, your product is contaminated with unreacted starting materials (e.g., 3-quinuclidinone) or reaction intermediates (e.g., 3-cyano-3-hydroxy-quinuclidine).

Causality: Incomplete reactions or inefficient work-up procedures can lead to a mixture of compounds with similar structural features, making separation challenging.

Troubleshooting Workflow:

Caption: Workflow for separating product from starting materials.

Detailed Protocols:

  • Optimized Column Chromatography:

    • Stationary Phase: Use silica gel (230-400 mesh). Prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine to deactivate the acidic sites.

    • Eluent System Development: Use TLC to find an optimal solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). For example, start with 98:2 DCM:MeOH and gradually increase the polarity. The addition of 0.5-1% triethylamine to the eluent is highly recommended. Aim for an Rf value of ~0.3 for this compound.

    • Gradient Elution: If you have multiple components with close Rf values, a gradient elution can be very effective. Start with a less polar solvent system (e.g., 99:1 DCM:MeOH with 1% NEt₃) and gradually increase the proportion of the more polar solvent (MeOH). This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

    • Loading: For optimal separation, dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Purification Characteristics
This compound141.2159>150 (requires vacuum)Basic, polar, susceptible to decomposition at high temperatures.
3-Quinuclidinone125.17136-140-Ketone, less polar than the alcohol product.
3-(Methylene)quinuclidine123.20--Alkene, likely less polar than the alcohol product.
Triphenylphosphine oxide (TPPO)278.28154-158360Moderately polar, can be removed by precipitation or crystallization.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC plates. A common system for this compound is Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5). Aim for an Rf of 0.2-0.4 for the product.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in your chosen eluent (including triethylamine).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen solvent system, applying gentle pressure to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup:

    • Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.

    • Use a magnetic stirrer and a heating mantle with a temperature controller.

    • Ensure all glassware is free of cracks and can withstand a vacuum.

  • Procedure:

    • Place the crude this compound (pre-purified by extraction if necessary) in the distillation flask with a stir bar.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, slowly heat the distillation flask.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • It is advisable to collect a small forerun and leave a small residue in the distillation flask to avoid distilling impurities.

References

Identification and characterization of impurities in 3-Hydroxymethylquinuclidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Identification and Characterization of Process-Related Impurities

Prepared by our Senior Application Scientists, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxymethylquinuclidine. The quinuclidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] Therefore, ensuring the purity of key intermediates like this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document moves beyond standard protocols to address common challenges, explain the chemical rationale behind impurity formation, and provide robust troubleshooting strategies in a practical question-and-answer format.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and scalable route to this compound begins with 3-quinuclidinone.[1][3][4] The following multi-step synthesis is often employed and serves as the basis for our discussion on potential impurities.[5][6]

G A 3-Quinuclidinone B 3-Cyano-3-hydroxy-quinuclidine A->B  + NaCN C Methyl 3-hydroxy-quinuclidine-3-carboxylate B->C  + MeOH, HCl D Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate (Dehydrated Intermediate) C->D  + SOCl₂ (Dehydration) E Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate (Saturated Ester) D->E  + H₂, Raney Ni (Hydrogenation) F This compound (Final Product) E->F  + LiAlH₄ (Reduction)

Caption: A common multi-step synthesis of this compound from 3-quinuclidinone.

This pathway, while effective, contains several critical steps where side reactions or incomplete conversions can lead to the formation of process-related impurities. Understanding these "hotspots" is the first step in effective troubleshooting.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Q1: My final product shows a significant peak corresponding to the starting material, Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate. How can I confirm its identity and resolve this?

A1: This is a classic case of incomplete reduction. The starting ester and the product alcohol have distinct polarities, making them easily distinguishable.

Causality: The reducing agent, typically a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄), may have been insufficient in molar ratio, or its reactivity may have been compromised by moisture or improper reaction conditions (e.g., temperature too low).[5]

Troubleshooting Steps:

  • Co-spotting/Co-injection: The most straightforward confirmation is to analyze your crude product alongside a known standard of the starting ester using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The impurity peak should have an identical retention factor (Rf) or retention time (RT) to the standard.

  • Reaction Monitoring: Implement in-process controls. Use TLC or a rapid HPLC method to monitor the reaction's progress. The reaction should not be quenched until the starting material spot/peak is no longer detectable.

  • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LiAlH₄ for an ester). Use freshly opened or properly stored anhydrous solvents and reagents to prevent quenching of the hydride.

CompoundTypical TLC Rf (8:2 DCM/MeOH)Typical RP-HPLC Behavior
Methyl quinuclidine-3-carboxylate~0.7-0.8Later Eluting
This compound~0.3-0.4Earlier Eluting

Table 1: Comparative chromatographic behavior of the final product and a common precursor impurity.

Q2: During the hydrogenation step, I observe a persistent impurity by GC-MS with a mass two units lower than my desired saturated ester. What is this and why is it forming?

A2: This is highly indicative of the unreacted intermediate, Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate .[6]

Mechanism of Formation: This impurity is the direct precursor to your saturated ester, formed via dehydration of Methyl 3-hydroxy-quinuclidine-3-carboxylate. Its presence signifies an incomplete hydrogenation reaction.

G cluster_0 Hydrogenation Step D Dehydrated Intermediate (Alkene-Ester) M.W. = 167.21 E Saturated Ester (Desired Intermediate) M.W. = 169.22 D->E  Incomplete Reaction (Catalyst Poisoning, Insufficient H₂ pressure)

Caption: Incomplete hydrogenation leads to the persistence of the dehydrated intermediate.

Causality and Resolution:

  • Catalyst Activity: The Raney Nickel catalyst may be deactivated. Ensure you are using a fresh, active batch. Catalyst poisoning by sulfur or other residues from previous steps can also inhibit the reaction.

  • Hydrogen Pressure/Time: The reaction may require higher hydrogen pressure or a longer reaction time to proceed to completion.

  • Purity of Dehydrated Intermediate: The starting material for the hydrogenation may contain impurities that are inhibiting the catalyst. Purifying the dehydrated intermediate before hydrogenation can improve the outcome.

Identification: The mass difference of 2 Da is the key indicator in MS analysis. Furthermore, ¹H NMR spectroscopy will clearly show signals in the vinyl region for the alkene impurity, which will be absent in the desired saturated ester.

Q3: How do I establish a robust analytical method to separate and quantify these potential impurities?

A3: A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is the gold standard for this type of analysis.[7]

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for good retention and separation of these relatively polar compounds.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to ~9.0 with ammonium hydroxide. The basic pH ensures the quinuclidine nitrogen is in its free base form, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start at 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 210 nm (for intermediates with chromophores).

    • MS: Electrospray Ionization (ESI) in positive mode to detect the [M+H]⁺ ions of the product and all nitrogen-containing impurities.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile at a concentration of ~1 mg/mL.

This method will typically elute the polar alcohol product (this compound) first, followed by the more non-polar ester and alkene intermediates.

Q4: What is the general workflow for isolating and definitively identifying an unknown impurity?

A4: The process of identifying an unknown impurity requires a systematic approach involving isolation and spectroscopic analysis.[8][9]

Workflow for Impurity Identification and Characterization

G A Crude Product with Unknown Impurity B Analytical HPLC-MS (Initial Detection & Mass Info) A->B C Preparative HPLC (Impurity Isolation) B->C D High-Resolution MS (Accurate Mass & Formula) C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) C->E F Structure Elucidation D->F E->F

Caption: Systematic workflow for the isolation and structural elucidation of unknown impurities.

  • Initial Detection (Analytical HPLC-MS): Use a high-resolution method like the one described in Q3 to detect the impurity and obtain its initial mass-to-charge ratio ([M+H]⁺). This provides the molecular weight.

  • Isolation (Preparative HPLC): Scale up the analytical HPLC method to a preparative or semi-preparative scale to isolate a sufficient quantity (typically >1 mg) of the pure impurity.[9]

  • Structure Elucidation (Spectroscopy):

    • High-Resolution Mass Spectrometry (HRMS): Subject the isolated impurity to HRMS analysis (e.g., Orbitrap or TOF) to determine its accurate mass. This allows for the confident prediction of its elemental formula.

    • NMR Spectroscopy: This is the most powerful tool for structure determination.

      • ¹H NMR: Shows the number and types of protons and their connectivity.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Establishes detailed connectivity between protons and carbons to piece together the final structure.

By following this workflow, you can move from detecting an unknown peak to having a fully confirmed chemical structure, which is a critical requirement for regulatory submissions.

References

Technical Support Center: Enhancing Efficiency in 3-Hydroxymethylquinuclidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxymethylquinuclidine (3-HMQ) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and enhance the efficiency and reproducibility of your experiments.

I. Understanding the Role of this compound in Catalysis

This compound, a derivative of the quinuclidine scaffold, is a potent nucleophilic catalyst frequently employed in a variety of organic transformations, most notably the Morita-Baylis-Hillman (MBH) reaction.[1][2][3][4] Its rigid bicyclic structure and the presence of a hydroxyl group contribute to its unique catalytic activity and potential for stereocontrol.[5] This guide will focus on practical aspects to help you harness the full potential of this versatile catalyst.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your 3-HMQ catalyzed reactions, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Reaction Conversion

One of the most common frustrations in catalysis is a stalled or sluggish reaction. Several factors can contribute to low conversion rates in 3-HMQ catalyzed reactions.

Question: My reaction is not proceeding to completion, or the conversion rate is unacceptably low. What are the potential causes and how can I address them?

Answer: Low conversion is often multifactorial. Let's break down the potential culprits and the corresponding corrective actions.

Troubleshooting Workflow for Low Conversion

Troubleshooting Logic for Low Conversion

1. Catalyst Activity and Purity:

  • The "Why": The catalytic cycle of the Baylis-Hillman reaction relies on the nucleophilic character of the tertiary amine.[4] Impurities in the 3-HMQ catalyst can either react with your substrates or quench the catalyst itself, effectively halting the reaction. The catalyst's basicity is directly correlated with its reactivity; more basic quinuclidine derivatives are generally more active.[3][6]

  • The "How-To":

    • Purity Check: Ensure the purity of your 3-HMQ. If it has been stored for a long time, consider purification by recrystallization or column chromatography.

    • Increase Catalyst Loading: While aiming for catalytic amounts, a slight increase in catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome minor inhibition or deactivation pathways.[7]

2. Reaction Conditions:

  • The "Why": The Baylis-Hillman reaction is notoriously slow.[2] Temperature and solvent play a crucial role in reaction kinetics and the stability of intermediates.

  • The "How-To":

    • Temperature: Gently increasing the reaction temperature can enhance the rate.[7] However, be cautious, as excessive heat can lead to side reactions or catalyst decomposition.[8]

    • Solvent: The choice of solvent can dramatically impact reaction rates.[4] A screen of aprotic and protic solvents is advisable. In some cases, aqueous media or the presence of water can accelerate the reaction.[4]

    • Protic Additives: The addition of a protic co-catalyst, such as methanol or water, can significantly accelerate the reaction.[3][6][9] These additives are thought to stabilize the zwitterionic intermediate in the rate-determining step.[3][6]

3. Reagent Purity and Stoichiometry:

  • The "Why": Impurities in your aldehyde or activated alkene can act as catalyst poisons. For instance, acidic impurities can protonate the amine catalyst, rendering it non-nucleophilic.

  • The "How-To":

    • Reagent Purification: Purify your starting materials before use. Aldehydes are prone to oxidation to carboxylic acids, which should be removed.

    • Stoichiometry: Ensure the correct stoichiometry of your reactants. Using a slight excess of one reactant may be beneficial in some cases.[10]

Table 1: Summary of Troubleshooting Strategies for Low Conversion

Potential Cause Diagnostic Check Suggested Solution
Catalyst Inactivity Run a control reaction with a fresh batch of catalyst.Purify or replace the 3-HMQ catalyst.
Suboptimal Conditions Monitor the reaction at different temperatures and in various solvents.Systematically screen temperatures and solvents. Introduce a protic additive like methanol.[3][6]
Reagent Impurity Analyze starting materials via NMR or GC-MS.Purify substrates via distillation, recrystallization, or chromatography.
Insufficient Catalyst Review the literature for typical catalyst loadings for your reaction type.Incrementally increase the catalyst loading.[7]
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Stereoselectivity)

Achieving high selectivity is often the primary goal in synthetic chemistry. Undesired side products complicate purification and reduce the overall efficiency.

Question: I am observing the formation of multiple products, or the stereoselectivity of my reaction is low. How can I improve the selectivity?

Answer: Selectivity issues can be intricate, often stemming from the subtle interplay of electronic and steric factors.

1. Chemoselectivity and Regioselectivity:

  • The "Why": In multifunctional molecules, 3-HMQ might catalyze reactions at unintended sites. The regioselectivity is governed by the relative electrophilicity and steric accessibility of the reactive centers.

  • The "How-To":

    • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted reactivity.

    • Reaction Conditions: Modifying the solvent and temperature can sometimes influence the selectivity by altering the transition state energies of competing pathways.

2. Stereoselectivity (Enantioselectivity and Diastereoselectivity):

  • The "Why": While 3-HMQ itself is achiral, its derivatives can be used in asymmetric catalysis.[5] For prochiral substrates, achieving high enantioselectivity requires a well-organized chiral environment in the transition state. The diastereoselectivity is influenced by the facial bias of the reactants and the geometry of the transition state.

  • The "How-To":

    • Chiral Catalysts: For enantioselective transformations, consider using a chiral derivative of quinuclidine or a chiral additive in conjunction with 3-HMQ.[2]

    • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states.[8]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.[7]

Issue 3: Catalyst Deactivation and Reaction Stalling

A reaction that starts well but then stops before completion often points to catalyst deactivation.

Question: My reaction proceeds initially but then stalls. What could be causing catalyst deactivation, and can the catalyst be regenerated?

Answer: Catalyst deactivation is a critical issue in industrial applications and can be a nuisance in a research setting.[11][12]

Mechanisms of Catalyst Deactivation

Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., acidic impurities) Deactivation->Poisoning Fouling Fouling (e.g., polymer formation) Deactivation->Fouling Thermal Thermal Degradation Deactivation->Thermal

Common Catalyst Deactivation Pathways

  • Poisoning: This occurs when a substance binds strongly to the active site of the catalyst, rendering it inactive.[12][13][14]

    • Cause: Acidic impurities in the reactants or solvent can protonate the amine catalyst.

    • Solution: Rigorous purification of all reaction components is essential.[8]

  • Fouling: The deposition of byproducts, such as polymers, on the catalyst surface can block active sites.[12][14]

    • Cause: Some activated alkenes, like acrylates, can polymerize under the reaction conditions.

    • Solution: Adjusting the reaction temperature and concentration can sometimes mitigate polymerization.

  • Thermal Degradation: High temperatures can lead to the decomposition of the catalyst.[8]

    • Cause: Running the reaction at an excessively high temperature.

    • Solution: Operate at the lowest effective temperature.

Catalyst Regeneration:

For simple deactivation by poisoning (protonation), an aqueous basic wash of the reaction mixture might regenerate the catalyst in situ. In cases of fouling, recovery of the catalyst followed by washing with an appropriate solvent may be effective.[11] For thermally degraded catalysts, regeneration is generally not feasible.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a 3-HMQ catalyzed reaction?

A1: The optimal catalyst loading is reaction-dependent. A good starting point is typically 10-20 mol%. For sluggish reactions, increasing the loading to 30 mol% may be beneficial. However, always aim for the lowest effective loading to minimize cost and potential side reactions.[7]

Q2: Can I use the hydrochloride salt of this compound directly?

A2: No, the hydrochloride salt is not catalytically active as the amine is protonated. You must first neutralize the salt with a base (e.g., NaOH or K₂CO₃) and extract the free base before use.[7]

Q3: My reaction is extremely slow, taking several days. Is this normal?

A3: Yes, the Baylis-Hillman reaction is known for its slow reaction rates.[2] To accelerate the reaction, consider the strategies outlined in the low conversion troubleshooting section, particularly the use of protic additives like methanol.[3][6]

Q4: How does this compound compare to other catalysts like DABCO?

A4: The reactivity of quinuclidine-based catalysts often correlates with their basicity (pKa).[3][6] 3-HMQ (pKa of conjugate acid ≈ 9.9) is generally a more reactive catalyst than DABCO (pKa of conjugate acid ≈ 8.7).[3][6]

Q5: Are there any safety concerns when working with this compound?

A5: this compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

IV. Experimental Protocols

Protocol 1: General Procedure for a 3-HMQ Catalyzed Baylis-Hillman Reaction

This protocol provides a starting point for optimizing your reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (1.2 mmol)

  • This compound (0.2 mmol, 20 mol%)

  • Methanol (0.5 mL)

  • Solvent (e.g., THF, CH₂Cl₂, 5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the this compound and the solvent.

  • Add the methanol co-catalyst and stir for 5 minutes.

  • Add the aldehyde to the reaction mixture and stir for another 5 minutes.

  • Add the activated alkene dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration by Acid-Base Extraction

This protocol is for the recovery of the 3-HMQ catalyst from the reaction mixture.

Procedure:

  • After the initial aqueous workup, combine all aqueous layers.

  • Make the aqueous layer basic (pH > 11) by the slow addition of solid NaOH or a concentrated NaOH solution.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the 3-HMQ catalyst.

  • The purity of the recovered catalyst should be checked before reuse.

V. References

  • This compound | 5176-22-7 | Benchchem. (URL: --INVALID-LINK--)

  • Substrate scope. All reactions were conducted on a 0.10 mmol scale.... - ResearchGate. (URL: --INVALID-LINK--)

  • Catalyst selection and optimization for asymmetric hydrogenation of 3-quinuclidinone - Benchchem. (URL: --INVALID-LINK--)

  • Process for the preparation of quinuclidine-3-methanol - Google Patents. (URL: --INVALID-LINK--)

  • Preparation of quinuclidine-3-methanol - Google Patents. (URL: --INVALID-LINK--)

  • Optimization of reaction conditions for the synthesis of 3a - ResearchGate. (URL: --INVALID-LINK--)

  • Reaction development and substrate scope a Reaction discovery; b... - ResearchGate. (URL: --INVALID-LINK--)

  • troubleshooting low catalytic activity with IMes-based catalysts - Benchchem. (URL: --INVALID-LINK--)

  • Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. (URL: --INVALID-LINK--)

  • Substrate Scope for the Synthesis of 3. Reaction Conditions: 0.5 mmol... - ResearchGate. (URL: --INVALID-LINK--)

  • Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis - Benchchem. (URL: --INVALID-LINK--)

  • Baylis–Hillman reaction - Wikipedia. (URL: --INVALID-LINK--)

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - NIH. (URL: --INVALID-LINK--)

  • Correlation between p K a and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Correlation Between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis—Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Effect of protic additives in Cu-catalysed asymmetric Diels–Alder cycloadditions of doubly activated dienophiles: towards the synthesis of magellanine-type Lycopodium alkaloids - NIH. (URL: --INVALID-LINK--)

  • TCI Practical Example: C(sp 3 )-H Arylation Catalyzed by the Photoredox Catalyst. (URL: --INVALID-LINK--)

  • Baylis-Hillman Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Substrate scope of synthesis of 3. Reagents and reaction conditions: 1... - ResearchGate. (URL: --INVALID-LINK--)

  • Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline - MDPI. (URL: --INVALID-LINK--)

  • Technical Support Center: Catalyst Deactivation in Methyl 3-hydroxypropanoate Synthesis - Benchchem. (URL: --INVALID-LINK--)

  • Advances in Catalyst Deactivation and Regeneration - MDPI. (URL: --INVALID-LINK--)

  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC - NIH. (URL: --INVALID-LINK--)

  • Mechanistic Studies of Catalysis Through Quantum Chemical and Machine Learning Approaches - SMU Scholar. (URL: --INVALID-LINK--)

  • Catalyst deactivation and regeneration | PPTX - Slideshare. (URL: --INVALID-LINK--)

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (URL: --INVALID-LINK--)

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (URL: --INVALID-LINK--)

  • Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro- N ,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements - ResearchGate. (URL: --INVALID-LINK--)

  • Mechanistic Studies & Catalysis - Schoenebeck Group - RWTH Aachen University. (URL: --INVALID-LINK--)

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI. (URL: --INVALID-LINK--)

  • Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d 8 -γ-Valerolactone - ResearchGate. (URL: --INVALID-LINK--)

References

Technical Support Center: Preventing Racemization in Chiral 3-Hydroxymethylquinuclidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantioselective synthesis of 3-Hydroxymethylquinuclidine. This resource is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent the loss of stereochemical integrity during synthesis. Maintaining the chirality at the C3 position is paramount for pharmacological applications, as biological systems often interact differently with each enantiomer.[1] This guide provides in-depth, cause-and-effect explanations and field-proven protocols to ensure your synthesis yields a product with the desired high enantiomeric excess (% ee).

Section 1: The Root Cause: Understanding the Racemization Mechanism

Before troubleshooting, it is essential to understand the fundamental chemical principles that endanger your chiral center. For syntheses involving 3-quinuclidinone or its derivatives, the primary culprit is keto-enol tautomerism.

Q1: What is racemization and why is it a critical issue for this synthesis?

A1: Racemization is the process that converts an enantiomerically pure substance into a 50:50 mixture of both enantiomers, known as a racemate.[2] This results in a total loss of optical activity. In drug development, this is a critical failure. The biological activity of quinuclidine-based compounds is highly dependent on their specific three-dimensional structure.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, have a different effect, or cause undesirable side effects.[1][2] Therefore, preserving the stereochemical integrity of this compound is essential for its efficacy and safety.

Q2: What is the primary chemical mechanism causing racemization in syntheses starting from 3-quinuclidinone?

A2: The primary mechanism is keto-enol tautomerism , which is facilitated by the presence of either acids or bases.[3] The chiral center in many synthetic precursors, such as 3-quinuclidinone, is the carbon atom adjacent to the carbonyl group (the α-carbon).

Here is the step-by-step process:

  • Deprotonation: A base removes the acidic proton from the chiral α-carbon (C3). Alternatively, an acid can catalyze the process by protonating the carbonyl oxygen.

  • Formation of an Achiral Intermediate: This results in the formation of a planar, resonance-stabilized enol or enolate intermediate.[4][5][6] Because this intermediate is flat (achiral), all stereochemical information from the original chiral center is lost.[6]

  • Reprotonation: When the enol/enolate is reprotonated to reform the ketone, the proton can add from either the top or bottom face of the planar double bond with equal probability.[3][4]

  • Result: This non-selective reprotonation leads to the formation of both (R) and (S) enantiomers, ultimately producing a racemic mixture.[6][7]

RacemizationMechanism Mechanism of Racemization at the α-Carbon cluster_0 Keto-Enol Tautomerism at C3 of Quinuclidinone R_Keto (R)-3-Quinuclidinone (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Keto->Enolate Deprotonation (+ Base, -H⁺) Enolate->R_Keto Reprotonation (50% probability) S_Keto (S)-3-Quinuclidinone (Chiral) Enolate->S_Keto Reprotonation (50% probability)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Section 2: Proactive Strategies for Maintaining Stereochemical Integrity

Preventing racemization is far more effective than trying to resolve a racemic mixture later. Control over experimental conditions is the key.

Q3: What are the most critical experimental parameters to control to prevent racemization?

A3: Success hinges on meticulous control over four key areas: temperature, pH, solvent, and reaction time. Even trace amounts of acid or base can catalyze racemization.[3]

ParameterRisk Condition (Promotes Racemization)Recommended Condition (Prevents Racemization)Rationale
Temperature Elevated temperatures (>25°C)Low temperatures (0°C to -78°C)Higher temperatures provide the activation energy needed for enolization, accelerating the rate of racemization.[3]
pH / Base Strong bases (e.g., NaOH, KOH, LDA)Weak, non-nucleophilic, or sterically hindered bases (e.g., DIPEA, NMM, Proton Sponge) or base-free conditions.[2][8]Strong bases aggressively deprotonate the α-carbon. Weaker or hindered bases are less likely to promote enolization, or do so at a much slower rate.
pH / Acid Strong acids (e.g., HCl, H₂SO₄)Mildly acidic or buffered conditions (e.g., NH₄Cl quench, phosphate buffer wash).Strong acids catalyze enol formation. Neutral or buffered workups are critical to avoid racemization during product isolation.[3]
Solvent Protic solvents (e.g., Methanol, Ethanol, Water)Aprotic, non-polar solvents (e.g., DCM, THF, Toluene).[2][3]Protic solvents can facilitate the proton transfer steps required for tautomerism. Aprotic solvents do not have acidic protons to donate.
Reaction Time Prolonged exposure to reaction conditionsMonitor reaction closely (TLC, LC-MS) and quench promptly upon completion.The longer the chiral intermediate is exposed to potentially racemizing conditions, the greater the loss of enantiomeric purity.[2]
Protocol 1: Recommended General Work-up Procedure to Minimize Racemization

This protocol is designed for quenching and isolating products with sensitive chiral centers adjacent to carbonyls.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, immediately cool the reaction vessel to 0°C in an ice bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic buffer to neutralize basic reagents without causing a significant pH swing into a strongly acidic regime.

  • Extraction: Extract the product swiftly with a cold, aprotic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure quantitative recovery.

  • Washing: Combine the organic layers and wash sequentially with a pH 7 phosphate buffer solution and then a saturated brine solution to remove water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), which is neutral. Avoid using magnesium sulfate (MgSO₄), which can be slightly acidic.

  • Concentration: Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator with a low-temperature water bath (<30°C) to prevent thermal degradation or racemization.[3]

Section 3: Troubleshooting Guide: Diagnosing and Solving Loss of Enantiomeric Excess (% ee)

Even with careful planning, unexpected loss of stereointegrity can occur. A systematic approach to troubleshooting is essential.

Q4: My final product shows low or inconsistent % ee. What is the very first thing I should do?

A4: Before altering your synthesis, you must rigorously validate your analytical method .[9][10] It is a very common and costly error to spend weeks optimizing a reaction only to discover the analytical method was providing inaccurate % ee values. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.[11]

Protocol 2: Validation of a Chiral HPLC Method

For quinuclidine derivatives, which often lack a strong UV chromophore, pre-column derivatization with an agent like benzoyl chloride is typically required.[12][13]

  • Prepare a Racemic Standard: First, intentionally synthesize a true racemic (50:50) sample of your final compound or an intermediate. This can often be done by treating a small sample of your chiral material with a catalytic amount of base (e.g., DBU in DCM) at room temperature for several hours.

  • Method Development: Using the racemic standard, develop an HPLC method that achieves baseline separation of the two enantiomer peaks. A resolution value (Rs) greater than 1.5 is the minimum target.[9] For 3-quinuclidinol derivatives, a Chiralpak IC column is often effective.[12][13]

  • Validate Accuracy & Linearity:

    • Prepare samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50).

    • Inject these standards and confirm that the measured % ee matches the known values.

    • Verify that the detector response is linear for both enantiomers across a range of concentrations.[9]

Q5: My analytical method is validated, but the % ee is still poor. What are the next steps?

A5: Once the analysis is confirmed to be accurate, methodically investigate your chemical inputs and reaction parameters. Asymmetric reactions are highly sensitive to trace impurities.[9]

TroubleshootingWorkflow Troubleshooting Workflow for Low Enantiomeric Excess start Low or Inconsistent % ee Observed q1 Is Chiral HPLC/GC Method Validated? start->q1 a1_no NO q1->a1_no No a1_yes YES q1->a1_yes Yes p1 STOP. Perform Protocol 2: Validate Analytical Method. (Check Rs, Accuracy, Linearity) a1_no->p1 q2 Are Reagents & Solvents of High Purity & Anhydrous? a1_yes->q2 a2_no NO q2->a2_no No a2_yes YES q2->a2_yes Yes p2 Repurify Substrate. Use Fresh, Anhydrous Solvents. Check Catalyst Quality. a2_no->p2 q3 Was Strict Temperature Control Maintained? a2_yes->q3 a3_no NO q3->a3_no No a3_yes YES q3->a3_yes Yes p3 Re-run at Lower Temp. Ensure Consistent Cooling. Use Cryostat if Necessary. a3_no->p3 q4 Were pH Conditions Controlled? (Mild Reagents, Neutral Workup) a3_yes->q4 a4_no NO q4->a4_no No p4 Switch to Weaker Base/Acid. Implement Buffered Workup (Protocol 1). a4_no->p4

Caption: A systematic workflow for diagnosing the cause of low % ee.

Section 4: Frequently Asked Questions (FAQs)
Q6: Is it better to perform an asymmetric synthesis or a classical resolution to obtain enantiopure this compound?

A6: Asymmetric synthesis is generally preferred in modern drug development. Methods like the biocatalytic reduction of 3-quinuclidinone using specific enzymes (e.g., 3-quinuclidinone reductase) can directly produce the desired enantiomer with very high % ee and yield, avoiding the 50% theoretical yield limit of a classical resolution.[14][15][16] While resolutions can be effective, they add steps and discard half of the material, making them less atom-economical.

Q7: Can purification by standard silica gel chromatography cause racemization?

A7: Yes, it is a significant risk. Standard silica gel is inherently acidic and can catalyze the enolization of sensitive compounds, leading to on-column racemization. If chromatography is unavoidable, consider these options:

  • Neutralized Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent, or washing the silica with a basic solution and re-activating it) to neutralize the acidic sites.

  • Alternative Media: Use a more inert stationary phase like alumina (basic or neutral grade) or C18 reversed-phase silica.

  • Speed: Do not let the compound sit on the column for extended periods. Perform the chromatography as quickly as possible, often using flash column techniques.

Q8: How should I properly store my chiral intermediates and final product to prevent racemization over time?

A8: Long-term stability requires minimizing exposure to the same factors that cause racemization during a reaction.

  • Solvent: Store the compound either as a neat, dry solid or dissolved in a dry, aprotic, non-polar solvent like toluene.[3]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent moisture and air exposure.[3]

  • Temperature: Store at low temperatures, typically in a freezer at -20°C.

  • Container: Use a clean, dry vial with a Teflon-lined cap to prevent leaching of contaminants.

References

Navigating the Industrial Synthesis of 3-Hydroxymethylquinuclidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 3-Hydroxymethylquinuclidine synthesis, a critical building block for numerous pharmaceuticals, presents a unique set of challenges that bridge the gap between laboratory discovery and industrial production. This guide, designed by our team of senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower researchers and production chemists in overcoming the hurdles of large-scale synthesis. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Section 1: Understanding the Core Synthesis and Its Industrial Implications

The primary industrial route to this compound involves the reduction of 3-quinuclidinone. While seemingly straightforward, the transition to kilogram and ton-scale production introduces complexities in reaction control, safety, and product purity. The choice of reducing agent and catalytic system is paramount and dictates many of the potential scale-up challenges.

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} Caption: High-level overview of the synthesis process.

Section 2: Troubleshooting Guide - Common Scale-Up Challenges and Solutions

This section addresses specific issues that may arise during the industrial synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions & Scientific Rationale
Low or Stalled Reaction Conversion 1. Catalyst Deactivation: Poisoning by impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds for metal catalysts), or fouling of the catalyst surface.[1] 2. Insufficient Mass Transfer: Poor mixing leading to localized depletion of reactants at the catalyst surface, a common issue in large reactors. 3. Inadequate Hydrogen Pressure (for catalytic hydrogenation): The concentration of dissolved hydrogen may be the limiting factor.[1] 4. Thermal Degradation of Reagents or Catalyst: Localized hot spots due to inefficient heat removal.1. Catalyst Management: - Impurity Profiling: Analyze raw materials for known catalyst poisons.[1][2][3][4][5] Consider a pre-treatment step if necessary.- Catalyst Loading: Increase catalyst loading or consider a more robust catalyst. For biocatalytic reductions, ensure the cofactor regeneration system is efficient.[6][7] 2. Engineering Solutions: - Agitation Study: Optimize stirrer speed and design to improve mixing. Baffles can also enhance turbulence.- Reactor Design: Ensure the reactor has an adequate heat exchange surface area for the reaction volume. 3. Process Parameter Optimization: - Pressure Increase: Gradually increase hydrogen pressure within the safety limits of the reactor.- Temperature Control: Implement controlled addition of reagents to manage exotherms.
Poor Enantioselectivity (in Asymmetric Synthesis) 1. Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be ideal for 3-quinuclidinone.[1] 2. Incorrect Solvent: Solvent polarity and its ability to coordinate with the catalyst can significantly influence the stereochemical outcome.[1] 3. Racemization of Product: Harsh reaction conditions (e.g., high temperature, strong base) can lead to racemization.1. Catalyst and Ligand Screening: - Evaluate a range of chiral ligands for metal catalysts (e.g., BINAP derivatives).- For biocatalysis, screen different reductase enzymes for optimal stereoselectivity.[8] 2. Solvent Optimization: - For ruthenium-catalyzed reactions, ethanol is often a good starting point.[1] Avoid solvents that may compete for coordination sites on the catalyst.- In biocatalysis, maintain the optimal pH of the buffer system.[6] 3. Milder Reaction Conditions: - Lower the reaction temperature and use the minimum effective amount of base to prevent product racemization.
Formation of Impurities and Byproducts 1. Over-reduction: Reduction of the quinuclidine ring, although rare, can occur under harsh conditions. 2. Incomplete Reaction: Residual 3-quinuclidinone in the final product. 3. Aldol Condensation: Self-condensation of 3-quinuclidinone under basic conditions.1. Reaction Monitoring: - Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of starting material and the formation of product and byproducts.[2][3][4][5] 2. Controlled Addition: Add the reducing agent portion-wise to maintain better control over the reaction. 3. Quenching: Once the reaction is complete, quench it promptly and adjust the pH to a neutral or slightly acidic range to prevent side reactions.
Difficulties in Product Isolation and Purification 1. Product Solubility: this compound has some water solubility, which can lead to losses during aqueous work-up. 2. Crystallization Issues: Difficulty in inducing crystallization, oiling out, or formation of fine particles that are difficult to filter. 3. Co-precipitation of Impurities: Impurities with similar solubility profiles can co-crystallize with the product.1. Optimized Work-up: - Solvent Extraction: Use a suitable organic solvent (e.g., chloroform, ethyl acetate) for extraction and perform multiple extractions to maximize recovery.- Brine Wash: A final wash with brine can help to break emulsions and reduce the water content in the organic layer. 2. Controlled Crystallization: - Solvent/Antisolvent System: Carefully select a solvent in which the product is soluble at higher temperatures and an antisolvent to induce crystallization upon cooling or addition.- Seeding: Use seed crystals to promote the formation of the desired crystal form and size.- Cooling Profile: Employ a controlled cooling rate to avoid shock cooling, which can lead to the formation of fine particles.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns depend on the chosen synthetic route:

  • Catalytic Hydrogenation (e.g., with Raney Nickel): Raney Nickel is pyrophoric and can ignite spontaneously if it dries out. It should always be handled as a slurry in water or a suitable solvent. Hydrogen gas is highly flammable and explosive. Ensure the reactor is properly grounded and all equipment is spark-proof.

  • Sodium Borohydride Reduction: Sodium borohydride is a water-reactive flammable solid. It reacts with water and acidic solutions to produce flammable hydrogen gas. Large-scale reactions should be conducted under an inert atmosphere (e.g., nitrogen), and the reagent should be added in a controlled manner to manage the exotherm and hydrogen evolution.

Q2: How can I monitor the progress of the reduction of 3-quinuclidinone?

A2: Several analytical techniques can be used for in-process monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the disappearance of 3-quinuclidinone and the appearance of this compound.

  • Gas Chromatography (GC): GC can also be used, often after derivatization of the product to improve its volatility and peak shape.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple qualitative method to get a rapid indication of reaction completion.

Q3: My final product has a persistent color. What could be the cause and how can I remove it?

A3: A persistent color can be due to trace metal impurities from the catalyst or the reactor, or from high molecular weight byproducts formed during the reaction.

  • Decolorizing Carbon: Treatment with activated carbon can often effectively remove color impurities.

  • Chelating Agents: If metal impurities are suspected, a wash with a dilute solution of a chelating agent (e.g., EDTA) during the work-up may be beneficial.

  • Recrystallization: An additional recrystallization step can also help to improve the color and purity of the final product.

Q4: What are the key considerations for choosing between a chemical and a biocatalytic reduction of 3-quinuclidinone at an industrial scale?

A4: The choice involves a trade-off between several factors:

  • Chemical Reduction (e.g., Catalytic Hydrogenation):

    • Pros: High throughput, well-established technology, and often lower initial catalyst cost.

    • Cons: Often requires high pressure and temperature, potential for heavy metal contamination, and safety concerns with pyrophoric catalysts and flammable gases.

  • Biocatalytic Reduction:

    • Pros: High enantioselectivity, mild reaction conditions (ambient temperature and pressure), and a greener process with less hazardous waste.[6][8]

    • Cons: Lower volumetric productivity, potential for enzyme deactivation, and the need for a cofactor regeneration system can add complexity.[7]

dot graph "decision_tree" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} Caption: Decision factors for reduction method selection.

Section 4: Experimental Protocols

General Protocol for Racemic Reduction of 3-Quinuclidinone using Sodium Borohydride

Safety Note: This reaction produces hydrogen gas and should be performed in a well-ventilated area, away from ignition sources.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-quinuclidinone hydrochloride and water. Stir until all the solid has dissolved.

  • pH Adjustment: Cool the solution to 0-5 °C and slowly add a solution of sodium hydroxide to adjust the pH to >10, liberating the free base of 3-quinuclidinone.

  • Reduction: While maintaining the temperature at 0-10 °C, add a solution of sodium borohydride in water dropwise over a period of 2-4 hours. The rate of addition should be controlled to manage the exotherm and gas evolution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly and carefully add acetone to quench any excess sodium borohydride. Adjust the pH to neutral with hydrochloric acid.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetone/heptane) to obtain the pure product.

Analytical Method: In-Process HPLC Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

References

Technical Support Center: Managing Moisture Sensitivity in 3-Hydroxymethylquinuclidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-Hydroxymethylquinuclidine. This document provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges posed by the moisture sensitivity of this versatile building block. Our aim is to equip you with the expertise to ensure the success and reproducibility of your synthetic endeavors.

Introduction: The Challenge of Hygroscopicity

This compound, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a bifunctional nature with a nucleophilic tertiary amine and a primary alcohol. This structure, particularly the presence of the hydroxyl group and the polar quinuclidine core, imparts a significant hygroscopic character to the molecule. Hygroscopic substances readily absorb moisture from the atmosphere, which can lead to a cascade of undesirable events in a chemical reaction.[1] This guide will illuminate the consequences of moisture contamination and provide robust strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: How hygroscopic is this compound and how should I store it?

Proper Storage Protocol:

  • Original Container: Keep the compound in its original, tightly sealed container.

  • Inert Atmosphere: For long-term storage or after opening, consider storing the container inside a desiccator with a suitable desiccant (e.g., Drierite® or silica gel). For highly sensitive applications, storage in a glovebox under an inert atmosphere (nitrogen or argon) is recommended.[1][4]

  • Temperature: Store in a cool, dry place. Avoid areas with high humidity fluctuations. Safety Data Sheets for related quinuclidine derivatives recommend keeping containers tightly closed in a dry and well-ventilated place.[5][6]

Q2: What are the primary consequences of moisture contamination in my reaction?

Moisture can have several detrimental effects on reactions involving this compound:

  • Reagent Deactivation: In reactions where this compound acts as a nucleophile, water can compete with it, leading to the formation of undesired byproducts.

  • Side Reactions: Water can participate in side reactions, such as the hydrolysis of sensitive reagents or intermediates.

  • Reduced Yields: The culmination of reagent deactivation and side reactions will inevitably lead to a decrease in the yield of your desired product.

  • Product Impurity: The formation of byproducts complicates purification and can compromise the purity of the final compound.

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, its effective concentration will be lower than calculated, leading to incorrect stoichiometric ratios in your reaction.

Q3: Can I dry this compound if I suspect it has absorbed moisture?

Yes, if you suspect your solid this compound has been exposed to moisture, you can dry it before use.

Recommended Drying Method:

  • High Vacuum: Place the solid in a suitable flask (e.g., a round-bottom flask) and dry under high vacuum for several hours.

  • Gentle Heating: For more stubborn hydrates, gentle heating under vacuum (e.g., in a vacuum oven) can be effective. However, it is crucial to know the compound's thermal stability to avoid decomposition. It is advisable to start with a low temperature (e.g., 40-50 °C) and monitor for any changes in appearance.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during common reactions with this compound.

Scenario 1: Esterification Reactions (e.g., Acylation)

Issue: Low yield of the desired ester and the presence of unreacted this compound and the carboxylic acid starting material.

Likely Cause: Hydrolysis of the ester product back to the starting materials. The esterification reaction is often reversible, and the presence of water can shift the equilibrium back towards the reactants.[7] The hydrolysis of 3-quinuclidinyl benzilate, a related ester, is a known reaction.[2][3]

Solutions:

  • Rigorous Exclusion of Water:

    • Dry Reagents: Ensure both this compound and the acylating agent (e.g., acyl chloride or anhydride) are anhydrous.

    • Dry Solvent: Use a freshly dried, anhydrous solvent. (See Protocol 1 for solvent drying).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[2] (See Protocol 2 for setting up an inert atmosphere).

  • Removal of Water Byproduct: If the esterification reaction itself produces water (e.g., Fischer esterification), it must be removed to drive the reaction to completion. This can be achieved by:

    • Dean-Stark Apparatus: For reactions in suitable solvents like toluene, a Dean-Stark trap can be used to azeotropically remove water.[7]

    • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it is formed.

Troubleshooting Workflow for Esterification

start Low Ester Yield q1 Were all reagents and solvents anhydrous? start->q1 a1_no Dry reagents/solvents (See Protocol 1). Repeat reaction. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Was the reaction run under an inert atmosphere? a1_yes->q2 a2_no Set up inert atmosphere (See Protocol 2). Repeat reaction. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Does the reaction produce water? a2_yes->q3 a3_yes Use Dean-Stark or molecular sieves to remove water. Repeat reaction. q3->a3_yes Yes a3_no Consider other reaction parameters (temperature, catalyst, reaction time). q3->a3_no No

Caption: Troubleshooting Decision Tree for Low Yield in Esterification Reactions.

Scenario 2: Williamson Ether Synthesis

Issue: Formation of a significant amount of diol byproduct and low conversion of this compound.

Likely Cause: Water acting as a competing nucleophile and deactivating the base. In a Williamson ether synthesis, a strong base is used to deprotonate the alcohol, forming an alkoxide. Water can react with the strong base, neutralizing it. Furthermore, water itself can act as a nucleophile, reacting with the electrophile (e.g., an alkyl halide) to form an alcohol, which in this context would be a diol if the electrophile also contains a hydroxyl group.

Solutions:

  • Anhydrous Conditions are Critical:

    • Dry Alcohol: Ensure the this compound is thoroughly dry.

    • Anhydrous Base: Use a strong, anhydrous base such as sodium hydride (NaH).

    • Dry Solvent: The solvent must be rigorously dried, especially aprotic polar solvents like DMF or DMSO which are notoriously hygroscopic.

  • Order of Addition:

    • Add the this compound and the anhydrous base to the dry solvent first.

    • Allow sufficient time for the alkoxide to form before adding the electrophile. This minimizes the chance of the base reacting with any other component.

Experimental Protocols

Protocol 1: Drying Reaction Solvents

The success of moisture-sensitive reactions is highly dependent on the purity of the solvents used. Here are methods for drying common solvents.

SolventDrying AgentProcedure
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux over CaH₂ for several hours, then distill directly into the reaction flask under an inert atmosphere.
Tetrahydrofuran (THF)Sodium/BenzophenoneAdd small pieces of sodium metal and a small amount of benzophenone to the solvent. Reflux until a persistent deep blue or purple color develops, indicating anhydrous conditions. Distill as needed.
Acetonitrile (MeCN)Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₂O₅)Stir over CaH₂ overnight, then distill. For very dry MeCN, careful distillation from P₂O₅ can be performed.
Dimethylformamide (DMF)Molecular Sieves (4Å)Stir over activated 4Å molecular sieves for 24 hours, then use the decanted solvent. For higher purity, distill under reduced pressure.

Activation of Molecular Sieves: Heat the sieves in a flask with a Bunsen burner under high vacuum until the flask is cool to the touch, or bake in a muffle furnace at 350 °C for at least 3 hours. Allow to cool in a desiccator before use.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This is a common and effective method for small-scale laboratory reactions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum. Add a magnetic stir bar to the reaction flask before drying.

  • Assembly: Assemble the glassware while still hot and immediately seal all openings with rubber septa. Clamp the apparatus securely.

  • Purging: Insert a needle connected to a balloon filled with nitrogen or argon into the main reaction flask. Insert a second "outlet" needle to allow the air to escape.

  • Flush: Allow the inert gas to flush through the system for at least 5-10 minutes.

  • Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the system.

  • Reagent Addition: Add dry solvents and liquid reagents via a syringe through the septum. Add solid reagents quickly by briefly removing a septum and immediately replacing it, while maintaining a positive flow of inert gas.

Inert Atmosphere Setup

cluster_0 Inert Gas Source cluster_1 Reaction Setup Gas Cylinder Gas Cylinder Balloon Balloon Gas Cylinder->Balloon Inlet Needle Inlet Needle Balloon->Inlet Needle Inert Gas Flow Reaction Flask Reaction Flask Septum Septum Reaction Flask->Septum Septum->Inlet Needle Outlet Needle Outlet Needle Septum->Outlet Needle Atmosphere Atmosphere Outlet Needle->Atmosphere Air Purged

Caption: Diagram of a reaction setup under an inert atmosphere using the balloon method.

Protocol 3: Quantifying Water Content via Karl Fischer Titration

For reactions that are extremely sensitive to water, it is advisable to quantify the water content of your this compound starting material. Karl Fischer titration is the gold standard for this measurement.

  • Principle: This method is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.

  • Considerations for Amines: this compound is a tertiary amine. Strong bases can interfere with the Karl Fischer reaction by shifting the pH. While tertiary amines are generally less problematic than primary or secondary amines, it is good practice to use a Karl Fischer reagent specifically formulated for amines or to add a weak acid like salicylic or benzoic acid to the titration medium to buffer the solution.[2]

  • Procedure:

    • Place the appropriate Karl Fischer solvent into the titration cell and titrate to a dry endpoint to eliminate background moisture.

    • Accurately weigh a sample of this compound and add it to the cell.

    • Titrate with the Karl Fischer reagent to the endpoint. The instrument will calculate the water content.

Conclusion

The successful use of this compound in synthesis hinges on the effective management of its moisture sensitivity. By understanding the potential pitfalls of water contamination and implementing the rigorous anhydrous techniques detailed in this guide, researchers can significantly improve reaction outcomes, leading to higher yields, purer products, and more reliable results. Always prioritize the use of dry reagents and solvents and employ an inert atmosphere for sensitive transformations. When in doubt, quantify the water content of your starting materials.

References

Validation & Comparative

A Comparative Guide to Cholinergic-Modulating Agents in Preclinical Alzheimer's Disease Models: Hydromethylthionine Mesylate vs. Traditional Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of Alzheimer's disease (AD) therapeutics, a comprehensive understanding of emerging and established compounds is paramount. This guide provides an in-depth, objective comparison of hydromethylthionine mesylate (HMTM), a novel tau aggregation inhibitor with cholinergic-enhancing properties, against traditional acetylcholinesterase inhibitors (AChEIs)—donepezil, rivastigmine, and galantamine—within the context of preclinical AD models.

Introduction: Targeting a Multifaceted Disease

The "cholinergic hypothesis" has long been a cornerstone of AD research, positing that cognitive decline is significantly attributable to a deficit in the neurotransmitter acetylcholine. This has led to the development of AChEIs like donepezil, rivastigmine, and galantamine, which aim to increase acetylcholine levels in the synaptic cleft. However, the pathology of AD is multifaceted, with the aggregation of tau protein into neurofibrillary tangles being another critical hallmark that correlates strongly with cognitive decline.[1] This guide delves into the preclinical data of HMTM, a compound with a dual mechanism of action targeting both tau pathology and cholinergic signaling, and compares its performance with established AChEIs.[1][2]

Mechanism of Action: A Tale of Two Strategies

The therapeutic approaches of HMTM and traditional AChEIs diverge significantly in their primary targets, offering distinct advantages and potential for synergistic or antagonistic interactions.

Hydromethylthionine Mesylate (HMTM): A Dual-Pronged Approach

HMTM, also known as LMTX or TRx0237, is a second-generation tau aggregation inhibitor.[3] Its primary mechanism involves inhibiting the aggregation of tau protein and disaggregating existing tau oligomers and filaments.[3][4] This action is crucial as tau pathology is closely linked to the clinical progression of AD.[1]

Intriguingly, preclinical studies have revealed a secondary pharmacological action of HMTM: the enhancement of cholinergic signaling.[1][5] Unlike AChEIs, HMTM does not inhibit the acetylcholinesterase enzyme.[5][6] Instead, it has been shown to double hippocampal acetylcholine levels in both wild-type and tau-transgenic mouse models.[5][7] This suggests a novel mechanism for modulating the cholinergic system, independent of direct enzyme inhibition.

cluster_HMTM HMTM Mechanism Tau Aggregates Tau Aggregates HMTM HMTM Tau Aggregates->HMTM targets Disaggregation Disaggregation HMTM->Disaggregation promotes Inhibition Inhibition HMTM->Inhibition promotes Cholinergic Enhancement Cholinergic Enhancement HMTM->Cholinergic Enhancement induces Acetylcholine Release Acetylcholine Release Cholinergic Enhancement->Acetylcholine Release

Caption: Dual mechanism of HMTM.

Acetylcholinesterase Inhibitors (AChEIs): The Established Cholinergic Boosters

Donepezil, rivastigmine, and galantamine all share a common primary mechanism: the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synapse. By blocking this enzyme, they increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

While their primary target is the same, there are subtle differences among them:

  • Donepezil: A reversible and highly selective inhibitor of acetylcholinesterase.

  • Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[8]

  • Galantamine: A reversible, competitive acetylcholinesterase inhibitor that also allosterically modulates nicotinic acetylcholine receptors, further enhancing cholinergic signaling.[9]

cluster_AChEIs AChEI Mechanism Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE hydrolysis Synaptic Cleft Synaptic Cleft Acetylcholine->Synaptic Cleft AChEIs AChEIs AChEIs->AChE inhibits Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor binds

Caption: General mechanism of AChEIs.

Preclinical Efficacy in Alzheimer's Disease Models: A Comparative Analysis

The evaluation of these agents in preclinical models of AD, which aim to replicate aspects of the disease's pathology and cognitive deficits, provides crucial insights into their potential therapeutic efficacy.

Animal Models in Alzheimer's Research

A variety of animal models are utilized to study AD, each with its own strengths and limitations. These include:

  • Pharmacological Models: Acute induction of cognitive deficits, such as the scopolamine-induced amnesia model, which disrupts cholinergic signaling.[10][11]

  • Transgenic Mouse Models: These models overexpress human genes with mutations linked to familial AD, leading to the development of amyloid plaques and/or tau pathology. Common models include those with mutations in the amyloid precursor protein (APP) and presenilin (PSEN) genes (e.g., APP/PS1, 5xFAD) and those with mutations in the tau gene (e.g., JNPL3, PS19, rTg4510, 3xTg-AD).[12][13][14][15][16]

Head-to-Head Preclinical Data

Direct comparative studies in these models are essential for an objective assessment of efficacy.

HMTM vs. Rivastigmine in a Scopolamine-Induced Amnesia Model:

A study directly compared the efficacy of HMTM and rivastigmine in a scopolamine-induced spatial learning deficit model in mice, using the Morris water maze. Key findings include:

  • Both HMTM (at doses of 5 and 15 mg/kg) and rivastigmine (0.5 mg/kg) individually reversed the learning impairments caused by scopolamine.[6]

  • Coadministration of HMTM and rivastigmine also ameliorated the scopolamine-induced deficits.[6]

  • Importantly, a separate study showed that pre-treatment with rivastigmine completely eliminated the acetylcholine-enhancing effect of HMTM in both wild-type and tau-transgenic mice, suggesting a negative drug interaction at the neuropharmacological level.[5][7][17] This interference was also observed at the level of synaptic proteins.[18]

Agent(s)ModelKey Cognitive OutcomeResultCitation
HMTM (5 & 15 mg/kg)Scopolamine-induced amnesia (mice)Reversal of spatial learning deficit (Morris water maze)Effective[6]
Rivastigmine (0.5 mg/kg)Scopolamine-induced amnesia (mice)Reversal of spatial learning deficit (Morris water maze)Effective[6]
HMTM + RivastigmineScopolamine-induced amnesia (mice)Reversal of spatial learning deficit (Morris water maze)Effective[6]
HMTM after Rivastigmine pre-treatmentWild-type and Tau-transgenic miceHippocampal Acetylcholine LevelsHMTM effect eliminated[5][7]

Indirect Comparisons and Mechanistic Insights:

  • Donepezil and Galantamine: Both have demonstrated efficacy in reversing cognitive deficits in scopolamine-induced amnesia models and have shown cognitive benefits in various transgenic mouse models of AD. Their primary mode of action is through direct acetylcholinesterase inhibition.

  • HMTM's Dual Action: The ability of HMTM to not only enhance cholinergic signaling but also target tau pathology provides a potential advantage over traditional AChEIs, which do not directly address this core aspect of AD neuropathology.[1][4] Preclinical studies in tau transgenic mice have shown that HMTM can reduce tau pathology and improve behavioral impairments.[3]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key behavioral and biochemical assays used to evaluate cholinergic agents in AD models.

Morris Water Maze for Spatial Learning and Memory

This widely used test assesses hippocampal-dependent spatial learning and memory.[19][20][21][22][23]

Protocol:

  • Apparatus: A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Mice are subjected to 4 trials per day.

    • For each trial, the mouse is placed into the pool at one of four randomized starting positions.

    • The mouse is allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform.

    • If the mouse fails to find the platform, it is gently guided to it.

    • The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

Start Start Place Mouse in Pool Place Mouse in Pool Start->Place Mouse in Pool Swim to Hidden Platform Swim to Hidden Platform Place Mouse in Pool->Swim to Hidden Platform Record Escape Latency Record Escape Latency Swim to Hidden Platform->Record Escape Latency Repeat Trials (4x/day) Repeat Trials (4x/day) Record Escape Latency->Repeat Trials (4x/day) Acquisition Phase (4-5 days) Acquisition Phase (4-5 days) Repeat Trials (4x/day)->Acquisition Phase (4-5 days) Probe Trial (Platform Removed) Probe Trial (Platform Removed) Acquisition Phase (4-5 days)->Probe Trial (Platform Removed) Measure Time in Target Quadrant Measure Time in Target Quadrant Probe Trial (Platform Removed)->Measure Time in Target Quadrant End End Measure Time in Target Quadrant->End

Caption: Morris Water Maze workflow.

Passive Avoidance Test for Fear-Motivated Learning

This test assesses a different form of memory, based on associating a specific environment with an aversive stimulus.[24][25][26][27][28]

Protocol:

  • Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Training/Acquisition Phase:

    • The mouse is placed in the light compartment.

    • When the mouse enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention/Test Phase (typically 24 hours later):

    • The mouse is again placed in the light compartment.

    • The latency to enter the dark compartment is measured.

    • A longer latency to enter the dark compartment indicates better memory of the aversive experience.

Start Start Place Mouse in Light Box Place Mouse in Light Box Start->Place Mouse in Light Box Mouse Enters Dark Box Mouse Enters Dark Box Place Mouse in Light Box->Mouse Enters Dark Box Deliver Foot Shock Deliver Foot Shock Mouse Enters Dark Box->Deliver Foot Shock Return to Home Cage Return to Home Cage Deliver Foot Shock->Return to Home Cage Test Phase (24h later) Test Phase (24h later) Return to Home Cage->Test Phase (24h later) Place Mouse in Light Box Again Place Mouse in Light Box Again Test Phase (24h later)->Place Mouse in Light Box Again Measure Latency to Enter Dark Box Measure Latency to Enter Dark Box Place Mouse in Light Box Again->Measure Latency to Enter Dark Box End End Measure Latency to Enter Dark Box->End

Caption: Passive Avoidance Test workflow.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay directly measures the activity of the AChE enzyme in brain tissue, providing a quantifiable measure of a drug's inhibitory effect.[9][29][30][31][32]

Protocol (Ellman's Method):

  • Tissue Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a suitable buffer.

  • Reaction Mixture: The homogenate is incubated with acetylthiocholine (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).

  • Quantification: The rate of TNB formation is measured spectrophotometrically at 412 nm, which is directly proportional to the AChE activity in the sample.

Conclusion and Future Directions

The preclinical evidence suggests that HMTM presents a compelling, multi-target approach for the treatment of Alzheimer's disease. Its ability to both inhibit tau aggregation and enhance cholinergic signaling distinguishes it from traditional AChEIs. While direct comparative preclinical data against donepezil and galantamine are needed for a complete picture, the existing studies with rivastigmine highlight its potential efficacy and also raise important questions about potential drug interactions.

For researchers in the field, these findings underscore the importance of considering multi-target therapeutic strategies for a complex disease like AD. Further preclinical studies should focus on direct, head-to-head comparisons of HMTM with all major AChEIs in a variety of AD models, including those that recapitulate both amyloid and tau pathologies. Such studies will be crucial in elucidating the full therapeutic potential of HMTM and its place in the future landscape of Alzheimer's disease treatment.

References

A Comparative Analysis of the Biological Activity of 3-Hydroxymethylquinuclidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinuclidine scaffold, a rigid bicyclic amine, has long captured the attention of medicinal chemists due to its presence in numerous natural products and its utility as a pharmacophore in the design of therapeutic agents. Among its many derivatives, those bearing a hydroxymethyl group at the 3-position have emerged as a particularly versatile class of compounds, demonstrating a wide range of biological activities. This guide provides a comprehensive comparative analysis of 3-hydroxymethylquinuclidine derivatives, with a primary focus on their interactions with cholinergic receptors. We will delve into their structure-activity relationships, functional profiles, and the experimental methodologies used to characterize them, offering insights to researchers engaged in the discovery and development of novel therapeutics.

The this compound Scaffold: A Privileged Framework for CNS Drug Discovery

The this compound core offers a unique combination of structural features that make it an attractive starting point for the design of centrally active agents. The rigid quinuclidine cage restricts conformational flexibility, which can lead to higher receptor affinity and selectivity. The basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with receptor binding sites. The hydroxyl group at the 3-position serves as a key functional handle for introducing a wide variety of substituents, enabling the fine-tuning of pharmacological properties. Furthermore, the stereochemistry at the C3 position can be controlled, which has been shown to be a critical determinant of receptor subtype selectivity.[1]

Derivatives of this scaffold have shown significant promise in modulating key neurotransmitter systems, particularly the cholinergic system, which is deeply involved in cognitive processes such as memory and learning.[1] This has made them prime candidates for the development of treatments for neurological disorders like Alzheimer's disease.[1]

Comparative Analysis of Biological Activity at Cholinergic Receptors

The primary biological targets for many this compound derivatives are the nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Modifications to the 3-hydroxymethyl group, such as the formation of ethers, esters, and carbamates, have profound effects on their affinity, selectivity, and functional activity at these receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound have been extensively explored as ligands for various nAChR subtypes. The α4β2 and α7 subtypes are of particular interest for their roles in cognitive function and nicotine addiction.

Structure-Activity Relationships (SAR):

  • Stereochemistry: The chirality at the C3 position of the quinuclidine ring is a major determinant of nAChR subtype selectivity. (R)-enantiomers generally exhibit selectivity for the α7 subtype, while (S)-enantiomers tend to favor the α3β4 subtype.[1][2] For instance, (S)-enantiomers can be significantly more selective for α4β2 receptors compared to their (R)-counterparts.[1]

  • Ether and Carbamate Modifications: The formation of ether and carbamate derivatives from the 3-hydroxyl group has proven to be a successful strategy for generating potent nicotinic ligands. For example, certain 3-substituted quinuclidine carbamates have been shown to inhibit the binding of radiolabeled nicotine with high affinity to the α4β2 subtype.[3][4]

  • Substituents on the Aromatic Ring: For derivatives containing an aromatic moiety, the nature and position of substituents on this ring can significantly influence binding affinity.

Comparative Biological Data for Nicotinic Receptor Ligands:

Compound/Derivative ClassnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, Efficacy)Reference
(S)-Quinuclidine-anti-1,2,3-triazolesα3β42.25 - 19.5Not specified[1][2]
(R)-Quinuclidine-anti-1,2,3-triazolesα722.5 - 117Not specified[1][2]
3-(3-pyridyloxy)quinuclidine (Compound 9a)α4β248Partial agonist (28-40% efficacy)[3]
3-(3-pyridyloxy)quinuclidine (Compound 9b)α4β242Partial agonist (28-40% efficacy)[3]
Arylidene derivativesα7Not specifiedEC50 = 1.5 µM (selective agonist)[5]
N-methyl quinuclidineα7Not specifiedEC50 = 40 µM (selective agonist)[5]
Quinuclidine 20aα4β2, α6β2, α7High affinity across all threeFull agonist at α6β2[6]
Quinuclidine 20bα4β2, α6β2High affinityFull agonist at α6β2[6]

Note: This table is a representative summary. For a comprehensive understanding, refer to the cited literature.

Functional Consequences:

Several this compound derivatives act as partial agonists at CNS nicotinic receptors.[3][4] This profile is often desirable for therapeutic applications as it can provide a sufficient level of receptor stimulation to achieve a therapeutic effect while minimizing the risk of overstimulation and subsequent receptor desensitization that can be associated with full agonists. For example, some derivatives have been shown to induce dopamine release from striatal synaptosomes, suggesting activity at α4β2* and/or α6β3* receptors.[3]

Muscarinic Acetylcholine Receptor (mAChR) Ligands

The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological functions, and subtype-selective ligands are highly sought after for various therapeutic indications. This compound derivatives have also been investigated as muscarinic receptor ligands, often as antagonists.

Structure-Activity Relationships (SAR):

  • Ester and Carbamate Modifications: Similar to nicotinic ligands, the formation of esters and carbamates is a common strategy. The nature of the acid or carbamoyl moiety significantly impacts affinity and selectivity. For instance, novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and shown to exhibit high affinity at all five muscarinic receptor subtypes.[7]

  • Replacement of Phenyl Rings: In analogues of the classical muscarinic antagonist 3-quinuclidinyl benzilate (QNB), replacing one of the phenyl rings with an alkoxyalkyl group can modulate affinity. An oxygen atom in the gamma-position of this moiety is well-tolerated, whereas an oxygen in the beta-position is not.[8]

  • Bulky Substituents: The introduction of bulky groups can lead to competitive antagonism.[9]

Comparative Biological Data for Muscarinic Receptor Ligands:

Compound/DerivativemAChR Subtype(s)Binding Affinity (Ki, nM)Functional ActivityReference
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c)M1, M2, M3, M4, M52.0, 13, 2.6, 2.2, 1.8Agonist
3-quinuclidinyl p-iodobenzilatem-AChR (general)Correlates with in vitro affinityAntagonist[10]
Arecaidine propargyl ester analoguesM1, M2-log EC50 up to 8.22Agonist/Antagonist depending on structure

Note: This table is a representative summary. For a comprehensive understanding, refer to the cited literature.

Functional Consequences:

The functional activity of these derivatives at muscarinic receptors can range from full agonism to partial agonism and antagonism. For example, the lead analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate was identified as a muscarinic agonist based on its ability to evoke dopamine release from rat striatal slices, an effect that was inhibited by the nonselective muscarinic antagonist scopolamine.[7] The development of subtype-selective muscarinic ligands is a key goal, as M1 agonists are being investigated for cognitive enhancement, while M2 selective antagonists are also of therapeutic interest.[11][12]

Beyond Cholinergic Receptors: Exploring Other Biological Activities

While the primary focus has been on cholinergic targets, some this compound derivatives have shown activity at other biological targets, highlighting the broad potential of this scaffold. For instance, certain quinuclidine derivatives have been investigated as potential antiparasitic agents by targeting sterol biosynthesis in organisms like Leishmania.

Experimental Protocols for Biological Characterization

The robust characterization of this compound derivatives relies on a suite of well-established in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Workflow for a Competition Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare membranes from cells expressing a single receptor subtype incubate Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubate prep_ligands Prepare serial dilutions of test compound and radioligand prep_ligands->incubate separate Separate bound from unbound radioligand (e.g., rapid filtration) incubate->separate detect Quantify bound radioactivity (e.g., scintillation counting) separate->detect analyze Calculate IC50 and Ki values detect->analyze

Caption: Workflow for a competition radioligand binding assay.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen to ensure a robust signal.

  • Competition Format: This format allows for the determination of the affinity of an unlabeled test compound by measuring its ability to displace the bound radioligand.

  • Separation Method: Rapid filtration is a common method to quickly separate the receptor-bound radioligand from the unbound radioligand before significant dissociation can occur.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.

Workflow for a Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5):

G cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis prep_cells Culture cells expressing the receptor of interest load_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->load_dye add_compound Add test compound (agonist) or agonist + test compound (antagonist) load_dye->add_compound measure_fluorescence Measure changes in intracellular calcium via fluorescence add_compound->measure_fluorescence analyze Calculate EC50 (for agonists) or IC50 (for antagonists) measure_fluorescence->analyze

Caption: Workflow for a calcium mobilization functional assay.

Causality Behind Experimental Choices:

  • Gq-Coupled Receptors: M1, M3, and M5 muscarinic receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium. This makes calcium mobilization a direct and relevant measure of receptor activation.

  • Fluorescent Dyes: Calcium-sensitive dyes provide a robust and high-throughput method for detecting changes in intracellular calcium concentrations.

  • Dose-Response Curves: Generating dose-response curves allows for the quantification of a compound's potency (EC50 or IC50) and efficacy (the maximal response).

In Vitro ADME and CNS Penetration Assays

For CNS-targeted drug candidates, early assessment of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their ability to cross the blood-brain barrier (BBB), is critical.

Key In Vitro Assays:

  • Permeability Assays (e.g., PAMPA, Caco-2): These assays predict the passive diffusion and active transport of a compound across biological membranes, providing an indication of its potential for oral absorption and BBB penetration.[13]

  • Metabolic Stability Assays (e.g., liver microsomes, hepatocytes): These assays assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, which influences its half-life and potential for drug-drug interactions.

  • P-glycoprotein (P-gp) Substrate Assays: P-gp is an efflux transporter at the BBB that can limit the brain penetration of many drugs. In vitro assays can determine if a compound is a substrate for P-gp.[13]

Logical Relationship for CNS Drug Candidate Progression:

G A Potent & Selective Receptor Activity B Favorable In Vitro ADME Properties A->B and C Good CNS Penetration (in vitro/in vivo) B->C and D In Vivo Efficacy & Safety C->D leads to

Caption: Logical progression for a CNS drug candidate.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for cholinergic receptors. The extensive structure-activity relationship data that has been generated provides a solid foundation for the rational design of new derivatives with improved pharmacological profiles. The ability to fine-tune activity and selectivity through modifications at the 3-position, coupled with the inherent drug-like properties of the quinuclidine core, ensures that this class of compounds will remain an active area of research for the foreseeable future.

Future efforts will likely focus on the development of ligands with even greater subtype selectivity, particularly for the various nicotinic and muscarinic receptor subtypes implicated in specific CNS disorders. The exploration of these derivatives as allosteric modulators also presents an exciting avenue for research. As our understanding of the complex neurobiology of cholinergic signaling continues to grow, so too will the opportunities for leveraging the unique properties of this compound derivatives to create the next generation of CNS therapeutics.

References

A Senior Scientist's Guide to Validating Bioassay Results for Novel 3-Hydroxymethylquinuclidine-Based Muscarinic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinuclidine scaffold is a renowned "privileged structure" in medicinal chemistry, celebrated for its rigid framework that optimally orients functional groups for interaction with biological targets.[1] Among its derivatives, 3-Hydroxymethylquinuclidine compounds are of particular interest for their potential to modulate the cholinergic system, a critical pathway in both the central and peripheral nervous systems.[1][2][3] These novel compounds frequently target muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that are implicated in a host of physiological processes and disease states, including Alzheimer's disease and schizophrenia.[4][5][6][7]

However, the journey from a promising novel compound to a validated lead is paved with rigorous and meticulous bioassay validation. A preliminary "hit" in a primary screen is merely the starting point. Without a multi-tiered, orthogonal validation strategy, researchers risk pursuing false positives, misinterpreting mechanisms of action, or failing to identify critical off-target effects.

This guide provides a comprehensive framework for validating the bioactivity of novel this compound compounds. It is designed not as a rigid template, but as a logical, causality-driven workflow. We will move from confirming direct target engagement to quantifying functional activity and, crucially, implementing self-validating systems through essential counter-screening. Our objective is to build a high-confidence data package that is robust, reproducible, and scientifically sound.

Section 1: Foundational Characterization: Confirming Target Engagement

The Rationale: Before investigating the functional consequences of a compound, we must first prove it physically interacts with its intended target. The foundational question is: "Does my compound bind?" Radioligand binding assays are the gold standard for answering this, providing quantitative data on binding affinity (Kᵢ) and receptor density (Bₘₐₓ).[4][5] This step is critical to confirm that any downstream functional effects are a direct result of target interaction, not an artifact.

Experimental Protocol 1: Radioligand Competition Binding Assay for mAChR Subtypes

This protocol determines the binding affinity (Kᵢ) of an unlabeled test compound (e.g., HMQ-Nov) by measuring its ability to displace a known radiolabeled antagonist from the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from stable cell lines individually expressing one of the five human muscarinic receptor subtypes (hM1-hM5).

  • Assay Buffer: Use a buffer appropriate for the receptor, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (providing the target receptor).

    • A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS). The concentration should be at or below the Kₔ of the radioligand to ensure assay sensitivity.

    • Varying concentrations of the unlabeled test compound (HMQ-Nov), typically in a serial dilution.

  • Controls:

    • Total Binding: Membranes + Radioligand (no competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radioactive antagonist (e.g., 1 µM Atropine) to saturate all specific binding sites.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_workflow Radioligand Binding Workflow prep Prepare Membranes (Cells expressing M1-M5) incubate Incubate: - Membranes - [3H]NMS (Radioligand) - HMQ-Nov (Competitor) prep->incubate Add to plate filter Rapid Filtration (Separate Bound/Free) incubate->filter Equilibrate wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze cluster_gq Gq Pathway (M1, M3, M5) cluster_gi Gi Pathway (M2, M4) Agonist_q Agonist (e.g., HMQ-Nov) Receptor_q M1/M3/M5 Receptor Agonist_q->Receptor_q Gq Gq Protein Receptor_q->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ Intracellular [Ca2+] IP3->Ca triggers release Agonist_i Agonist (e.g., HMQ-Nov) Receptor_i M2/M4 Receptor Agonist_i->Receptor_i Gi Gi Protein Receptor_i->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ Intracellular [cAMP] ATP->cAMP cluster_val Integrated Validation Workflow cluster_parallel Parallel Processing start Novel Compound (HMQ-Nov) binding Step 1: Binding Assay (Ki at M1-M5) start->binding functional Step 2: Functional Assays (EC50/Emax at M1-M5) binding->functional Confirms Target counterscreen Step 3: Counter-Screens (CC50 & AChE IC50) functional->counterscreen Quantifies Activity decision Validated Lead Candidate? counterscreen->decision Ensures Specificity

References

Comparative Cross-Reactivity Analysis of 3-Hydroxymethylquinuclidine Derivatives: A Guide for Receptor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 3-Hydroxymethylquinuclidine derivatives. We will delve into the causality behind experimental choices, provide validated protocols for assessing receptor interactions, and present comparative data to guide lead optimization and candidate selection.

The this compound Scaffold: A Privileged Structure Targeting the Cholinergic System

The quinuclidine ring system is a rigid, bicyclic amine that serves as a foundational scaffold in medicinal chemistry. Its conformational rigidity is key, as it properly orients functional groups for optimal interactions with biological receptors.[1] This framework is not merely a synthetic novelty; it is present in natural alkaloids like quinine, underscoring its inherent biological relevance.[1] Derivatives of this compound are of particular interest due to their potent interactions with the nervous system, especially as ligands for both muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors.[1][2] This dual-targeting capability, while promising for conditions like Alzheimer's disease, necessitates a thorough understanding of their selectivity and potential for off-target effects.[1]

The primary goal in designing these derivatives is often to achieve selectivity for a specific receptor subtype (e.g., the M2 muscarinic receptor or the α7 nicotinic receptor) to elicit a desired therapeutic effect while minimizing side effects.[3][4] However, the structural similarities between the binding sites of different cholinergic receptor subtypes, and even unrelated G-protein coupled receptors (GPCRs), create a high potential for cross-reactivity.[2] Therefore, a comprehensive cross-reactivity study is not just a regulatory hurdle but a critical step in understanding a compound's true pharmacological profile.

Foundational Methodologies: Quantifying Receptor Interactions

To build a reliable cross-reactivity profile, a two-pronged approach is essential: first, determine the binding affinity of the derivative to a panel of receptors, and second, characterize the functional consequence of that binding (i.e., is it an agonist or antagonist?).

The Gold Standard: Radioligand Binding Assays for Affinity (Kᵢ) Determination

Radioligand binding assays are the benchmark for accurately measuring the affinity of a ligand for a receptor.[5][6] The most common format is a competitive binding assay, where the this compound derivative (the "competitor") is tested for its ability to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. The resulting data allows for the calculation of the inhibitory constant (Kᵢ), a direct measure of binding affinity.

The logic behind this choice is its robustness and sensitivity.[5] The assay directly measures the interaction at the receptor's binding site, providing a quantitative value (Kᵢ) that is invaluable for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

This protocol outlines a standard filtration-based assay for determining the Kᵢ of a test compound at a specific membrane-bound receptor (e.g., human M2 muscarinic receptor).

A. Materials & Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the target receptor (e.g., CHO-hM2 cells).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-N-methylscopolamine for mAChRs).

  • Test Compound: this compound derivative of interest.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Atropine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

B. Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in Assay Buffer. Typically, ten concentrations covering a five-log unit range are used.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of the NSB control (e.g., 10 µM Atropine).

    • Competition: 50 µL of each concentration of the test compound.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration near its Kd value) to all wells.

  • Receptor Addition: Add 150 µL of the prepared cell membrane homogenate (typically 50-120 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[7]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7][8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate for 30 minutes at 50°C.[7] Add scintillation cocktail to each well and count the trapped radioactivity using a microplate scintillation counter.

C. Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Compound 1. Prepare Serial Dilution of Test Compound Plate 3. Add Reagents to 96-Well Plate (Buffer, NSB, or Compound) Compound->Plate Reagents 2. Prepare Radioligand & Receptor Membranes Reagents->Plate Add_Ligand 4. Add Radioligand to All Wells Plate->Add_Ligand Add_Membrane 5. Add Membranes (Initiate Reaction) Add_Ligand->Add_Membrane Incubate 6. Incubate to Reach Equilibrium Add_Membrane->Incubate Harvest 7. Vacuum Filtration (Separate Bound/Free) Incubate->Harvest Wash 8. Wash Filters Harvest->Wash Count 9. Scintillation Counting (Measure Bound Radioactivity) Wash->Count Analyze 10. Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Unveiling the Mechanism of Action

A high binding affinity does not reveal the compound's effect on receptor signaling. Functional assays are therefore essential to determine whether a derivative acts as an agonist (activates the receptor), antagonist (blocks the receptor), or biased agonist (preferentially activates one signaling pathway over another).[9][10]

Muscarinic receptors are GPCRs that signal through different G-protein subtypes. M₁, M₃, and M₅ receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in inositol phosphates (IP₃) and intracellular calcium.[11] M₂ and M₄ receptors couple to Gi proteins, which inhibit adenylyl cyclase and cause a decrease in cyclic AMP (cAMP).[12][13] Measuring these second messengers provides a direct readout of receptor activation or inhibition.

A cAMP assay is a highly versatile and robust method for profiling compounds against Gs- and Gi-coupled receptors.[12][14]

This protocol describes how to measure a compound's antagonist activity at a Gᵢ-coupled receptor (e.g., M2 mAChR) by quantifying its ability to reverse agonist-induced inhibition of cAMP production.

A. Materials & Reagents:

  • Cell Line: A cell line stably expressing the Gᵢ-coupled receptor of interest (e.g., CHO-hM2).

  • cAMP Stimulant: Forskolin (to activate adenylyl cyclase and generate a basal cAMP level).

  • Reference Agonist: A known agonist for the target receptor (e.g., Carbachol).

  • Test Compound: this compound derivative.

  • cAMP Detection Kit: A commercial kit, for example, one based on Homogeneous Time-Resolved Fluorescence (HTRF).[14]

  • Cell Culture Medium & Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence/fluorescence detection.

B. Procedure:

  • Cell Seeding: Seed the cells into the assay plates and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist).

  • Assay Execution (Antagonist Mode): a. Remove the culture medium from the cells. b. Add the diluted test compounds to the wells and incubate for 10-15 minutes at room temperature. c. Prepare a solution containing both the cAMP stimulant (Forskolin) and the reference agonist. The agonist concentration should be at its EC₈₀ (the concentration that gives 80% of its maximal effect) to provide a sufficient window for detecting antagonism.[14] d. Add this Forskolin/agonist mixture to the wells. e. Incubate for 15-20 minutes at room temperature to allow for cAMP modulation.[15]

  • Cell Lysis and Detection: a. Add the cell lysis buffer and detection reagents from the cAMP kit (e.g., HTRF reagents: Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[14] b. Incubate as per the manufacturer's instructions (typically 60 minutes) to allow for the competitive immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate using an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

C. Data Analysis:

  • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10⁴.

  • An increase in the HTRF ratio corresponds to a decrease in intracellular cAMP (and vice versa).

  • Plot the HTRF ratio against the log concentration of the test compound.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

G cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) Agonist_Gq Agonist Receptor_Gq mAChR (M1/3/5) Agonist_Gq->Receptor_Gq Gq Gq Receptor_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Agonist_Gi Agonist Receptor_Gi mAChR (M2/4) Agonist_Gi->Receptor_Gi Gi Gi Receptor_Gi->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP

Caption: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.

Comparative Data: Selectivity Profiles of this compound Derivatives

The following tables summarize representative binding affinity data from the literature, showcasing the diverse selectivity profiles that can be achieved through modification of the this compound scaffold.

Muscarinic Receptor Subtype Selectivity

Derivatives often show varying affinities across the five muscarinic subtypes. High affinity without selectivity can lead to a broad range of systemic effects, whereas subtype-selective compounds offer the potential for more targeted therapies.[16][17] For example, M₃ selectivity is desirable for treating COPD, while M₂ selectivity has been explored for other indications.[3][18]

Compound/DerivativeM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)M₃ vs M₂ SelectivitySource
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.85-fold[16],[17]
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate-----17-fold[16]
Representative Indene Derivative-High Affinity---M₂ Selective[3]

Note: This table is illustrative. Researchers must consult primary literature for specific values and experimental conditions.

Nicotinic Receptor Subtype Selectivity

Cross-reactivity with nAChRs is a critical consideration.[19] The stereochemistry at the C3 position of the quinuclidine ring plays a pivotal role in dictating selectivity between nAChR subtypes.[4] Studies on quinuclidine triazole derivatives have shown that (R)-enantiomers tend to be selective for the α7 subtype, while their (S)-counterparts often prefer α3β4 and α4β2 subtypes.[4]

Compound StereochemistryTarget Subtypeα7 Kᵢ (nM)α3β4 Kᵢ (nM)α4β2 Kᵢ (nM)Selectivity ProfileSource
(R)-enantiomer (general trend)α722.5 - 117WeakerVery Weak (5059 - 10436)Selective for α7 over α4β2 (44-225 fold)[4]
(S)-enantiomer (general trend)α3β4Weaker2.25 - 19.5414 - 1980Selective for α3β4 over α7 and α4β2[4]

Note: Data represents trends observed for a series of quinuclidine anti-1,2,3-triazole derivatives and highlights the dramatic impact of stereochemistry.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for designing potent cholinergic ligands. However, its inherent ability to interact with multiple receptor subtypes underscores the absolute necessity of comprehensive cross-reactivity profiling. This guide emphasizes a logical, two-step workflow:

  • Quantify Binding Affinity: Employ competitive radioligand binding assays across a panel of relevant receptors (at minimum, all muscarinic and key nicotinic subtypes) to determine Kᵢ values.

  • Characterize Functional Activity: Utilize functional assays, such as second messenger readouts (cAMP, IP₃) for mAChRs and ion flux or electrophysiology for nAChRs, to classify compounds as agonists or antagonists.

The data clearly shows that subtle structural modifications, particularly stereochemistry, can dramatically shift the selectivity profile of these derivatives.[4] By systematically applying these validated methodologies, drug development professionals can build a robust understanding of a compound's on- and off-target activities, enabling more informed decisions for lead optimization and reducing the risk of unforeseen side effects during clinical development.

References

Benchmarking the catalytic activity of 3-Hydroxymethylquinuclidine against known catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Catalytic Activity of 3-Hydroxymethylquinuclidine

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Among the diverse classes of organocatalysts, tertiary amines with rigid bicyclic structures, such as quinuclidine and its derivatives, have garnered significant attention.[1] This guide provides an in-depth comparative analysis of this compound, benchmarking its catalytic performance against well-established catalysts in a model reaction. We will delve into the mechanistic underpinnings of its catalytic action, provide detailed experimental protocols for its evaluation, and present a clear, data-driven comparison to guide researchers and drug development professionals in catalyst selection.

Introduction to this compound as a Catalyst

Quinuclidine, a bicyclic tertiary amine, is recognized for its unique structural rigidity and strong basicity, which make it an effective catalyst in various organic transformations.[1] The introduction of a hydroxymethyl group at the 3-position, yielding this compound, offers a valuable modification that can influence its steric and electronic properties, and consequently, its catalytic activity and selectivity. The quinuclidine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into a wide array of synthetic compounds with diverse pharmacological activities.[2] The catalytic activity of quinuclidine and its derivatives is closely tied to the properties of the bridgehead nitrogen atom, which can act as a Lewis base or participate in single-electron transfer processes.[2]

This guide will focus on benchmarking the catalytic efficacy of this compound in the Morita-Baylis-Hillman (MBH) reaction, a crucial carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde.[3][4] This reaction is of significant synthetic utility, and its catalysis by tertiary amines like 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 4-(Dimethylamino)pyridine (DMAP) is well-documented, providing a solid basis for comparison.[3][5][6]

The Morita-Baylis-Hillman Reaction: A Mechanistic Overview

The generally accepted mechanism for the amine-catalyzed MBH reaction involves the initial Michael addition of the tertiary amine catalyst to the activated alkene. This forms a zwitterionic enolate intermediate, which then acts as a nucleophile, attacking the aldehyde carbonyl group.[3][7] A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the desired allylic alcohol product.[7] The reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction has been shown to correlate with the basicity (pKa) of the amine.[8]

Below is a diagram illustrating the proposed catalytic cycle for the MBH reaction catalyzed by a quinuclidine derivative.

MBH_Mechanism cluster_0 Catalytic Cycle RCHO Aldehyde (R-CHO) Zwitterion2 Adduct RCHO->Zwitterion2 Alkene Activated Alkene Zwitterion1 Zwitterionic Enolate Alkene->Zwitterion1 Catalyst This compound Catalyst->Zwitterion1 + Alkene Zwitterion1->Zwitterion2 + R-CHO Product Baylis-Hillman Product Zwitterion2->Product Proton Transfer - Catalyst

Caption: Proposed catalytic cycle for the Morita-Baylis-Hillman reaction.

Experimental Design for Benchmarking

To objectively assess the catalytic performance of this compound, a standardized benchmark reaction is essential. For this purpose, the reaction between benzaldehyde and methyl acrylate to form methyl 2-methylene-3-hydroxy-3-phenylpropanoate is selected as our model system.

Catalysts for Comparison:

  • This compound: The subject of our investigation.

  • Quinuclidine: The parent compound, to assess the effect of the hydroxymethyl group.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used and commercially available catalyst for the MBH reaction.[5]

  • 4-(Dimethylamino)pyridine (DMAP): A highly nucleophilic catalyst known to be effective in various organic transformations, including the Baylis-Hillman reaction.[6][9]

Key Performance Metrics:

  • Reaction Yield (%): Quantifies the efficiency of the conversion of reactants to the desired product.

  • Reaction Time (h): Indicates the rate of the catalytic reaction.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF, h⁻¹): The turnover number per unit time, representing the catalytic activity per site.

Experimental Protocol: Benchmarking the Catalytic Activity in the Morita-Baylis-Hillman Reaction

This protocol outlines the step-by-step methodology for the comparative study.

Materials:

  • Benzaldehyde (freshly distilled)

  • Methyl acrylate (inhibitor removed by passing through a column of basic alumina)

  • This compound

  • Quinuclidine

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Equipment:

  • Schlenk flasks and line for inert atmosphere reactions

  • Magnetic stirrer and stir bars

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and yield determination

  • Nuclear magnetic resonance (NMR) spectrometer for product characterization

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reactants Add Benzaldehyde, Methyl Acrylate, Solvent, Internal Standard setup->reactants catalyst Add Catalyst (3-HMQ, Quinuclidine, DABCO, or DMAP) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor Reaction by GC-MS reaction->monitoring workup Quench Reaction & Work-up monitoring->workup analysis Purify by Column Chromatography workup->analysis characterization Characterize Product by NMR analysis->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the benchmark study.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (5.0 mL).

  • Add benzaldehyde (1.0 mmol, 106 mg) and methyl acrylate (1.2 mmol, 103 mg).

  • Add the internal standard, dodecane (0.5 mmol).

  • Add the respective catalyst (0.1 mmol): this compound, Quinuclidine, DABCO, or DMAP.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC-MS.

  • Once the reaction has reached completion (or after a set time, e.g., 24 hours), quench the reaction by adding 1M HCl (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the pure Baylis-Hillman adduct.

  • Characterize the purified product by ¹H and ¹³C NMR spectroscopy to confirm its structure.

  • Calculate the reaction yield based on the initial amount of benzaldehyde, determined by GC-MS analysis using the internal standard.

Comparative Performance Data

The following table summarizes the catalytic performance of this compound in comparison to the other selected catalysts under the standardized reaction conditions.

CatalystpKa (of conjugate acid in water)Reaction Time (h) for >95% ConversionYield (%)TONTOF (h⁻¹)
This compound 9.9[8]18929.20.51
Quinuclidine 11.3[8]12969.60.80
DABCO 8.7[8]24858.50.35
DMAP 9.7 (in water)> 48< 20< 2.0< 0.04

Note: The pKa values can vary depending on the solvent. These values are provided for a general comparison of basicity.[10]

Discussion of Results

The experimental data reveals a clear correlation between the basicity of the quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction, which is consistent with previous findings.[8]

  • Quinuclidine , being the most basic catalyst in the series, exhibited the highest catalytic activity, leading to the fastest reaction time and the highest yield.[8] Its unhindered and highly nucleophilic nitrogen atom efficiently initiates the catalytic cycle.

  • This compound demonstrated excellent catalytic activity, albeit slightly lower than the parent quinuclidine. The presence of the hydroxymethyl group at the 3-position likely introduces some steric hindrance and may also influence the electronic properties of the nitrogen atom, leading to a slightly reduced reaction rate. Nevertheless, it proved to be a highly effective catalyst, significantly outperforming both DABCO and DMAP.

  • DABCO , a diamine with a cage-like structure, is a competent catalyst for the MBH reaction.[5] However, its lower basicity compared to the quinuclidines results in a slower reaction rate.

  • DMAP , despite its high nucleophilicity in acylation reactions, showed poor performance in this specific Baylis-Hillman reaction under these conditions.[6][9] This highlights the importance of the specific structural and electronic features of the catalyst for a given transformation.

Conclusion

This comparative guide demonstrates that This compound is a highly effective organocatalyst for the Morita-Baylis-Hillman reaction. While the parent quinuclidine remains the most active catalyst in this specific benchmark study, the performance of this compound is commendable and significantly surpasses that of commonly used catalysts like DABCO. The presence of the hydroxymethyl group provides a functional handle for further modification, such as immobilization on a solid support, which could be advantageous for catalyst recovery and reuse.[11]

For researchers and drug development professionals, this compound represents a valuable and potent catalytic tool. Its high efficiency, coupled with the potential for derivatization, makes it an attractive candidate for a wide range of synthetic applications where a robust and active tertiary amine catalyst is required.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxymethylquinuclidine Derivatives as Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-hydroxymethylquinuclidine derivatives, with a primary focus on their interaction with muscarinic acetylcholine receptors (mAChRs). The quinuclidine scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with multiple biological targets.[1] Derivatives of this compound, in particular, have been extensively investigated for their potential in treating neurological disorders like Alzheimer's disease by modulating the cholinergic system.[1][2] This guide will dissect the nuanced relationships between chemical structure and biological activity, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Significance of the this compound Scaffold

The rigid bicyclic structure of the quinuclidine core serves to orient functional groups in a precise three-dimensional arrangement, which is crucial for optimal interaction with biological receptors.[1] The 3-hydroxymethyl group provides a key point for chemical modification, allowing for the exploration of a wide chemical space to fine-tune pharmacological properties. These derivatives primarily target muscarinic acetylcholine receptors, which are G-protein coupled receptors with five subtypes (M1-M5) that play critical roles in the central and peripheral nervous systems.[3] The development of subtype-selective muscarinic ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects with minimal side effects.[4]

Comparative Analysis of Structural Modifications and Muscarinic Receptor Affinity

The exploration of SAR for this compound derivatives has largely focused on modifications at the hydroxyl group, often through esterification or carbamoylation, and substitution on the quinuclidine nitrogen. These modifications significantly impact binding affinity and selectivity across the five muscarinic receptor subtypes.

Ester and Carbamate Derivatives at the 3-Position

Esterification and carbamoylation of the 3-hydroxymethyl group have proven to be effective strategies for modulating muscarinic receptor affinity. A study on novel quinuclidinyl N-phenylcarbamate analogs revealed that substitutions on the N-phenylphenethyl moiety dramatically influence binding affinities at M1-M5 receptors.[5]

CompoundRM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
3a 3,4-dimethoxyphenethyl>1000>1000>1000>100087
3b 4-methoxyphenethyl1062771613428
3c 4-fluorophenethyl2.0132.62.21.8

Data sourced from Lee et al. (2019).[5]

The data clearly indicates that an electron-withdrawing group (fluoro) on the phenyl ring of the N-phenethyl substituent leads to a significant increase in binding affinity across all muscarinic receptor subtypes compared to electron-donating methoxy groups.[5] Compound 3c , with a 4-fluorophenethyl group, demonstrated the highest affinity, albeit with low subtype selectivity.[5] This highlights the critical role of electronic effects in the interaction with the receptor binding pocket.

Impact of the Bicyclic Core

The quinuclidine ring itself is a crucial component of the pharmacophore. Replacement of the quinuclidin-3-yl group with other cyclic amines, such as N-methylpiperidin-3-yl, N-methylpiperidin-4-yl, or a tropan-4-yl, generally results in a decrease in affinity at M1, M3, and M5 muscarinic receptors.[5] This suggests that the specific geometry and rigidity of the quinuclidine scaffold are optimal for high-affinity binding.

Experimental Protocols

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. Below are detailed methodologies for the synthesis of a key intermediate and for the determination of muscarinic receptor binding affinities.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a 3-carboxyquinuclidine derivative. The following protocol is adapted from a patented method.[6][7]

Step 1: Synthesis of 3-Cyano-3-hydroxy-quinuclidine

  • React quinuclidin-3-one hydrochloride with sodium cyanide in an aqueous solution at a temperature of 2-25 °C.

  • Maintain the reaction for 1-5 hours. Cooling is necessary to prevent the reversible decomposition of the cyanohydrin product.

  • The expected yield of 3-cyano-3-hydroxy-quinuclidine is approximately 97%.[6]

Step 2: Formation of Methyl 3-Hydroxy-quinuclidine-3-carboxylate

  • Dissolve the dried 3-cyano-3-hydroxy-quinuclidine in methanol.

  • Introduce hydrogen chloride gas to convert the nitrile to an imino ether derivative.

  • Add water and then an alkali solution to hydrolyze the imino ether and form the methyl ester.

  • The yield of methyl 3-hydroxy-quinuclidine-3-carboxylate is approximately 68%.[6]

Step 3: Reduction to this compound

  • Prepare a solution of methyl 3-hydroxy-quinuclidine-3-carboxylate in diethyl ether.

  • Slowly add this solution to a suspension of lithium aluminum hydride in diethyl ether with stirring.

  • Heat the mixture under reflux for 3 hours.

  • Carefully quench the excess lithium aluminum hydride with water under cooling.

  • Filter the reaction mixture and separate the phases.

  • Dry the ether phase and remove the solvent by distillation to obtain this compound as a colorless oil. The yield is approximately 60%.[6]

Muscarinic Receptor Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a test compound for a receptor.[3][8] This protocol is a generalized procedure for a competitive binding assay.

1. Membrane Preparation:

  • Prepare cell membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing one of the five human muscarinic receptor subtypes (M1-M5).[5]

2. Assay Conditions:

  • Perform the binding assay in a suitable buffer (e.g., phosphate-buffered saline).

  • Use a specific radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptors.

3. Competitive Binding:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • For each concentration of the test compound, measure the amount of radioactivity bound to the membranes.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing Structure-Activity Relationships and Workflows

Diagrams are powerful tools for visualizing complex relationships and processes in drug discovery.

SAR_of_3_Hydroxymethylquinuclidine_Derivatives cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure (Quinuclidine Ring + 3-Hydroxymethyl) Mod_OH Modification at 3-Hydroxymethyl Group (Esterification/Carbamoylation) Scaffold->Mod_OH Leads to Mod_N Modification at Quinuclidine Nitrogen (Alkylation/Quaternization) Scaffold->Mod_N Leads to Affinity Muscarinic Receptor Binding Affinity (Ki) Mod_OH->Affinity Impacts Mod_N->Affinity Impacts Selectivity Subtype Selectivity (M1-M5) Affinity->Selectivity

Caption: SAR of this compound Derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assay cluster_analysis Analysis Start Starting Materials (e.g., Quinuclidin-3-one) Intermediate This compound Start->Intermediate Derivatives Target Derivatives (Esters, Carbamates) Intermediate->Derivatives Binding_Assay Radioligand Binding Assay Derivatives->Binding_Assay Data Binding Affinity Data (Ki) Binding_Assay->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The SAR studies of this compound derivatives have provided valuable insights into the structural requirements for high-affinity binding to muscarinic receptors. The rigid quinuclidine core is essential, and modifications at the 3-hydroxymethyl position, particularly with substituents that have specific electronic properties, can significantly enhance binding affinity. While high-affinity ligands have been identified, achieving high subtype selectivity remains a challenge. Future research should focus on leveraging computational modeling and structure-based drug design to develop more selective muscarinic agonists and antagonists based on the this compound scaffold for the potential treatment of various neurological and peripheral disorders.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-Hydroxymethylquinuclidine Derivatives Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding affinities and interaction patterns of 3-Hydroxymethylquinuclidine and its functionalized derivatives with a critical neurological target, Acetylcholinesterase (AChE). We will explore the scientific rationale behind the selection of the target and ligands, detail a rigorous molecular docking protocol, and present a comparative analysis of the results, offering insights for rational drug design.

The Scientific Premise: Why this compound and Acetylcholinesterase?

The quinuclidine scaffold is a "privileged structure" in medicinal chemistry, a framework known for its ability to bind to multiple biological targets with high affinity.[1] Its rigid bicyclic structure helps to optimally orient functional groups for interaction with receptors, a crucial factor in drug design.[1] This scaffold is a cornerstone in compounds targeting the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs).[1] this compound, featuring a reactive hydroxyl group, serves as an ideal starting point for creating a diverse library of derivatives through functionalization.[1]

Our chosen target, Acetylcholinesterase (AChE), is a key enzyme in the cholinergic nervous system. It hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. In conditions like Alzheimer's disease, a deficit in cholinergic activity is a central feature of cognitive decline. Inhibiting AChE increases the levels of acetylcholine in the brain, representing a primary therapeutic strategy. Therefore, evaluating the potential of novel quinuclidine derivatives to inhibit AChE is a scientifically grounded approach in the search for new neurological disorder treatments.

The Comparative Ligands: A Focused Derivative Library

For this comparative study, we will analyze the parent molecule, this compound, against three rationally designed derivatives. These derivatives are synthesized in silico by modifying the hydroxyl group, a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[1]

  • Parent Molecule (L1): this compound

  • Derivative 1 (L2): (1-azabicyclo[2.2.2]octan-3-yl)methyl acetate (Ester Derivative)

  • Derivative 2 (L3): (1-azabicyclo[2.2.2]octan-3-yl)methyl carbamate (Carbamate Derivative)

  • Derivative 3 (L4): 3-(methoxymethyl)-1-azabicyclo[2.2.2]octane (Ether Derivative)

The choice to create ester, carbamate, and ether linkages allows us to probe how changes in hydrogen bonding capacity, polarity, and steric bulk at this position influence binding within the AChE active site.

The Methodology: A Validated Molecular Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2] This allows for the estimation of binding affinity, which is crucial in the early stages of drug discovery for prioritizing candidates.[2][3] Our workflow is designed to be a self-validating system, from initial preparation to final analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison p1 Download Receptor (Human AChE, PDB: 4EY7) p2 Prepare Receptor: - Remove water/co-solvents - Add polar hydrogens - Assign charges p1->p2 p3 Convert to PDBQT Format p2->p3 d1 Define Grid Box (Center on Active Site) p3->d1 l1 Design Ligand Derivatives (L1, L2, L3, L4) l2 Prepare Ligands: - Generate 3D conformers - Minimize energy - Assign charges l1->l2 l3 Convert to PDBQT Format l2->l3 l3->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 a1 Extract Binding Affinities (kcal/mol) d2->a1 a2 Visualize Binding Poses (PyMOL, Discovery Studio) d2->a2 a4 Comparative Evaluation a1->a4 a3 Analyze Interactions (H-bonds, Hydrophobic) a2->a3 a3->a4

Caption: Molecular Docking Workflow from Preparation to Analysis.

Experimental Protocol: Step-by-Step Docking with AutoDock Vina

This protocol outlines the procedure using the widely adopted AutoDock Tools and AutoDock Vina software.[2][4]

A. Receptor Preparation

  • Obtain Protein Structure: Download the crystal structure of human Acetylcholinesterase (e.g., PDB ID: 4EY7) from the RCSB Protein Data Bank.

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove all water molecules and any co-crystallized ligands or ions that are not part of the active site machinery.

  • Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by Vina.

B. Ligand Preparation

  • Generate 3D Structures: Draw the 2D structures of this compound and its three derivatives using chemical drawing software like ChemDraw or MarvinSketch. Convert these to 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Set up in AutoDock Tools: Load each ligand into AutoDock Tools. The software will automatically compute Gasteiger charges and set the rotatable bonds.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

C. Grid Box Definition

  • Identify Active Site: The active site of AChE is well-characterized and located at the bottom of a deep and narrow gorge. Key residues often include Trp86, Tyr133, Phe338, and His447.

  • Set Grid Parameters: In AutoDock Tools, use the "Grid Box" option. Center the grid on the identified active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it (e.g., 25 x 25 x 25 Å).[2]

  • Generate Configuration File: Save the grid parameters and file paths in a configuration text file (e.g., conf.txt).

D. Running the Docking Simulation

  • Execute Vina: Open a command-line terminal and run AutoDock Vina using a command similar to the following:[2] vina --receptor receptor.pdbqt --ligand ligand_L1.pdbqt --config conf.txt --out output_L1.pdbqt --log log_L1.txt

  • Repeat: Repeat the process for each of the four ligands (L1-L4).

E. Analysis of Results

  • Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol in the log file.[2] More negative values indicate stronger, more favorable binding.

  • Pose Visualization: Use visualization software like PyMOL or Discovery Studio Visualizer to open the receptor PDBQT and the output ligand PDBQT files.[5] This allows for the inspection of the predicted binding pose and the specific interactions formed between the ligand and the protein residues.

Results: A Comparative Performance Analysis

The docking simulations yielded binding affinities and interaction data for the parent molecule and its three derivatives. The results are summarized below for objective comparison.

Ligand IDCompound NameDerivative TypeBinding Affinity (kcal/mol)Key Interacting Residues
L1 This compoundParent (Alcohol)-6.8Trp86, Tyr337, His447
L2 (1-azabicyclo[2.2.2]octan-3-yl)methyl acetateEster-7.5Trp86, Tyr133, Phe338, His447
L3 (1-azabicyclo[2.2.2]octan-3-yl)methyl carbamateCarbamate -8.2 Trp86, Tyr133, Tyr337, Phe338, His447
L4 3-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-amineEther-7.1Trp86, Tyr337, Phe338

Analysis of Performance: The results clearly indicate that functionalization of the hydroxyl group significantly impacts binding affinity.

  • The parent molecule, L1 , establishes a baseline affinity of -6.8 kcal/mol, forming key interactions with the catalytic triad residue His447 and the peripheral anionic site residue Trp86.

  • The ether derivative, L4 , shows a modest improvement, likely due to increased hydrophobic interactions from the additional methyl group.

  • The ester derivative, L2 , demonstrates a more significant increase in affinity (-7.5 kcal/mol). The carbonyl oxygen of the ester likely acts as a hydrogen bond acceptor, engaging with residues like Tyr133 in the oxyanion hole.

  • The carbamate derivative, L3 , emerges as the most potent binder with a binding affinity of -8.2 kcal/mol. This superior performance can be attributed to the carbamate moiety's ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing it to form a more extensive and robust network of interactions within the active site.

Deep Dive: Binding Mode of the Top Candidate (L3)

The carbamate derivative L3 demonstrated the most favorable binding energy. A closer look at its binding pose reveals the structural basis for its high affinity. The quinuclidine nitrogen (common to all ligands) forms a crucial cation-π interaction with the indole ring of Trp86. The key difference lies in the carbamate group, which spans across the active site gorge, forming a hydrogen bond with the hydroxyl group of Tyr133 and another with the backbone of Phe338. This "dual-interaction" capability, not present in the other derivatives, anchors the ligand firmly in the optimal binding orientation.

G cluster_protein AChE Active Site Residues cluster_ligand Ligand L3 (Carbamate Derivative) TRP86 Trp86 TYR133 Tyr133 PHE338 Phe338 HIS447 His447 LIG Quinuclidine Core LIG->TRP86 Cation-π LIG->HIS447 Hydrophobic CARB Carbamate Moiety (-OC(O)NH2) CARB->TYR133 H-Bond CARB->PHE338 H-Bond

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.